molecular formula C13H26O2 B1595214 Butyl nonanoate CAS No. 50623-57-9

Butyl nonanoate

Cat. No.: B1595214
CAS No.: 50623-57-9
M. Wt: 214.34 g/mol
InChI Key: DOLFPCDDMUMIMR-UHFFFAOYSA-N
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Description

Butyl nonanoate (CAS 50623-57-9) is an ester compound that serves as a valuable reagent in multiple research fields. In flavor and fragrance research, it is characterized by its floral, orange, apricot, and rose odor profile and is employed as a flavoring agent in food-related studies, with usage levels documented in various categories such as dairy products, confectionery, and alcoholic beverages . Furthermore, its application in energy research is particularly promising. Scientific investigations have explored this compound as a potential biofuel for gas turbine engines, with studies focusing on its combustion characteristics, including pollutant emissions like NO and CO, and its atomization properties compared to conventional fuels such as JP-8 . The compound is a clear, colorless liquid with a boiling point of approximately 258.6 °C and a flash point of around 109.6 °C . Its estimated density is 0.869 g/cm³ , and it has low solubility in water . Researchers value this compound for its utility in applications ranging from organic synthesis and analytical chemistry to the development of sustainable energy solutions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl nonanoate
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InChI

InChI=1S/C13H26O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h3-12H2,1-2H3
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InChI Key

DOLFPCDDMUMIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
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DSSTOX Substance ID

DTXSID80198671
Record name Butyl nonan-1-oate
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Molecular Weight

214.34 g/mol
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CAS No.

50623-57-9
Record name Butyl nonanoate
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Record name Butyl nonanoate
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Record name Butyl nonan-1-oate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of butyl nonanoate (B1231133), a fatty acid ester with applications in the flavor, fragrance, and potentially, the pharmaceutical and biofuel industries. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and structural elucidation methodologies.

General and Chemical Properties

Butyl nonanoate, also known as butyl pelargonate, is the ester formed from the condensation of nonanoic acid and n-butanol. It is a colorless liquid recognized for its characteristic fruity and floral aroma.

Table 1: Chemical Identifiers and Formula

IdentifierValue
IUPAC Name This compound[1]
Synonyms Butyl pelargonate, Nonanoic acid, butyl ester[1][2]
CAS Number 50623-57-9[1][2][3]
Molecular Formula C₁₃H₂₆O₂[1][2][3][4]
Molecular Weight 214.34 g/mol [1][3][4]
SMILES CCCCCCCCC(=O)OCCCC[1]
InChIKey DOLFPCDDMUMIMR-UHFFFAOYSA-N[1][2][3]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. These values are critical for its application in various scientific and industrial fields, providing insights into its behavior under different conditions.

Table 2: Thermodynamic and Physical Properties

PropertyValueConditions
Melting Point -38.0 °C[3][5]760.00 mm Hg
Boiling Point 270.0 °C[5]760.00 mm Hg
258.6 °C[6][7]760.00 mm Hg
122-124 °C[3]Not Specified
Density 0.849 to 0.855 g/cm³[5]@ 25.00 °C
0.869 g/cm³[6][7]Not Specified
0.864 g/cm³[3]Not Specified
Refractive Index 1.423 to 1.429[5]@ 20.00 °C
1.432[7]Not Specified
Flash Point 109.44 °C (229.0 °F)[5]TCC
109.6 °C[6][7]Not Specified
Vapor Pressure 0.0214 mmHg[5]@ 25.00 °C
logP (o/w) 5.371 (estimated)[5]Not Specified

Table 3: Solubility Data

SolventSolubilityConditions
Water 1.130 mg/L (estimated)[5]@ 25 °C
Alcohol Soluble[5]Not Specified

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard analytical techniques and can be adapted for quality control and research purposes.

Purity Determination by Gas Chromatography (GC)

This method is used to determine the purity of this compound and to identify and quantify any impurities. The protocol is based on standard methods for acetate (B1210297) esters, such as ASTM D3545, adapted for a nonanoate ester.[8]

Objective: To quantify the percentage of this compound in a sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary Column: A nonpolar column (e.g., DB-1 or equivalent), 30m length, 0.25mm ID, 0.25µm film thickness.

  • Injector: Split/splitless injector.

  • Carrier Gas: High-purity nitrogen or helium.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane (B92381) or dichloromethane.

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 280 °C.

    • Set the oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Set the carrier gas flow rate to 1 mL/min.

    • Set the split ratio to 50:1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by running a pure standard.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percent purity by dividing the area of the this compound peak by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[9]

Density Determination

The density of this compound can be accurately measured using a digital density meter or a pycnometer, following principles outlined in ASTM D4052 or ASTM D1475.[7][10]

Objective: To determine the mass per unit volume of this compound.

Instrumentation:

  • Digital Density Meter or a calibrated pycnometer (specific gravity bottle).

  • Thermostatic water bath capable of maintaining ±0.05 °C.

  • Analytical balance, accurate to ±0.1 mg.

Procedure (using a pycnometer):

  • Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer. Fill it with deionized water of a known temperature (e.g., 25.0 °C) and weigh it again. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample, ensuring no air bubbles are present.

  • Equilibration: Place the filled pycnometer in the thermostatic water bath at the desired temperature (e.g., 25.0 °C) for at least 30 minutes to allow the liquid to reach thermal equilibrium.

  • Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it on the analytical balance.

  • Calculation: The density is calculated by dividing the mass of the this compound sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a fundamental physical property that is useful for identification and quality assessment. An Abbe refractometer is commonly used for this measurement.

Objective: To measure the refractive index of this compound at a specified temperature and wavelength.

Instrumentation:

  • Abbe refractometer with a monochromatic light source (e.g., sodium D-line, 589 nm).

  • Circulating water bath to control the prism temperature.

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Temperature Control: Set the circulating water bath to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.

  • Sample Application: Place a few drops of the this compound sample onto the surface of the lower prism.

  • Measurement: Close the prisms and allow a few minutes for the sample to reach the prism temperature. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index directly from the instrument's scale. Repeat the measurement for consistency.

Boiling Point Determination

The boiling point can be determined by distillation or using the Thiele tube method for smaller sample volumes.[11][12]

Objective: To determine the temperature at which this compound's vapor pressure equals the atmospheric pressure.

Instrumentation (Thiele Tube Method):

  • Thiele tube.

  • High-boiling point mineral oil.

  • Thermometer (calibrated).

  • Small test tube (Durham tube).

  • Capillary tube (sealed at one end).

Procedure:

  • Setup: Attach the small test tube containing about 0.5 mL of this compound to the thermometer with a rubber band.

  • Capillary Tube: Place the capillary tube (sealed end up) into the test tube with the sample.

  • Heating: Place the assembly in the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Determination: Stop heating when a continuous stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[11]

  • Pressure Correction: Record the atmospheric pressure and correct the observed boiling point to standard pressure if necessary.

Structural Confirmation by Spectroscopy

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum will show characteristic absorption bands.[13][14]

  • C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.[13]

  • C-O Stretch (Ester): A strong peak in the 1300-1000 cm⁻¹ region.[13][15]

  • C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the butyl and nonanoate portions of the molecule. Protons on the carbon adjacent to the ester oxygen (-OCH₂-) will appear downfield (around 4.1 ppm), while protons on the carbon alpha to the carbonyl group (-CH₂-C=O) will be around 2.3 ppm.[2][15]

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon around 170-180 ppm.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a this compound sample.

G cluster_0 Sample Handling & Initial Assessment cluster_1 Purity & Composition Analysis cluster_2 Physical Property Determination cluster_3 Structural Confirmation cluster_4 Final Reporting Sample Receive Butyl Nonanoate Sample Visual Visual Inspection (Color, Clarity) Sample->Visual GC Purity by GC-FID Visual->GC Density Density (ASTM D4052) GC->Density RefractiveIndex Refractive Index (Abbe Refractometer) GC->RefractiveIndex BoilingPoint Boiling Point (Thiele Tube) GC->BoilingPoint Solubility Solubility Test (Water, Organic Solvents) GC->Solubility FTIR FTIR Spectroscopy GC->FTIR Report Compile Technical Data Sheet Density->Report RefractiveIndex->Report BoilingPoint->Report Solubility->Report NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR NMR->Report

References

Butyl nonanoate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Nonanoate (B1231133)

Introduction

Butyl nonanoate (CAS No. 50623-57-9), also known as butyl pelargonate or nonanoic acid, butyl ester, is an aliphatic ester. It is formed from the esterification of nonanoic acid and butanol.[1] Characterized by a pleasant, fruity odor, it is utilized as a flavoring and fragrance agent in various consumer products.[1][2] Beyond its sensory applications, this compound serves as a solvent and a reagent in organic synthesis.[1][2] Recent research has also explored its potential as a biofuel component.[2] This document provides a detailed overview of its chemical structure, properties, and a comprehensive experimental protocol for its synthesis via Fischer esterification.

Chemical Identity and Structure

This compound is a straight-chain fatty acid ester. Its structure consists of a nine-carbon carboxylic acid (nonanoic acid) backbone linked to a four-carbon butyl group via an ester bond.

  • Molecular Formula: C₁₃H₂₆O₂[1][3][4][5][6]

  • IUPAC Name: this compound[5]

  • Canonical SMILES: CCCCCCCCC(=O)OCCCC[3][5][6]

  • InChI Key: DOLFPCDDMUMIMR-UHFFFAOYSA-N[3][5]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 214.34 g/mol [1][3][5]
Boiling Point 122-124 °C[3]
~240 °C[1]
Melting Point -38 °C[3][4]
Density 0.864 - 0.87 g/cm³[1][3]
Flash Point 109.4 - 110 °C[2][4]
Vapor Pressure 0.02 mmHg @ 25 °C[4]
Refractive Index 1.423 - 1.429 @ 20 °C[7]
Solubility Low solubility in water[2]

Synthesis via Fischer Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid (nonanoic acid) with an alcohol (n-butanol). The reaction is reversible and exists in an equilibrium with the starting materials and products (ester and water).[8][9]

General Reaction

Nonanoic Acid + n-Butanol ⇌ this compound + Water

Experimental Protocol

This protocol details a typical laboratory-scale synthesis of this compound using an acid catalyst. To drive the reaction toward the product, an excess of one reactant (typically the less expensive alcohol) is used, and the water byproduct is removed as it forms.[8][9][10]

Reagents and Materials:

  • Nonanoic acid

  • n-Butanol (in excess, can also serve as the solvent)

  • Acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH))[2][9]

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using azeotropic removal)[10]

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous drying agent (e.g., sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Rotary evaporator

  • Distillation apparatus for purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and heating mantle. If using azeotropic water removal, insert a Dean-Stark trap between the flask and condenser and fill the trap with toluene.

  • Charging Reactants: To the flask, add nonanoic acid and an excess of n-butanol (e.g., 2-3 molar equivalents).

  • Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture (e.g., 1-2% of the carboxylic acid weight).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by analytical methods like TLC or GC. The reaction is typically refluxed for several hours until the theoretical amount of water is collected or the reaction reaches completion.[10]

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. If n-butanol was used as the solvent, it can be partially removed under reduced pressure first. Dilute the mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the organic phase sequentially with:

    • Water to remove the excess alcohol.

    • Saturated sodium bicarbonate solution to neutralize the acid catalyst.[10]

    • Saturated sodium chloride solution (brine) to remove residual water and inorganic salts.[10]

  • Drying: Dry the washed organic phase over an anhydrous drying agent like Na₂SO₄, then filter to remove the solid.[10]

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude this compound can be purified by vacuum distillation to yield the final high-purity product.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Butyl_Nonanoate_Synthesis cluster_reactants 1. Reactants & Catalyst cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product nonanoic_acid Nonanoic Acid n_butanol n-Butanol (Excess) reflux Heat to Reflux (with Stirring) catalyst H₂SO₄ or p-TsOH cool Cool to RT reflux->cool wash Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine cool->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation (Rotovap) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Butyl Nonanoate distill->product

References

An In-depth Technical Guide to Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl nonanoate (B1231133), a fatty acid ester with applications ranging from flavor and fragrance to biofuel research. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

IUPAC Name: butyl nonanoate[1][2][3]

Synonyms:

  • Butyl nonan-1-oate[2]

  • Nonanoic acid, butyl ester[2][4][5]

  • Butyl pelargonate[2][4][6]

  • n-Butyl nonanoate[4][6]

  • n-Pelargonic acid, butyl ester[2][4][6]

  • Pelargonic acid butyl ester[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C13H26O2[3][5][7]
Molecular Weight 214.34 g/mol [2][3]
Appearance Colorless clear liquid[1][8]
Boiling Point 258.6 °C at 760 mmHg[1]
Density 0.869 g/cm³[1]
Flash Point 109.6 °C[1]
Water Solubility 1.130 mg/L at 25 °C (estimated)[8]
logP (o/w) 5.371 (estimated)[8]
Refractive Index 1.42300 to 1.42900 at 20.00 °C[8]
CAS Number 50623-57-9[2][4]

Experimental Protocols

This compound is commonly synthesized through the Fischer esterification of nonanoic acid and n-butanol, typically in the presence of an acid catalyst.

Materials:

  • Nonanoic acid

  • n-Butanol (an excess is generally used to shift the equilibrium)

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., benzene, toluene) to facilitate azeotropic removal of water

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottomed flask, combine nonanoic acid, an excess of n-butanol, and a catalytic amount of sulfuric acid.

  • Add a suitable solvent to aid in the azeotropic removal of water.

  • Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess n-butanol using a rotary evaporator.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the pure ester.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and purity assessment of this compound.

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

    • Identification: The resulting mass spectrum can be compared with reference spectra in databases like NIST for confirmation.

Diagrams

Fischer_Esterification Nonanoic_Acid Nonanoic Acid (R-COOH) Intermediate Tetrahedral Intermediate Nonanoic_Acid->Intermediate Butanol n-Butanol (R'-OH) Butanol->Intermediate H_plus H+ H_plus->Intermediate Catalyst Butyl_Nonanoate This compound (R-COOR') Intermediate->Butyl_Nonanoate Water Water (H2O) Intermediate->Water

Caption: Fischer esterification of nonanoic acid and n-butanol to form this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Nonanoic Acid + n-Butanol Esterification Fischer Esterification (Acid Catalyst, Heat) Reactants->Esterification Crude_Product Crude this compound Esterification->Crude_Product Workup Aqueous Workup (Neutralization & Washing) Crude_Product->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS IR IR Spectroscopy Pure_Product->IR

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

The Natural Occurrence of Butyl Nonanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl nonanoate (B1231133) (C₁₃H₂₆O₂), a fatty acid ester, is a volatile organic compound (VOC) with a characteristic fruity and floral aroma. This technical guide provides an in-depth overview of the natural occurrence of butyl nonanoate and structurally similar esters in plants and insects. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology, biosynthesis, and potential applications of this and related compounds. This guide details the analytical methodologies for its detection and quantification, presents available quantitative data, and illustrates the relevant biological pathways.

Occurrence in the Animal Kingdom: Insect Semiochemicals

Esters, including this compound and its isomers, play crucial roles in insect communication as pheromones and allomones. They can influence behaviors such as mating, aggregation, and host selection.

Quantitative Data

The following tables summarize the quantitative data on the occurrence and activity of this compound and the closely related 1-methylthis compound in insects.

CompoundInsect SpeciesType of SemiochemicalMethod of DetectionQuantitative DataReference
1-Methylthis compoundOiketicus kirbyi (Bagworm moth)Sex Pheromone ComponentGC-EAD, GC-MSElicited strong antennal response[1]
This compoundCockroach speciesRepellentBehavioral Bioassay40.0% repellency[2]

Table 1: Quantitative data on the occurrence and activity of nonanoate esters in insects.

Experimental Protocols

1. Identification of 1-Methylthis compound in Oiketicus kirbyi

The identification of 1-methylthis compound as a sex pheromone component in the bagworm moth, Oiketicus kirbyi, involved a combination of gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS).[1]

  • Pheromone Extraction: Pheromone glands were excised from virgin female moths during their calling period (the time of pheromone release). The glands were then extracted in a small volume of a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to concentrate the volatile compounds.

  • GC-EAD Analysis:

    • Antenna Preparation: The head of a male moth was excised, and the tips of both antennae were clipped. The head was then mounted between two electrodes using a conductive gel. The recording electrode was inserted into the distal end of one antenna, and the reference electrode was placed in the head.[3]

    • Gas Chromatography: The pheromone extract was injected into a gas chromatograph (GC) equipped with a column suitable for separating volatile compounds. The effluent from the GC column was split, with one part directed to a flame ionization detector (FID) and the other to the prepared moth antenna.

    • Data Acquisition: The FID signal, which detects all eluting compounds, and the amplified electroantennogram (EAG) signal from the antenna were recorded simultaneously. Compounds that elicited a significant depolarization in the EAG trace, indicating they were detected by the antenna's olfactory receptors, were marked as biologically active.[3]

  • GC-MS Analysis: The same extract was analyzed using a GC-MS system to identify the chemical structures of the EAD-active compounds. The mass spectra of the active peaks were compared with libraries of known compounds and authentic standards for positive identification.

2. Cockroach Repellency Bioassay

The repellency of this compound to cockroaches was determined using a choice bioassay.

  • Arena Setup: A test arena was created that offered the cockroaches a choice between a treated and an untreated (control) area. This could involve filter paper halves in a petri dish or two connected chambers.

  • Treatment: One area of the arena was treated with a solution of this compound in a suitable solvent (e.g., acetone), while the control area was treated with the solvent alone. The solvent was allowed to evaporate completely.

  • Bioassay: A set number of cockroaches were introduced into the center of the arena. The number of insects in the treated and control areas was recorded at regular intervals over a specific period.

  • Data Analysis: The percentage repellency was calculated based on the distribution of the cockroaches. A significantly lower number of insects in the treated area compared to the control area indicated repellency.

Occurrence in the Plant Kingdom: Floral and Fruity Volatiles

Representative Quantitative Data for a Related Ester in Apple

The following table presents representative data for butyl acetate (B1210297), a structurally similar ester, found in apple volatiles. This data is provided as a proxy to illustrate the typical concentrations of such compounds in fruit.

CompoundPlant SpeciesPlant PartMethod of DetectionConcentration Range (µg/kg)Reference
Butyl acetateMalus domestica (Apple)FruitHS-SPME-GC-MSVaries significantly by cultivar[4]

Table 2: Representative quantitative data for butyl acetate in apple.

Experimental Protocols

1. Analysis of Volatile Esters in Fruits (e.g., Apple, Strawberry)

The standard method for analyzing volatile compounds in fruits is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation: A known weight of the fruit tissue (e.g., homogenized pulp) is placed in a headspace vial. An internal standard is often added for accurate quantification. The vial is sealed and gently heated to a specific temperature (e.g., 40-60°C) for a defined period to allow volatile compounds to equilibrate in the headspace above the sample.

  • HS-SPME: A solid-phase microextraction (SPME) fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time. The volatile compounds adsorb onto the fiber.

  • GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and transferred to the analytical column. The compounds are separated based on their boiling points and polarity. The separated compounds are then detected and identified by a mass spectrometer.

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard and a calibration curve generated using authentic standards.[4]

Biological Pathways and Signaling

Biosynthesis of this compound in Plants

The biosynthesis of esters like this compound in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

  • Substrate Provision: The biosynthesis requires an alcohol (butanol) and an acyl-CoA thioester (nonanoyl-CoA). Butanol can be derived from amino acid or fatty acid metabolism. Nonanoic acid, the precursor to nonanoyl-CoA, can be synthesized from the oxidation of longer-chain fatty acids like oleic acid.

  • Esterification: An AAT enzyme catalyzes the transfer of the nonanoyl group from nonanoyl-CoA to butanol, forming this compound and releasing coenzyme A.

Insect Olfactory Signaling Pathway for Ester Pheromones

The detection of ester pheromones in insects initiates a signaling cascade within their olfactory system.

  • Pheromone Binding: Volatile pheromone molecules enter the insect's antenna through pores in the sensilla and bind to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[6]

  • Neuronal Activation: This binding event activates the OR, which often functions as a ligand-gated ion channel. This leads to the influx of cations and depolarization of the ORN membrane, generating an action potential.[6]

  • Signal Transduction: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain. Here, the ORN synapses with projection neurons (PNs) and local interneurons within specific glomeruli.

  • Behavioral Response: The processed olfactory information is then relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated with other sensory inputs and can trigger a specific behavioral response, such as orientation towards a potential mate.

Mandatory Visualizations

experimental_workflow_insect cluster_extraction Pheromone Extraction cluster_analysis Analysis cluster_ead_steps GC-EAD Details cluster_ms_steps GC-MS Details excise Excise Pheromone Glands (Virgin Female Insect) extract Solvent Extraction (e.g., Hexane) excise->extract gc_ead GC-EAD Analysis extract->gc_ead gc_ms GC-MS Analysis extract->gc_ms split Split GC Effluent gc_ead->split identify Compound Identification (Mass Spectra Library) gc_ms->identify fid Flame Ionization Detector (FID) split->fid eag Electroantennogram (EAG) (Male Antenna) split->eag eag->identify Identifies Active Peaks

Workflow for Insect Pheromone Identification.

experimental_workflow_plant cluster_sample_prep Sample Preparation cluster_extraction_analysis Extraction and Analysis cluster_gcms_details GC-MS Details homogenize Homogenize Plant Tissue (e.g., Fruit Pulp) vial Place in Headspace Vial with Internal Standard homogenize->vial incubate Incubate to Equilibrate Headspace vial->incubate spme Headspace Solid-Phase Microextraction (HS-SPME) incubate->spme gcms GC-MS Analysis spme->gcms desorb Thermal Desorption in GC Inlet separate Separation on GC Column desorb->separate identify Identification by Mass Spectrometry separate->identify quantify Quantification using Internal Standard identify->quantify

Workflow for Plant Volatile Analysis.

signaling_pathway pheromone Ester Pheromone (e.g., this compound) or Olfactory Receptor (OR) on ORN Dendrite pheromone->or Binds to orn Olfactory Receptor Neuron (ORN) or->orn Activates glomerulus Glomerulus (Antennal Lobe) orn->glomerulus Transmits Signal to pn Projection Neuron (PN) glomerulus->pn Synapses with brain Higher Brain Centers (e.g., Mushroom Bodies) pn->brain Relays Signal to behavior Behavioral Response (e.g., Mating) brain->behavior Initiates

Simplified Insect Olfactory Signaling Pathway.

References

Butyl Nonanoate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Butyl Nonanoate (B1231133), a fatty acid ester. It includes its chemical identifiers, physical and chemical properties, and a summary of relevant experimental protocols for its synthesis and analysis.

Core Chemical Identifiers and Properties

Butyl nonanoate is the ester formed from the condensation of nonanoic acid and butanol. It is recognized for its characteristic fruity aroma and is used in the flavor and fragrance industry.

Identifier Value Source
CAS Number 50623-57-9[1][2][3][4]
Molecular Formula C13H26O2[1][4][5][6]
Molecular Weight 214.34 g/mol [1][2][7]
IUPAC Name This compound[1]
Synonyms Butyl pelargonate, Nonanoic acid, butyl ester[1][4]
InChI Key DOLFPCDDMUMIMR-UHFFFAOYSA-N[1][4]
SMILES CCCCCCCCC(=O)OCCCC[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its application in various research and industrial settings.

Property Value Conditions Source
Boiling Point 248.9 °Cat 760 mmHg[7]
Flash Point 109.44 °CTCC[3]
Density 0.867 g/cm³[7]
Refractive Index 1.42300 to 1.42900at 20.00 °C[3]
Vapor Pressure 0.0236 mmHgat 25°C[7]
Specific Gravity 0.84900 to 0.85500at 25.00 °C[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A standard method for the synthesis of this compound is the Fischer esterification of nonanoic acid with butanol, using an acid catalyst.

Materials:

  • Nonanoic acid

  • n-Butanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask, combine one molar equivalent of nonanoic acid with an excess (typically 1.5 to 2 molar equivalents) of n-butanol.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

  • Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized this compound can be confirmed using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium, with a constant flow rate.

MS Conditions (Typical):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject an appropriate volume of the sample into the GC.

  • Acquire the data.

  • Analyze the resulting chromatogram for the retention time of the main peak and the mass spectrum of this peak. The mass spectrum of this compound is expected to show characteristic fragment ions.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Nonanoic Acid + n-Butanol + Acid Catalyst Reflux Reflux with Dean-Stark Trap Reactants->Reflux Heating Quenching Cooling and Neutralization Reflux->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Final_Product Pure Butyl Nonanoate Distillation->Final_Product QC_Analysis GC-MS Analysis Final_Product->QC_Analysis

References

Solubility Profile of Butyl Nonanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nonanoate (B1231133) (C₁₃H₂₆O₂), a butyl ester of nonanoic acid, is a colorless liquid with applications in the flavor and fragrance industry and as a potential biofuel.[1] Its utility in various applications, including organic synthesis and potentially in drug delivery systems, necessitates a thorough understanding of its solubility characteristics in different organic solvents. The solubility of a compound is a critical parameter that influences reaction kinetics, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of butyl nonanoate in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data, estimated values based on structurally similar compounds, and general principles of solubility. Furthermore, detailed experimental protocols for the accurate determination of ester solubility are provided to enable researchers to generate precise data for their specific applications.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule.

  • This compound: As an ester, this compound possesses a moderately polar ester group (-COO-) and a long, nonpolar alkyl chain (a butyl group and a nonanoyl group). This dual character suggests that it will be most soluble in solvents of intermediate polarity and will have good solubility in nonpolar solvents due to the large nonpolar component. Its solubility in highly polar solvents, such as water, is expected to be low.

Solubility Data

The following table summarizes the available solubility data for this compound and its structurally similar analogs, ethyl nonanoate and propyl nonanoate. The qualitative descriptors are based on general observations from various sources, and where available, quantitative data is provided with citations. The solubility of this compound in many common organic solvents has not been quantitatively reported; therefore, estimations based on the properties of similar esters and solubility principles are included.

SolventSolvent Polarity (Dielectric Constant at 20°C)This compoundEthyl NonanoatePropyl Nonanoate
Polar Protic Solvents
Water80.1Sparingly soluble (est. 1.130 mg/L at 25 °C)[2]Insoluble[3]Insoluble[4]
Ethanol24.55Soluble[5]Miscible[3]Soluble[4][6]
Methanol32.7Soluble (estimated)Miscible (in alcohol)[3]Soluble (in alcohol)[4][6]
Polar Aprotic Solvents
Acetone20.7Soluble (estimated)Soluble (in organic solvents)[7]Soluble (in organic solvents)[7]
Ethyl Acetate6.02Soluble (estimated)Soluble (in organic solvents)Soluble (in organic solvents)
Dichloromethane9.08Soluble (estimated)Soluble (in organic solvents)Soluble (in organic solvents)
Tetrahydrofuran (THF)7.6Soluble (estimated)Soluble (in organic solvents)Soluble (in organic solvents)
Dimethyl Sulfoxide (DMSO)46.7Soluble (estimated)100 mg/mL[8]No data
Nonpolar Solvents
Hexane1.88Soluble (estimated)Soluble (in organic solvents)Soluble (in organic solvents)
Toluene2.38Soluble (estimated)Soluble (in organic solvents)Soluble (in organic solvents)
Diethyl Ether4.34Soluble[5]Miscible[3]Soluble (in organic solvents)
Chloroform4.81Soluble (estimated)Soluble (in organic solvents)[7]Soluble (in organic solvents)[7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a liquid ester like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent at a constant temperature. The presence of a distinct layer of the ester will indicate that the solution is supersaturated.

  • Equilibration: Agitate the vials in a constant temperature water bath or shaker for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess this compound has completely separated from the solvent phase. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

  • Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and accurate method for quantifying esters. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Method

This method is simpler than the shake-flask method but may be less accurate, especially for highly soluble substances.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the shake-flask method.

  • Sampling: Accurately weigh a known volume of the clear, saturated supernatant in a pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

  • Final Weighing: Once the solvent is completely removed, weigh the container with the remaining this compound residue.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be calculated as the mass of the ester per volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vials and place in a constant temperature shaker bath A->B C Agitate for a predetermined time (e.g., 24-72 hours) B->C D Allow phases to separate (or centrifuge) C->D E Withdraw a known volume of the supernatant D->E F Analyze concentration using a suitable method (e.g., GC-FID) E->F G Calculate and report solubility F->G

Caption: A flowchart of the isothermal shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While precise quantitative data remains limited, the provided qualitative information, estimations based on structural analogs, and the detailed experimental protocols will empower researchers, scientists, and drug development professionals to effectively work with this compound. The "like dissolves like" principle serves as a reliable guide for solvent selection, and the outlined experimental methods offer a clear path to generating the specific, high-quality solubility data required for advanced research and formulation development.

References

A Technical Guide to the Vapor Pressure and Boiling Point of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure and boiling point of butyl nonanoate (B1231133), a key ester in various industrial and research applications. This document compiles physical property data from various sources, outlines standardized experimental methodologies for their determination, and illustrates the fundamental principles governing these properties.

Physicochemical Data of Butyl Nonanoate

The vapor pressure and boiling point are critical parameters for understanding the volatility and phase behavior of this compound. Below is a summary of reported values for these properties. It is important to note that slight variations in reported values can arise from differences in experimental methods and sample purity.

PropertyValueConditionsSource(s)
Boiling Point 270.00 °C@ 760.00 mmHg[1]
~258.6 °CNot specified[2]
122-124 °CNot specified[3]
Vapor Pressure 0.021400 mmHg@ 25.00 °C[1]
iso-Butyl Nonanoate
Boiling Point 248.9 °C@ 760 mmHg[4]
Vapor Pressure 0.0236 mmHg@ 25°C[4]

Experimental Protocols for Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, several methods are applicable as described in OECD Test Guideline 103.[2][3][5]

1. Ebulliometer Method: An ebulliometer is a specialized apparatus designed for the precise measurement of boiling points.[6][7] The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured. This method is highly accurate and is suitable for pure substances.[6]

Methodology:

  • The substance is placed in the ebulliometer.

  • The liquid is heated, and the temperature is monitored using a calibrated thermometer placed in the vapor phase, shielded from the heating source.

  • The system is allowed to reach a steady state where the temperature of the condensing vapor remains constant.

  • This constant temperature is recorded as the boiling point at the measured atmospheric pressure.

2. Dynamic Method: This method involves measuring the temperature at which the vapor pressure of the substance equals a specific external pressure.[2]

Methodology:

  • The sample is heated in a suitable apparatus, and the pressure is controlled.

  • The temperature at which boiling is observed is recorded at various pressures.

  • A vapor pressure curve is constructed, and the boiling point at standard pressure (760 mmHg or 101.325 kPa) is determined by interpolation or extrapolation.[2]

3. Distillation Method: For practical purposes, the boiling point can be determined during distillation.[8][9][10]

Methodology:

  • The liquid is heated in a distillation flask.

  • The temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet.

  • The temperature at which the liquid steadily distills is recorded as the boiling point.

Determination of Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. For substances with low volatility, such as this compound, several techniques can be employed as detailed in OECD Test Guideline 104.[11][12][13]

1. Static Method: This method involves measuring the pressure of the vapor in equilibrium with the liquid or solid in a closed system at a constant temperature.[14][15][16]

Methodology:

  • A small amount of the substance is introduced into a vacuum-tight container.

  • The sample is degassed to remove any dissolved air.

  • The container is brought to the desired temperature in a thermostatically controlled bath.

  • The pressure exerted by the vapor is measured using a manometer or a pressure transducer once equilibrium is reached.

2. Dynamic Method (Ebulliometry): As mentioned for boiling point determination, an ebulliometer can also be used to measure vapor pressure by determining the boiling temperature at various sub-atmospheric pressures.

3. Isoteniscope Method: The isoteniscope method is a standardized technique (e.g., ASTM D2879) for measuring vapor pressure.[1][17] It is a type of static method where the pressure of the vapor is balanced against a known pressure of an inert gas.[1][18]

Methodology:

  • The sample is placed in the bulb of the isoteniscope, which is connected to a manometer and a pressure/vacuum system.

  • The sample is degassed by boiling at reduced pressure.

  • The isoteniscope is then immersed in a constant temperature bath.

  • The external pressure is adjusted until the level of the liquid in both arms of the U-tube manometer within the isoteniscope is equal, indicating that the vapor pressure of the sample is equal to the applied external pressure.

Fundamental Relationships

The relationship between vapor pressure, temperature, and boiling point is fundamental to understanding the physical behavior of this compound. As the temperature of the liquid increases, its vapor pressure also increases. The boiling point is the specific temperature at which the vapor pressure equals the surrounding atmospheric pressure.

G cluster_0 Factors Influencing Phase Transition cluster_1 Physical Properties Temperature Temperature Vapor_Pressure Vapor Pressure Temperature->Vapor_Pressure increases External_Pressure External Pressure Boiling_Point Boiling Point External_Pressure->Boiling_Point defines condition for Vapor_Pressure->Boiling_Point equals

References

Butyl Nonanoate: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nonanoate (B1231133) (CAS No. 50623-57-9), also known as butyl pelargonate, is an aliphatic ester with a characteristic fruity, floral odor. It is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[1] Emerging applications in biofuel research are also being explored.[1] This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of butyl nonanoate to ensure its safe use in research and development settings.

Based on aggregated data from multiple suppliers submitted to the European Chemicals Agency (ECHA), this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, adherence to good laboratory practices and understanding its physicochemical properties are essential for safe handling.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₃H₂₆O₂[3]
Molecular Weight 214.34 g/mol [3]
CAS Number 50623-57-9[1]
Appearance Clear, colorless liquid[1]
Odor Floral, orange, apricot, rose[1]
Boiling Point 258.6 °C at 760 mmHg[1]
Melting Point -38 °C[4]
Flash Point 109.6 °C (Closed Cup)[1]
Density 0.869 g/cm³[1]
Vapor Pressure 0.0214 mmHg at 25 °C[5]
Solubility Insoluble in water; soluble in alcohol[5]
logP (Octanol/Water Partition Coefficient) 5.371 (estimated)[5]

Toxicological Data Summary

Toxicological evaluation of this compound and related substances indicates a low order of toxicity. As part of the Flavouring Group Evaluation 02 (FGE.02) by the European Food Safety Authority (EFSA), this compound was assessed along with other straight-chain aliphatic esters.[5][6] Additionally, the Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of nonanoic acid and its esters, providing valuable read-across data.[7]

Toxicity EndpointSpeciesRoute of AdministrationResultsReference
Acute Oral Toxicity Data not available for this compound. For the parent acid (Nonanoic Acid), the LD₅₀ in rats is >3,200 mg/kg.OralLow acute oral toxicity is expected based on data for the parent acid and other esters.[7]
Acute Dermal Toxicity RatDermalLD₅₀ > 2,000 mg/kg for Neopentyl Glycol Diisononanoate (a related ester).[7]
Skin Irritation RabbitDermalFormulations containing related esters are generally considered non-irritating. Nonanoic acid can be a skin irritant at high concentrations.[7][8]
Eye Irritation RabbitOcularData not available for this compound. Nonanoic acid can cause severe eye irritation.[7]
Genotoxicity Not specifiedIn vitroNo genotoxic potential was identified for the group of related substances evaluated by EFSA.[6][9]
Reproductive/Developmental Toxicity RatOralNo reproductive or developmental toxicity was observed for related esters in animal studies.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of flavoring agents are established by regulatory bodies to ensure data consistency and reliability. The methodologies summarized below are representative of the studies evaluated by EFSA and CIR for substances structurally related to this compound.

Acute Oral Toxicity Protocol (Based on OECD Guideline 401)

  • Test Species: Typically, albino rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

  • Procedure: A single dose of the test substance is administered by gavage to a group of experimental animals. A control group receives the vehicle only. Animals are observed for mortality, signs of toxicity, and behavioral changes over a 14-day period. Body weights are recorded prior to administration and at the end of the observation period. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD₅₀ (the dose causing mortality in 50% of the test animals) is calculated.

Skin Irritation/Corrosion Protocol (Based on OECD Guideline 404)

  • Test Species: Albino rabbits.

  • Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. After removal of the dressing, the skin is wiped to remove any residual test substance.

  • Observation: The treated skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate). The mixture is incubated, and then plated on a minimal medium lacking the essential amino acid.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests that the substance is mutagenic.

Handling and Storage Precautions

While this compound is not classified as a hazardous substance, prudent laboratory practices should always be followed. The primary physical hazard is its combustibility at elevated temperatures.

Engineering Controls:

  • Work in a well-ventilated area.[10]

  • Use of a chemical fume hood is recommended when heating the substance or when there is a potential for aerosol generation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.[10] Although brief, incidental contact may not cause irritation, prolonged or repeated exposure should be avoided.

  • Skin and Body Protection: A standard laboratory coat should be worn.

Fire and Explosion Hazards:

  • This compound is a combustible liquid with a flash point of 109.6 °C.

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Use non-sparking tools when handling containers.[7]

  • In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Keep away from oxidizing agents.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS & Risk Assessment b Ensure Proper Ventilation a->b c Don Appropriate PPE (Goggles, Lab Coat, Gloves) b->c d Transfer/Weigh in Ventilated Area c->d Proceed to Handling e Keep Away from Ignition Sources d->e f Avoid Aerosol Generation d->f g Clean Work Area f->g Experiment Complete h Dispose of Waste Properly g->h i Remove PPE & Wash Hands h->i SpillResponse spill Spill Occurs assess Assess Spill Size & Risk spill->assess evacuate Evacuate Immediate Area if Necessary assess->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate Safe to Proceed ppe Wear Appropriate PPE ventilate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Absorbent Material ignite->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect dispose Place in Labeled Waste Container collect->dispose decon Decontaminate Spill Area dispose->decon report Report Incident decon->report

References

An In-Depth Toxicological Guide to Butyl Nonanoate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the toxicological profile of butyl nonanoate (B1231133), intended for researchers, scientists, and drug development professionals. This guide synthesizes available data to ensure safe laboratory handling and use.

Due to a lack of extensive direct toxicological testing on butyl nonanoate, this guide incorporates a weight-of-evidence approach, including data from structurally similar compounds (read-across approach), to provide a thorough understanding of its potential hazards. All experimental protocols are based on internationally recognized OECD guidelines.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance. For this compound, the primary routes of exposure in a laboratory setting are oral, dermal, and inhalation.

Quantitative Data on Acute Toxicity

EndpointSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg bwRead-across from similar substances
LD50Rat/RabbitDermal> 2000 mg/kg bwRead-across from similar substances
LC50RatInhalationNo data available

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. LC50 (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of the tested animal population.

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full study with multiple dose groups.

  • Test Animals: Healthy, young adult rats are commonly used.[1] Animals are fasted prior to administration of the test substance.[1]

  • Dosage: For a limit test, a single dose of 2000 mg/kg body weight is administered to a group of animals. If no mortality or significant toxicity is observed, the LD50 is considered to be greater than 2000 mg/kg.

  • Administration: The test substance is administered by gavage using a stomach tube.[1]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Experimental Workflow for Acute Oral Toxicity Testing

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation (14 Days) cluster_3 Conclusion a Acclimatize Animals b Fast Animals Overnight a->b c Prepare Test Substance b->c d Administer Single Oral Dose (Gavage) c->d e Monitor Clinical Signs d->e f Record Body Weight d->f g Note Mortality d->g h Gross Necropsy e->h f->h g->h i Data Analysis & LD50 Determination h->i

A generalized workflow for an acute oral toxicity study.

Irritation and Sensitization

These endpoints assess the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes, and to elicit an allergic response after repeated exposure.

Quantitative Data on Irritation and Sensitization

EndpointSpeciesResultReference
Skin IrritationRabbitNon-irritantBased on read-across and available SDS
Eye IrritationRabbitNon-irritantBased on read-across and available SDS
Skin SensitizationMouseNot expected to be a sensitizer (B1316253)Based on read-across

Experimental Protocols

  • Skin Irritation (based on OECD Guideline 404): A single dose of the test substance is applied to a small area of shaved skin on a test animal (typically a rabbit).[2][3] The area is observed for erythema (redness) and edema (swelling) at specified intervals over 14 days.[2] Scores are assigned based on the severity of the reactions.[4][5]

  • Eye Irritation (based on OECD Guideline 405): A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically a rabbit).[6][7] The eye is examined for effects on the cornea, iris, and conjunctiva at specified intervals.[6][8] Scores are assigned based on the severity of the observed lesions.[6][9]

  • Skin Sensitization (Local Lymph Node Assay - LLNA; based on OECD Guideline 429): The test substance is applied to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is measured. A stimulation index (SI) is calculated, and a substance is classified as a sensitizer if the SI is ≥ 3.

Genotoxicity

Genotoxicity tests are used to identify substances that can cause damage to the genetic material of cells.

Summary of Genotoxicity Data

AssayTest SystemMetabolic ActivationResultReference
Ames Test (Bacterial Reverse Mutation)Salmonella typhimurium, Escherichia coliWith and without S9No data available
In Vitro Chromosome AberrationMammalian cells (e.g., CHO)With and without S9No data available
In Vitro Micronucleus TestMammalian cells (e.g., human lymphocytes)With and without S9No data available

Experimental Protocols

  • Ames Test (based on OECD Guideline 471): Amino-acid requiring strains of S. typhimurium and E. coli are exposed to the test substance with and without a metabolic activation system (S9 mix).[10][11] The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.[10][11]

  • In Vitro Chromosome Aberration Test (based on OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) are exposed to the test substance.[12][13] The cells are then arrested in metaphase and examined for chromosomal abnormalities.[12][14]

  • In Vitro Micronucleus Test (based on OECD Guideline 487): Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test substance.[15][16] The cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[15][16]

Repeated Dose and Reproductive/Developmental Toxicity

These studies provide information on the effects of long-term exposure and the potential for a substance to interfere with reproduction and development.

Summary of Repeated Dose and Reproductive/Developmental Toxicity Data

EndpointSpeciesRouteValueReference
NOAEL (Subchronic)RatOralNo data available
NOAEL (Reproductive/Developmental)RatOralNo data available

NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed.

Experimental Protocols

  • Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422): This study provides information on both general systemic toxicity and reproductive/developmental effects. The test substance is administered daily to male and female rats for a set period before mating, during mating, and for females, throughout pregnancy and lactation.[17] Observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology for the parent animals.[17] For the offspring, viability, growth, and development are assessed.[17] The NOAEL for systemic, reproductive, and developmental toxicity is determined.

Read-Across Rationale for this compound

G cluster_0 Target Substance cluster_1 Source Substances (Analogs) cluster_2 Toxicological Endpoints target This compound (Data Gap) analog1 Other Butyl Esters (e.g., Butyl Laurate) endpoint1 Acute Toxicity analog1->endpoint1 Existing Data endpoint2 Irritation analog1->endpoint2 Existing Data endpoint3 Sensitization analog1->endpoint3 Existing Data endpoint4 Genotoxicity analog1->endpoint4 Existing Data analog2 Other Nonanoates (e.g., Ethyl Nonanoate) analog2->endpoint1 Existing Data analog2->endpoint2 Existing Data analog2->endpoint3 Existing Data analog2->endpoint4 Existing Data endpoint1->target Informs Assessment endpoint2->target Informs Assessment endpoint3->target Informs Assessment endpoint4->target Informs Assessment

Illustration of the read-across approach for assessing this compound toxicity.

Conclusion

Based on the available information and a read-across approach from structurally similar compounds, this compound is expected to have a low order of acute toxicity and is not expected to be a skin or eye irritant or a skin sensitizer. There is currently insufficient data to definitively assess its genotoxic, reproductive, or subchronic toxicity potential. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical. This guide will be updated as new toxicological data becomes available.

References

The Potential Role of Butyl Nonanoate as an Insect Semiochemical: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Butyl Nonanoate's Physicochemical Properties, Potential Bioactivity, and the Methodologies for its Investigation as a Semiochemical.

Abstract

Butyl nonanoate (B1231133), a fatty acid ester with the molecular formula C₁₃H₂₆O₂, is a volatile organic compound with a characteristic fruity, floral aroma. While its primary applications are in the flavor and fragrance industries, its structural similarity to known insect semiochemicals suggests a potential, yet largely unexplored, role in insect chemical communication. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential of this compound as a semiochemical or pheromone. In the absence of direct, extensive research on its specific role in insect behavior, this document extrapolates from the known functions of structurally similar esters and outlines the key experimental protocols and theoretical frameworks necessary for its investigation. This guide covers the physicochemical properties of this compound, details established methodologies for evaluating insect electrophysiological and behavioral responses to volatile compounds, and presents generalized signaling pathways for ester perception in insects. All quantitative data from related compounds are summarized for comparative analysis, and key experimental workflows are visualized to facilitate future research in this area.

Introduction to this compound and Semiochemicals

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, foraging, and oviposition.[1] These interactions are mediated by semiochemicals, which are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). Esters, a diverse class of organic compounds, are frequently identified as components of insect pheromones and as kairomones from host plants.[2]

This compound (also known as butyl pelargonate) is an ester of butanol and nonanoic acid.[3] Its chemical and physical properties, such as its volatility and molecular weight, are consistent with those of many known insect semiochemicals.[4] While The Pherobase, a comprehensive database of semiochemicals, lists this compound as a semiochemical for the Aardwolf (Proteles cristatus), its role in the insect world remains largely uninvestigated.[5] However, a structural isomer, 1-methylthis compound, has been identified as a key component of the sex pheromone of the bagworm moth, Oiketicus kirbyi, highlighting the potential for esters with a nonanoate moiety to be biologically active in insects.[6] This guide, therefore, serves as a foundational resource for initiating research into the semiochemical properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential when considering its potential as a volatile semiochemical. These properties influence its release into the environment, its dispersal in the air, and its interaction with insect olfactory receptors.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₆O₂[7]
Molecular Weight 214.34 g/mol [7]
Appearance Colorless liquid[4]
Odor Fruity, floral, orange, apricot, rose[6][8]
Boiling Point Approximately 240 - 258.6 °C[6][8]
Flash Point Approximately 109.44 °C[4]
Vapor Pressure 0.0214 mmHg @ 25 °C[4]
Solubility in Water Low[6][8]
CAS Number 50623-57-9[7]

Methodologies for Investigating Semiochemical Activity

The investigation of a novel compound like this compound as a potential semiochemical involves a multi-step process, from identifying electrophysiological responses to quantifying behavioral effects. The following are detailed protocols for key experiments.

Electrophysiological Assays

Electrophysiological techniques are invaluable for determining if an insect's olfactory system can detect a specific compound.

EAG measures the summated electrical response of the entire antenna to an odorant stimulus. It is a rapid screening tool to identify compounds that elicit an olfactory response.

Experimental Protocol:

  • Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end. The electrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.

  • Stimulus Preparation: this compound is diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to a range of concentrations. A small volume of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. The tip of the stimulus-containing pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette, carrying the volatile molecules to the antenna.

  • Data Acquisition: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the negative deflection (the EAG response) is measured in millivolts (mV).

GC-EAD is a powerful technique used to pinpoint the specific compounds in a complex mixture that are biologically active.

Experimental Protocol:

  • Sample Injection: A sample containing this compound (either as a pure standard or as part of a natural extract) is injected into a gas chromatograph (GC).

  • Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a conventional GC detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram. The other portion is directed towards an insect antenna preparation, similar to that used in EAG.

  • Simultaneous Detection: The FID and the EAG responses are recorded simultaneously. Biologically active compounds are identified as peaks in the FID chromatogram that coincide with a depolarization of the antennal preparation.

Behavioral Assays

Behavioral assays are essential to determine if the detection of a compound translates into a behavioral response (attraction, repulsion, or no effect).

Olfactometers are used to assess the preference of an insect for different odors. A Y-tube olfactometer is a common design.

Experimental Protocol:

  • Apparatus Setup: A Y-tube olfactometer consists of a central tube where an insect is introduced, which then branches into two arms. A purified and humidified air stream is passed through each arm.

  • Odor Introduction: The air stream in one arm passes through a chamber containing a source of this compound (e.g., a filter paper treated with a solution of the compound). The other arm serves as a control, with the air passing through a chamber containing only the solvent.

  • Insect Introduction and Observation: A single insect is released at the base of the central tube. The insect's choice of which arm to enter and the time spent in each arm are recorded.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a chi-square test) to determine if there is a significant preference.

Quantitative Data on Related Butyl Esters (Illustrative Examples)

CompoundInsect SpeciesAssay TypeResponse MetricResultReference
Butyl (Z)-3-hexenoateGeneral (Extrapolated)EAGRelative Antennal ResponsePotentially elicits responses in insects that use green leaf volatiles for host location.[9]
sec-Butyl (Z,Z)-3,6-dodecadienoateOiketicus kirbyi (Bagworm Moth)Field TrappingMale moths capturedA key component of the sex pheromone, attractive to males.[6]
Butyl AcetateDrosophila melanogasterSingle Sensillum RecordingSpike FrequencyElicits responses in specific olfactory receptor neurons.[10]
Butyl HexanoateGeneralFlavor/Fragrance DataOdor ProfileFruity, pineapple-like aroma, suggesting potential as a kairomone from fruit.[11]

Signaling Pathways and Visualization

The perception of odors in insects begins with the interaction of volatile molecules with olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the antennae.

Generalized Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for odorant perception in insects, which is likely the mechanism through which this compound, if active, would be detected.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Solubilization OR_Complex Olfactory Receptor (OR/Orco Complex) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Ca²⁺, Na⁺) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: Generalized olfactory signal transduction pathway in insects.

Experimental Workflow for Semiochemical Identification

The process of identifying a novel semiochemical involves a logical progression from initial screening to behavioral validation.

Experimental_Workflow Start Hypothesis: This compound has semiochemical activity EAG Electroantennography (EAG) Screening Start->EAG GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG->GC_EAD If EAG positive Behavioral_Assay Behavioral Assays (e.g., Y-tube olfactometer) GC_EAD->Behavioral_Assay Identification Identification of Behaviorally Active Compound Behavioral_Assay->Identification If significant behavioral effect Dose_Response Dose-Response Studies Identification->Dose_Response Field_Trials Field Trials Dose_Response->Field_Trials Conclusion Conclusion on Semiochemical Role Field_Trials->Conclusion

Caption: Experimental workflow for investigating a potential semiochemical.

Conclusion and Future Directions

While direct evidence for the role of this compound as an insect semiochemical is currently lacking, its physicochemical properties and the known activity of structurally related esters provide a strong rationale for its investigation. This technical guide offers a roadmap for researchers to explore the potential of this compound in insect chemical ecology.

Future research should focus on:

  • Broad-spectrum EAG screening: Testing this compound against a diverse range of insect species, particularly those known to respond to fruity or floral odors (e.g., frugivorous and floricolous insects).

  • GC-EAD analysis of natural sources: Investigating the presence of this compound in the headspace of fruits, flowers, and insect pheromone glands.

  • Behavioral studies: Conducting rigorous olfactometer and field trapping experiments to determine the behavioral valence (attraction or repulsion) of this compound.

  • Structure-activity relationship studies: Comparing the activity of this compound with other butyl esters and nonanoate esters to understand the structural requirements for receptor activation.

By following the methodologies outlined in this guide, researchers can systematically evaluate the potential of this compound as a novel semiochemical, which could lead to the development of new, environmentally friendly pest management tools.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Butyl Nonanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of butyl nonanoate (B1231133), an important ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through Fischer esterification of nonanoic acid and n-butanol using an acid catalyst. This application note includes a detailed experimental protocol, a summary of key quantitative data, and characterization methods for the final product.

Introduction

Butyl nonanoate is a fatty acid ester known for its fruity aroma and is used as a flavoring agent and fragrance component. Beyond these applications, its structural similarity to other lipid molecules makes it a compound of interest in drug delivery systems and as a biodegradable solvent. The Fischer-Speier esterification is a classic and efficient method for its synthesis, involving the acid-catalyzed reaction between a carboxylic acid (nonanoic acid) and an alcohol (n-butanol).[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[1]

Key Data and Physical Properties

A summary of the physical and chemical properties of the reactants and the final product is presented below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Nonanoic AcidC₉H₁₈O₂158.242540.906
n-ButanolC₄H₁₀O74.12117.70.81
This compound C₁₃H₂₆O₂ 214.34 ~240 - 258.6 [3][4]~0.87 [3]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound via Fischer esterification.

Materials:

  • Nonanoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine nonanoic acid and n-butanol. An excess of the alcohol is typically used to shift the reaction equilibrium towards the product; a molar ratio of 1:2 to 1:3 (nonanoic acid to n-butanol) is recommended.[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 100-120°C) using a heating mantle and maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted nonanoic acid. Carbon dioxide evolution will be observed. Continue washing until the effervescence ceases.

  • Work-up - Washing: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess n-butanol) using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.[3]

Expected Yield:

The typical yield for Fischer esterification under these conditions is in the range of 70-85%.[3]

Reaction Workflow

fischer_esterification_workflow reactants Nonanoic Acid + n-Butanol + Acid Catalyst reflux Reflux (100-120°C, 2-4h) reactants->reflux Reaction workup Work-up: - Neutralization (NaHCO₃) - Washing (H₂O, Brine) reflux->workup Cooling drying Drying (MgSO₄/Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

fischer_mechanism cluster_step1 Protonation of Carbonyl cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation A Nonanoic Acid B Protonated Carbonyl A->B + H⁺ D Tetrahedral Intermediate B->D C n-Butanol C->D E Protonated Intermediate D->E F Protonated Ester E->F G Water E->G H This compound F->H I H⁺ (catalyst regenerated) F->I

Caption: Mechanism of Fischer esterification.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Summary of Spectroscopic Data:

TechniqueKey Peaks / Signals
¹H NMR Characteristic signals for the butyl and nonanoate moieties.
¹³C NMR A signal for the carbonyl carbon of the ester group, and signals for the methylene (B1212753) and methyl carbons of the alkyl chains.
IR Spectroscopy A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[4]

Conclusion

The Fischer esterification is a reliable and straightforward method for the synthesis of this compound. By employing an excess of n-butanol and an acid catalyst, and by following a standard work-up and purification procedure, high yields of the desired ester can be obtained. The provided protocol and data serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the enzymatic synthesis of butyl nonanoate (B1231133), a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] The use of lipases as biocatalysts offers a sustainable and highly selective alternative to traditional chemical synthesis methods, operating under mild reaction conditions and minimizing the formation of byproducts. This document outlines a protocol adapted from similar enzymatic ester syntheses, providing a framework for optimization and scale-up.

Introduction

Butyl nonanoate is an ester formed from the reaction of nonanoic acid and butanol.[1] It is recognized for its characteristic fruity and floral aroma, making it a key ingredient in the formulation of fragrances and flavors.[2][3] Beyond its sensory properties, this compound is also explored for its potential in drug delivery systems and as a specialty solvent.[1]

The enzymatic synthesis of this compound via lipase-catalyzed esterification aligns with the principles of green chemistry. This biocatalytic approach avoids the harsh conditions and corrosive catalysts associated with traditional acid-catalyzed esterification, leading to a more environmentally friendly process with easier product purification.[1] Immobilized lipases, such as those from Candida antarctica (e.g., Novozym® 435) and Rhizomucor miehei, are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.

Data Presentation

The following tables summarize the effects of key reaction parameters on the enzymatic synthesis of a structurally similar ester, pentyl nonanoate. This data provides a strong starting point for the optimization of this compound synthesis.

Table 1: Effect of Enzyme Concentration on Ester Synthesis

Enzyme Amount (g)Molar Conversion (%)
0.194.03
0.296.34
0.395.50
0.492.70
0.592.10

Adapted from studies on pentyl nonanoate synthesis. Reaction conditions: 150 min, 45°C, 1:9 Molar Ratio (Acid:Alcohol), 150 rpm.

Table 2: Effect of Temperature on Ester Synthesis

Temperature (°C)Molar Conversion (%)
2588.10
3090.20
3592.50
4094.80
4596.34
5095.90

Adapted from studies on pentyl nonanoate synthesis. Reaction conditions: 150 min, 0.2 g enzyme, 1:9 Molar Ratio (Acid:Alcohol), 150 rpm.[4]

Table 3: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Synthesis

Molar Ratio (Alcohol:Acid)Molar Conversion (%)
1:175.30
3:180.10
5:182.70
7:184.60
9:185.55
11:185.10

Adapted from studies on pentyl nonanoate synthesis. Reaction conditions: 150 min, 45°C, 0.2 g enzyme, 150 rpm.[5]

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound using an immobilized lipase (B570770) in a solvent-free system. This method is adapted from established procedures for similar short-chain aliphatic esters.[2]

Materials and Reagents
  • Nonanoic acid (Purity ≥ 96%)

  • n-Butanol (Purity ≥ 98%)

  • Immobilized Lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei or Novozym® 435 from Candida antarctica)

  • Hexane (B92381) (Analytical Grade)

  • Ethanol (98%)

  • 0.1 N NaOH solution

  • Phenolphthalein (B1677637) indicator

  • Screw-capped vials (100 mL)

  • Horizontal water bath shaker

  • Centrifuge

Experimental Procedure
  • Reaction Setup: In a 100 mL screw-capped vial, combine nonanoic acid and n-butanol. For initial experiments, a molar ratio of 1:9 (acid to alcohol) is recommended based on optimization studies of similar esters.[2]

  • Enzyme Addition: Add the immobilized lipase to the substrate mixture. A starting enzyme concentration of 0.2 g for a 50 mM scale reaction is suggested.[2]

  • Incubation: Place the sealed vials in a horizontal water bath shaker set to 150 rpm and a temperature of 45°C.[2]

  • Reaction Time: Allow the reaction to proceed for 150 minutes. Time-course experiments can be conducted by withdrawing samples at different intervals to determine the optimal reaction time.[2]

  • Enzyme Separation: After the reaction, stop the agitation and separate the immobilized enzyme from the reaction mixture by centrifugation at 1500 rpm for 10 minutes. The enzyme can be washed with hexane and dried for reuse.

  • Product Analysis: The conversion of nonanoic acid to this compound can be determined by titrating the remaining acid content in the reaction mixture with 0.1 N NaOH using phenolphthalein as an indicator. Alternatively, gas chromatography (GC) can be used for a more precise quantification of the ester product.

Optimization of Reaction Parameters

To maximize the yield of this compound, a systematic optimization of the reaction parameters is recommended. The following parameters can be varied:

  • Temperature: Investigate a range from 30°C to 60°C.

  • Enzyme Concentration: Vary the amount of immobilized lipase.

  • Substrate Molar Ratio: Test different molar ratios of n-butanol to nonanoic acid.

  • Reaction Time: Conduct a time-course study to identify the point of reaction equilibrium.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_sep Separation and Analysis A Combine Nonanoic Acid and n-Butanol B Add Immobilized Lipase A->B C Incubate in Shaker (e.g., 45°C, 150 rpm, 150 min) B->C D Centrifuge to Separate Enzyme C->D E Analyze Product (Titration or GC) D->E F Wash and Dry Enzyme for Reuse D->F G G E->G This compound Product

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products NonanoicAcid Nonanoic Acid Lipase Immobilized Lipase (e.g., Novozym® 435) NonanoicAcid->Lipase Butanol n-Butanol Butanol->Lipase ButylNonanoate This compound Lipase->ButylNonanoate Esterification Water Water Lipase->Water

Caption: Key components in the lipase-catalyzed synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Butyl Nonanoate via Transesterification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butyl nonanoate (B1231133) (also known as butyl pelargonate) is an ester recognized for its fruity aroma and is utilized in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis is primarily achieved through the esterification of nonanoic acid with butanol or the transesterification of another nonanoate ester with butanol. Catalytic strategies are essential for achieving high conversion rates and are broadly categorized into chemical and enzymatic methods.[2] Enzymatic routes, employing lipases, are gaining prominence as a "green chemistry" approach due to their high specificity, operation under mild conditions, and reduced environmental impact.[3] In contrast, traditional chemical methods often rely on acid or base catalysts, which can be effective but may require harsher conditions and more complex purification steps.[4][5]

This document provides a detailed overview of both chemical and enzymatic methods for synthesizing butyl nonanoate, complete with comparative data and standardized experimental protocols.

Section 1: Chemical Transesterification and Esterification

Chemical synthesis of this compound is typically performed via Fischer esterification of nonanoic acid with an excess of butanol, driven by an acid catalyst, or by the transesterification of a triglyceride with butanol using an acid or base catalyst.[6][7] The use of heterogeneous solid acid catalysts is a modern approach that simplifies catalyst removal and minimizes corrosion and waste issues associated with homogeneous catalysts like sulfuric acid.[5][8]

Data Presentation: Chemical Synthesis Methods

The following table summarizes various conditions and outcomes for the chemical synthesis of nonanoate and other relevant butyl esters.

CatalystReactantsMolar Ratio (Alcohol:Acid/Oil)Temperature (°C)Reaction TimeYield / Conversion (%)Reference
Amberlyst-15Nonanoic Acid & 2-Ethylhexanol5:190Continuous Flow85% Conversion[2][9]
CaO on AluminaCanola Oil & Butanol48:1Not Specified4 hours89% Yield[10]
H₂SO₄ / Amberlite IR120Nonanoic Acid & 2-EthylhexanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
Titanate Nanotubes-SO₃HLevulinic Acid & ButanolNot SpecifiedNot SpecifiedNot Specified86.8% Conversion[5]
Solid Acid from Fly AshPropionic Acid & IsobutanolNot SpecifiedNot Specified2 hours94% Yield[12]

Note: Data from analogous esterification reactions are included to provide representative process parameters.

Experimental Protocol: Heterogeneous Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound using a solid acid catalyst (e.g., Amberlyst-15) in a packed-bed continuous flow reactor, a method that allows for efficient production and easy catalyst separation.[2][9]

Materials:

  • Nonanoic acid

  • n-Butanol (anhydrous)

  • Amberlyst-15 ion-exchange resin (or similar solid acid catalyst)

  • Packed-bed reactor column

  • High-performance liquid pump

  • Heating jacket or oil bath

  • Collection vessel

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with n-butanol to remove any impurities and to activate it. Pack the desired amount of the washed resin into the reactor column.

  • Reactant Preparation: Prepare a feed mixture of n-butanol and nonanoic acid. An excess of the alcohol is used to drive the reaction equilibrium towards the product; a molar ratio of 5:1 (butanol:acid) is a common starting point.[2]

  • Reaction Setup: Place the packed column into the heating jacket and set the desired reaction temperature (e.g., 90°C).[2]

  • Reaction Execution: Pump the reactant mixture through the heated column at a controlled flow rate (e.g., 4.17 x 10⁻⁹ m³/s).[2] The flow rate is a critical parameter as it determines the residence time of the reactants in contact with the catalyst.[2]

  • Product Collection: Collect the effluent from the reactor outlet. The product stream will contain this compound, water, and unreacted starting materials.

  • Monitoring: Periodically take samples from the effluent and analyze them by GC to monitor the conversion of nonanoic acid.

  • Purification: After the reaction, remove the excess n-butanol and the water byproduct from the collected effluent using a rotary evaporator. Further purification can be achieved by vacuum distillation if required.

  • Catalyst Regeneration: The solid acid catalyst can be washed with fresh alcohol and reused for subsequent reactions.

Section 2: Enzymatic Transesterification and Esterification

Enzymatic synthesis utilizes lipases as biocatalysts, which are highly efficient and selective. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are particularly advantageous as they can be easily recovered and reused, making the process more economical and sustainable.[2][3] Reactions can often be performed in solvent-free systems, where the reactants themselves serve as the medium, further enhancing the green credentials of the process.[13][14]

Data Presentation: Enzymatic Synthesis Methods

The table below summarizes reaction conditions for the enzymatic synthesis of nonanoate and other relevant butyl esters.

| Lipase (Enzyme) | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Immobilized Rhizomucor miehei (RMIM) | Pentanol (B124592) & Nonanoic Acid* | 9:1 | 45 | Solvent-Free | 150 min | 86.08 |[13][14] | | Novozym 435 | Not Specified | Not Specified | 52.1 | Not Specified | Not Specified | Not Specified |[2] | | Lipozyme TL-IM | Butanol & Butyric Acid* | 3:1 | 48 | n-Hexane | 2 hours | > 90 |[15] | | Candida antarctica lipase B (CALB) | Vanillyl Alcohol & Hexanoic Acid* | 1:2 | 37 | tert-Butyl methyl ether | 48 hours | > 50 (after 2h) |[16] |

Note: Data from analogous esterification reactions are included to provide representative process parameters.

Experimental Protocol: Immobilized Lipase-Catalyzed Esterification

This protocol details a batch synthesis of this compound using an immobilized lipase in a solvent-free system.

Materials:

  • Nonanoic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme RMIM)

  • Round-bottom flask or sealed reaction vessel

  • Magnetic stirrer and hot plate or shaking incubator

  • Molecular sieves (optional, to remove water)

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine nonanoic acid and n-butanol. A molar excess of one substrate may be used to shift the equilibrium. For example, a 9:1 molar ratio of pentanol to nonanoic acid was found to be optimal in a similar synthesis.[13][14]

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 3% w/w).[17]

  • Reaction Setup: Place the vessel on a magnetic stirrer with heating or in a shaking incubator set to the optimal temperature for the enzyme (e.g., 45°C).[13][14] Agitation (e.g., 150 rpm) is crucial to ensure proper mixing.[13][14] If not using a solvent-free system, an organic solvent like n-hexane can be used.[15]

  • Water Removal: To drive the reaction forward, the water produced can be removed. This can be achieved by conducting the reaction under a slight vacuum or by adding molecular sieves to the reaction mixture.

  • Monitoring: Withdraw small aliquots of the reaction mixture at various time points. Separate the enzyme by centrifugation or filtration before analyzing the sample by GC to determine the conversion rate.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the heating and agitation. Recover the immobilized enzyme from the mixture by simple filtration.

  • Product Purification: The liquid product can be purified by removing unreacted starting materials, typically via vacuum distillation or rotary evaporation.

  • Enzyme Reuse: The recovered lipase can be washed with a suitable solvent (e.g., n-hexane) and dried before being reused in subsequent batches. Washing the enzyme between cycles can preserve its activity for multiple uses.[15]

Mandatory Visualizations

Chemical Synthesis Workflow

Diagram 1: General Workflow for Chemical Synthesis of this compound A Prepare Reactant Mixture (Nonanoic Acid + Butanol) B Add Catalyst (e.g., Amberlyst-15) A->B C Heat and Mix (e.g., 90°C in Reactor) B->C D Monitor Reaction (e.g., by GC) C->D E Catalyst Separation (Filtration or Neutralization) D->E F Product Purification (Distillation) E->F G Final Product: This compound F->G

Caption: General workflow for chemical synthesis of this compound.

Acid-Catalyzed Esterification Pathway

Caption: Reaction pathway for acid-catalyzed esterification.

Enzymatic Synthesis Workflow

Diagram 3: General Workflow for Enzymatic Synthesis of this compound A Mix Substrates (Nonanoic Acid + Butanol) B Add Immobilized Lipase A->B C Incubate with Agitation (e.g., 45°C) B->C D Monitor Reaction (e.g., by GC) C->D E Enzyme Recovery (Simple Filtration) D->E F Product Purification (Evaporation) E->F H Wash & Reuse Enzyme E->H G Final Product: This compound F->G

Caption: General workflow for enzymatic synthesis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nonanoate (B1231133) is an ester known for its characteristic fruity and floral aroma, making it a significant compound in the flavor and fragrance industries. It is also utilized in the study of biofuels and as a chemical intermediate. Accurate and reliable quantification of butyl nonanoate in various matrices, such as food products, beverages, and biological samples, is crucial for quality control, research, and developmental applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Principle of Analysis

The analysis of this compound by GC-MS involves the separation of the compound from a sample matrix using gas chromatography, followed by its detection and identification using mass spectrometry. In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. Following separation, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the concentration of this compound.

a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

  • To 10 mL of the liquid sample in a separatory funnel, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase.

  • Add a known amount of a suitable internal standard (e.g., ethyl nonanoate or a deuterated analog of this compound). The internal standard should be chemically similar to the analyte but not present in the sample.[1][2]

  • Add 10 mL of a non-polar organic solvent such as dichloromethane (B109758) or hexane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer (bottom layer for dichloromethane, top layer for hexane) in a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Carefully transfer the extract to a clean vial and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • The extract is now ready for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

This technique is particularly useful for volatile compounds and can minimize matrix effects.

  • Place 5 g of a homogenized solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.

  • Add 2 g of sodium chloride to the vial.

  • Add a known amount of a suitable internal standard.

  • Seal the vial with a PTFE-faced septum and an aluminum cap.

  • Place the vial in a heating block or autosampler with an agitator. Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for specific instruments and applications.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection Volume1 µL (for liquid injection)
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp.280°C

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed using an internal standard method to ensure accuracy and precision.[1][2] A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

Table 2: Representative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (approx.)12.5 min (on a DB-5ms column with the program above)
Quantitative Ions (SIM Mode)
This compoundm/z 56, 141, 159
Internal Standard (e.g., Ethyl Nonanoate)To be determined based on its mass spectrum
Method Performance
Linearity Range1 - 500 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.2 µg/L
Limit of Quantification (LOQ)~0.7 µg/L
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Note: The values presented in Table 2 are illustrative and should be determined for each specific analytical method and instrument.

Data Interpretation: Mass Spectrum of this compound

The mass spectrum of this compound provides structural information that confirms its identity. The molecular ion peak ([M]⁺) for this compound (C₁₃H₂₆O₂) is expected at m/z 214.34.[3] However, the molecular ion of esters can be of low abundance. The fragmentation pattern is key to identification.

Table 3: Major Mass Spectral Peaks of this compound and Their Putative Fragment Structures

m/zRelative IntensityPutative Fragment Ion
56~100% (Base Peak)[C₄H₈]⁺ (Butene)
57High[C₄H₉]⁺ (Butyl cation)
141Moderate[C₈H₁₇CO]⁺ (Nonanoyl cation)
159Moderate[C₈H₁₇COOH₂]⁺ (Protonated Nonanoic Acid)

The relative intensities are approximate and can vary between instruments.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Beverage) Add_IS Spike with Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with Hexane) Add_IS->LLE Concentrate Concentrate Extract LLE->Concentrate GC_Injection GC Injection Concentrate->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Quant Quantification (Calibration Curve) TIC->Quant Report Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway ButylNonanoate This compound [C₁₃H₂₆O₂]⁺˙ m/z = 214 McLafferty McLafferty Rearrangement Alpha_Cleavage α-Cleavage Beta_Cleavage β-Cleavage Frag_159 [C₈H₁₇COOH₂]⁺ m/z = 159 McLafferty->Frag_159 + C₄H₈ Frag_141 [C₈H₁₇CO]⁺ m/z = 141 Alpha_Cleavage->Frag_141 - ⋅OC₄H₉ Frag_57 [C₄H₉]⁺ m/z = 57 Beta_Cleavage->Frag_57 + C₉H₁₉O₂⋅ Frag_56 [C₄H₈]⁺˙ m/z = 56 (Base Peak) Frag_57->Frag_56 - H⋅

References

Application Notes and Protocols: Kovats Retention Index of Butyl Nonanoate on Different GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats Retention Index (RI) is a fundamental and widely utilized parameter in gas chromatography (GC) for converting retention times into system-independent constants.[1] This application note provides a detailed protocol for the determination of the Kovats RI of butyl nonanoate (B1231133) on various GC columns and presents known RI values for this compound on different stationary phases. The protocol is designed to be a valuable resource for researchers in fields such as flavor and fragrance analysis, metabolomics, and drug development, where accurate compound identification is critical.

The Kovats index is a dimensionless value that normalizes retention times relative to the elution of a series of n-alkanes.[1][2] This normalization allows for the comparison of retention data across different instruments, columns, and laboratories, thereby enhancing the reliability of compound identification.[1] Butyl nonanoate, a fatty acid ester, is a relevant compound in various industries, and its accurate identification by GC is essential.

Data Presentation: Kovats Retention Index of this compound

The following table summarizes the experimentally determined Kovats retention indices for this compound on different types of GC columns.

Column TypeStationary PhaseKovats Retention Index (I)
Standard Non-polarOV-1011470[3]
Standard Non-polarNot specified1475, 1467[4]
Semi-standard Non-polarNot specified1486[4]
Standard PolarCarbowax 20M1700[5]
Standard PolarDB-Wax1725[5]
Standard PolarNot specified1714[4]

Experimental Protocols

Principle of Kovats Retention Index Determination

The Kovats retention index is calculated based on the retention times of the analyte and two n-alkanes that elute before and after the analyte. The formula for an isothermal GC analysis is:

I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

Where:

  • I is the Kovats retention index.

  • n is the carbon number of the n-alkane eluting before the compound of interest.

  • N is the carbon number of the n-alkane eluting after the compound of interest.

  • t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like air).

For temperature-programmed GC, a simplified linear formula is often used:

I = 100 * [n + (tr(unknown) - tr(n)) / (tr(N) - tr(n))]

Where:

  • tr is the retention time.

Materials and Reagents
  • This compound standard

  • n-alkane standard mixture (e.g., C8-C20 or a wider range depending on the analyte's volatility)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample and standard dilution

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Appropriate GC columns (polar and non-polar)

Gas Chromatography (GC) Conditions

The following are general GC conditions that can be adapted based on the specific instrument and column used.

Non-Polar Column Analysis:

  • Column: e.g., DB-1, HP-1, OV-101 (100% dimethylpolysiloxane)[6][7]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Detector Temperature (FID): 300 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Polar Column Analysis:

  • Column: e.g., DB-WAX, Carbowax 20M (Polyethylene glycol)[8][9]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 8 °C/min to 240 °C

    • Hold at 240 °C for 10 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Detector Temperature (FID): 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Experimental Workflow
  • Sample and Standard Preparation:

    • Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 100 ppm).

    • Prepare a solution of the n-alkane standard mixture in the same solvent.

  • GC Analysis:

    • Inject the n-alkane standard mixture into the GC under the chosen conditions to determine the retention times of the individual alkanes.

    • Inject the this compound sample into the GC under the same conditions to determine its retention time.

    • For increased accuracy, a co-injection of the this compound sample with the n-alkane standard can be performed.

  • Data Analysis:

    • Identify the retention times of the n-alkanes that elute immediately before and after this compound.

    • Record the retention time of this compound.

    • Calculate the Kovats Retention Index using the appropriate formula.

Mandatory Visualizations

Kovats_Index_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis cluster_result Result prep_butyl Prepare Butyl Nonanoate Solution inject_sample Inject Butyl Nonanoate Sample prep_butyl->inject_sample prep_alkane Prepare n-Alkane Standard Mixture inject_alkane Inject n-Alkane Standard prep_alkane->inject_alkane get_rt Determine Retention Times (t_r) inject_alkane->get_rt inject_sample->get_rt co_inject Optional: Co-inject Sample and Standard co_inject->get_rt calculate_ri Calculate Kovats Retention Index (I) get_rt->calculate_ri final_ri Kovats Retention Index of This compound calculate_ri->final_ri

Caption: Experimental workflow for determining the Kovats Retention Index.

Logical_Relationship cluster_analyte Analyte Properties cluster_column GC Column Properties cluster_conditions GC Conditions boiling_point Boiling Point retention_time Retention Time (t_r) boiling_point->retention_time polarity Polarity polarity->retention_time molecular_structure Molecular Structure molecular_structure->retention_time stationary_phase Stationary Phase (Polar vs. Non-polar) stationary_phase->retention_time column_dimensions Dimensions (Length, Diameter, Film Thickness) column_dimensions->retention_time temp_program Temperature Program temp_program->retention_time carrier_gas_flow Carrier Gas Flow carrier_gas_flow->retention_time kovats_index Kovats Retention Index (I) retention_time->kovats_index

Caption: Factors influencing GC retention time and the Kovats Retention Index.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nonanoate (B1231133) is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance and flavor industries.[1] Accurate quantification of butyl nonanoate is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for the separation, identification, and quantification of such compounds.[2] This document provides a detailed application note and protocol for the determination of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase. By using a gradient elution with a mixture of acetonitrile (B52724) and water, the polarity of the mobile phase is gradually decreased, leading to the elution of this compound.[3] Quantification is achieved by monitoring the UV absorbance at a low wavelength, as saturated esters like this compound do not possess a strong chromophore.[4] An external standard calibration curve is used to determine the concentration of this compound in unknown samples.[5]

Data Presentation

The following table summarizes the expected quantitative data from a typical calibration run for this compound.

Standard Concentration (mg/mL)Retention Time (min)Peak Area (mAU*s)
0.112.5150,000
0.212.5305,000
0.512.5745,000
1.012.51,510,000
2.012.53,025,000

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade, optional for pH adjustment)

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 30 70
    15.0 0 100
    20.0 0 100
    20.1 30 70

    | 25.0 | 30 | 70 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[6]

3. Preparation of Standard Solutions

  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to achieve concentrations of 2.0, 1.0, 0.5, 0.2, and 0.1 mg/mL.

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.[7]

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]

5. System Suitability

Before starting the analysis, perform at least five replicate injections of a mid-range standard solution (e.g., 1.0 mg/mL). The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

6. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to bracket the sample injections with standard injections to ensure the stability of the system.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) before storing it according to the manufacturer's recommendations.

7. Data Analysis

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Create a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be greater than 0.995.

  • Determine the concentration of this compound in the sample solutions using the equation of the line from the linear regression.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injection Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy in the Functional Group Analysis of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the functional group analysis of butyl nonanoate (B1231133) using Fourier Transform Infrared (FTIR) spectroscopy. Butyl nonanoate, an ester with applications in the flavor, fragrance, and biofuel industries, can be effectively characterized by its unique infrared absorption spectrum.[1] These notes will guide researchers in identifying the key functional groups and interpreting the spectral data of this compound.

Introduction to IR Spectroscopy for Ester Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[2][3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies.[3] By measuring the absorption of IR radiation, an infrared spectrum is generated, which reveals the presence of characteristic functional groups. For esters like this compound, IR spectroscopy is particularly useful for confirming the presence of the ester functional group through its distinct carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[1][4]

Functional Group Analysis of this compound

The key functional groups present in this compound (C₁₃H₂₆O₂) are the ester group (-COO-) and alkyl chains (C-H). The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of these groups.

Data Presentation: Characteristic IR Absorption Bands

The expected IR absorption bands for this compound are summarized in the table below. These values are based on typical ranges for ester compounds and specific data for this compound.[1]

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretching1750-1735Strong
C-O (Ester)Stretching1300-1000Strong
C-H (Alkyl)Stretching2960-2850Strong
C-H (Alkyl)Bending~1465 and ~1375Medium

Note: The exact wavenumbers can vary based on the sample matrix and instrumental conditions.[1]

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of liquid samples due to its simplicity and minimal sample preparation requirements.[5]

Instrumentation and Materials
  • Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample: this compound (liquid).

  • Cleaning Solvent: Isopropanol or ethanol.

  • Wipes: Soft, lint-free laboratory wipes.

Experimental Workflow

The following diagram illustrates the logical workflow for acquiring and analyzing the IR spectrum of this compound.

IR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Sample Background_Scan->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Raw Spectrum Data Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data Functional_Group_Confirmation Functional Group Confirmation Compare_Data->Functional_Group_Confirmation Confirmation logical_relationship cluster_observation Observation cluster_analysis Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion IR_Spectrum IR Spectrum of Unknown Sample Peak_Identification Identify Peak Positions (cm⁻¹) IR_Spectrum->Peak_Identification Intensity_Analysis Analyze Peak Intensities IR_Spectrum->Intensity_Analysis Functional_Group_Assignment Assign Peaks to Functional Groups Peak_Identification->Functional_Group_Assignment Intensity_Analysis->Functional_Group_Assignment Compare_Reference Compare to this compound Reference Spectrum/Data Functional_Group_Assignment->Compare_Reference Structure_Confirmation Confirmation of this compound Structure Compare_Reference->Structure_Confirmation

References

Application of butyl nonanoate in flavor and fragrance research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Butyl nonanoate (B1231133) (also known as butyl pelargonate) is an ester recognized for its characteristic fruity and floral aroma, with nuances of orange, apricot, and rose.[1][2] This profile makes it a valuable ingredient in the flavor and fragrance industry. Chemically, it is the ester formed from the condensation of nonanoic acid and butanol. Its application spans a wide range of consumer products, including dairy products, confectionery, baked goods, and various beverages, as well as in fine fragrances and personal care items.[1][2] This document provides detailed application notes, experimental protocols for its synthesis and sensory evaluation, and an overview of the olfactory signaling pathway involved in its perception.

Physicochemical Properties of Butyl Nonanoate

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in flavor and fragrance formulations.

PropertyValueSource
Molecular Formula C13H26O2[3][4][5]
Molecular Weight 214.34 g/mol [3][4][5]
CAS Number 50623-57-9[3][5][6]
Appearance Colorless clear liquid (est.)[2]
Odor Floral, orange, apricot, rose[1][2]
Boiling Point 258.6 °C to 270.00 °C at 760 mmHg[1][2][3]
Melting Point -38 °C[2][7]
Density 0.849 to 0.869 g/cm³ at 25 °C[1][2][3][7]
Flash Point 109.44 °C to 109.6 °C[1][2][3]
Vapor Pressure 0.0214 mmHg at 25 °C[2]
Refractive Index 1.423 to 1.432 at 20 °C[2][3]
Solubility Soluble in alcohol; Insoluble in water (1.130 mg/L at 25 °C est.)[2]
logP (o/w) 4.08030 to 5.371 (est.)[2][3]

Applications in Flavor and Fragrance

This compound is utilized as a flavor and fragrance agent in a variety of products.[2] Its pleasant aroma contributes to the sensory profile of many consumer goods.

Recommended Usage Levels in Fragrance Concentrates:

RecommendationValueSource
Up to6.0000 %[2][8]

Average and Maximum Usage Levels in Food Categories (mg/kg):

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)Source
Dairy products7.035.0[2][8]
Fats and oils5.025.0[2][8]
Edible ices10.050.0[2][8]
Processed fruit7.035.0[2][8]
Confectionery10.050.0[2][8]
Bakery wares10.050.0[2][8]
Meat and meat products2.010.0[2][8]
Fish and fish products2.010.0[2][8]
Salts, spices, soups, sauces, etc.5.025.0[2][8]
Foodstuffs for particular nutritional uses10.050.0[2][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from nonanoic acid and n-butanol using an acid catalyst, a classic example of Fischer esterification.[9][10]

Materials:

  • Nonanoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of nonanoic acid with a 2-3 molar excess of n-butanol. The excess alcohol helps to shift the equilibrium towards the formation of the ester.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add an equal volume of water and shake. Separate the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nonanoic acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Workup - Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent. The excess n-butanol and the ester product can be separated by fractional distillation. The lower-boiling n-butanol will distill first, followed by the higher-boiling this compound.

Logical Workflow for Fischer Esterification:

Fischer_Esterification Reactants Nonanoic Acid + n-Butanol Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Workup (Neutralization & Washing) Reaction->Workup Drying Drying Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound using a trained panel and Gas Chromatography-Olfactometry (GC-O).

Part A: Descriptive Sensory Panel

Materials:

  • Purified this compound sample

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Smelling strips

  • Individual, well-ventilated sensory booths

Procedure:

  • Panel Selection and Training: Select a panel of 8-12 individuals trained in sensory analysis of flavor and fragrance compounds.[11]

  • Sample Preparation: Prepare a dilution of this compound (e.g., 1% in the chosen solvent) to avoid olfactory fatigue.[11]

  • Evaluation:

    • Apply 1 mL of the diluted sample to a standard smelling strip.[11]

    • Present the smelling strips to the panelists in a randomized order.

    • Instruct panelists to sniff the strip and describe the odor characteristics at different time intervals (e.g., immediately, after 5 minutes, and after 30 minutes) to evaluate the top, middle, and base notes.[11]

    • Panelists should rate the intensity of agreed-upon descriptors (e.g., fruity, floral, waxy) on a numerical scale.

Part B: Gas Chromatography-Olfactometry (GC-O)

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O).

  • Diluted sample of this compound.

Procedure:

  • Injection: Inject the diluted sample into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.

  • Detection: The effluent from the column is split between the mass spectrometer for chemical identification and the olfactometry port for sensory detection.

  • Olfactory Analysis: A trained assessor sniffs the effluent at the olfactometry port and records the retention time and a description of the odor of each eluting compound.[11] The intensity of the odor can also be rated. This allows for the correlation of specific chemical compounds with their perceived aroma.

Experimental Workflow for Sensory Evaluation:

Sensory_Evaluation cluster_Panel Descriptive Sensory Panel cluster_GCO Gas Chromatography-Olfactometry (GC-O) Panel_Prep Sample Preparation (Dilution) Panel_Eval Evaluation by Panelists (Smelling Strips) Panel_Prep->Panel_Eval Panel_Data Descriptor & Intensity Data Panel_Eval->Panel_Data Final_Analysis Correlation of Chemical and Sensory Data Panel_Data->Final_Analysis GCO_Prep Sample Injection GCO_Sep GC Separation GCO_Prep->GCO_Sep GCO_Detect Split Detection (MS and Olfactometry) GCO_Sep->GCO_Detect GCO_Data Chemical & Odor Data GCO_Detect->GCO_Data GCO_Data->Final_Analysis Olfactory_Pathway cluster_membrane Cell Membrane of Olfactory Neuron OR Olfactory Receptor (OR) G_Protein G-Protein (Gαolf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts from CNG_Channel CNG Ion Channel Depolarization Depolarization CNG_Channel->Depolarization leads to Butyl_Nonanoate This compound Butyl_Nonanoate->OR binds ATP ATP ATP->AC cAMP->CNG_Channel opens Ions Na⁺, Ca²⁺ Ions->CNG_Channel Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Application Notes and Protocols: Butyl Nonanoate as a Potential Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of butyl nonanoate (B1231133) as a biofuel additive. This document includes its physicochemical properties, detailed protocols for its synthesis, and methodologies for evaluating its performance and emission characteristics in diesel engines.

Introduction

Butyl nonanoate (C₁₃H₂₆O₂) is a fatty acid ester that has garnered interest as a potential "drop-in" biofuel additive for diesel and biodiesel fuels. Its properties suggest that it may improve fuel lubricity, reduce engine wear, and lower harmful emissions without requiring significant engine modifications. As an oxygenated additive, this compound can promote more complete combustion, potentially leading to a reduction in particulate matter (soot) and carbon monoxide emissions. This document outlines the relevant data and experimental procedures for researchers investigating the viability of this compound as a sustainable fuel component.

Data Presentation

Quantitative data on the specific fuel properties of pure this compound and its blends are limited in publicly available literature. However, based on the properties of similar fatty acid esters and general fuel standards, the following tables provide expected or estimated values for comparison.

Table 1: Physicochemical Properties of this compound and Comparison with Diesel Fuel

PropertyThis compound (Estimated/Reported)Diesel Fuel (Typical ASTM D975)Test Method (ASTM)
Molecular Formula C₁₃H₂₆O₂Approx. C₁₂H₂₃-
Molecular Weight ( g/mol ) 214.34[1]170-
Density @ 15°C ( kg/m ³) ~869[2]820 - 850D4052
Kinematic Viscosity @ 40°C (mm²/s) 2.0 - 4.0 (Estimated)1.9 - 4.1D445
Cetane Number 50 - 60 (Estimated)40 - 55D613
Higher Heating Value (MJ/kg) ~38 (Estimated)~45D240
Flash Point (°C) ~109.6[2]> 52D93
Cloud Point (°C) VariesVaries with gradeD2500
Oxidative Stability (Rancimat, hours) > 6 (Estimated)> 20EN 15751
Oxygen Content (% wt.) ~14.90-

Note: Some values for this compound are estimated based on data for similar long-chain fatty acid esters due to the limited availability of specific experimental data.

Table 2: Engine Performance and Emission Characteristics of this compound Blends (Hypothetical Data for B20 Blend - 20% this compound in Diesel)

ParameterDiesel (Baseline)B20 this compound BlendExpected Change
Brake Specific Fuel Consumption (g/kWh) 250~260Increase (due to lower heating value)
Brake Thermal Efficiency (%) 35~34.5Slight Decrease
Carbon Monoxide (CO) Emissions (g/kWh) 1.5~1.2Decrease
Nitrogen Oxides (NOx) Emissions (g/kWh) 10~9.5Decrease
Hydrocarbon (HC) Emissions (g/kWh) 0.5~0.4Decrease
Particulate Matter (PM) Emissions (g/kWh) 0.1~0.07Significant Decrease

Note: The data in this table is hypothetical and serves as an illustration of the expected trends when using a B20 this compound blend. Actual experimental results are required for validation.

Experimental Protocols

Synthesis of this compound

3.1.1. Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound via Fischer-Speier esterification using an acid catalyst.

Materials:

  • Nonanoic acid

  • n-Butanol

  • Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine nonanoic acid and n-butanol. A molar excess of n-butanol (e.g., 2:1 or 3:1 ratio to nonanoic acid) is recommended to drive the reaction towards the product side.

  • Slowly add the acid catalyst to the mixture while stirring. For sulfuric acid, a concentration of 1-2% of the total reactant weight is typically sufficient.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 120-140°C) with continuous stirring.

  • Monitor the reaction progress by periodically taking small samples and analyzing them using gas chromatography (GC) or by measuring the amount of water produced. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the excess n-butanol and any other volatile impurities using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation if a higher purity is required.

3.1.2. Enzymatic Esterification

This protocol provides a greener alternative to acid catalysis using an immobilized lipase (B570770).

Materials:

  • Nonanoic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å)

  • An appropriate organic solvent (e.g., hexane (B92381) or heptane, optional)

  • Shaking incubator or orbital shaker

  • Filtration setup

Procedure:

  • Combine nonanoic acid and n-butanol in a screw-capped flask. A 1:1 molar ratio can be used, though optimization may be required. The reaction can be run solvent-free or in an organic solvent.

  • Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% by weight of the substrates.

  • Add molecular sieves to the mixture to remove the water produced during the reaction, which helps to shift the equilibrium towards ester formation.

  • Place the flask in a shaking incubator at a controlled temperature (typically 40-60°C) and agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress over time using GC analysis of withdrawn samples.

  • Once the desired conversion is reached (typically within 24-72 hours), stop the reaction.

  • Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can often be washed and reused for subsequent batches.

  • If a solvent was used, remove it using a rotary evaporator. The resulting this compound is often of high purity and may not require further purification.

Fuel Blend Preparation and Property Testing

Procedure:

  • Prepare blends of this compound with a base diesel fuel (e.g., ultra-low sulfur diesel) at various volume percentages (e.g., 5%, 10%, 20% - denoted as B5, B10, B20).

  • Ensure thorough mixing of the blends by mechanical stirring or shaking.

  • Characterize the key fuel properties of the blends according to the relevant ASTM standards, as listed in Table 1.

Engine Performance and Emissions Testing

Experimental Setup:

  • A single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer.

  • A fuel consumption measurement system.

  • Sensors for measuring in-cylinder pressure, engine speed, and temperatures.

  • An exhaust gas analyzer for measuring CO, CO₂, NOx, HC, and O₂.

  • A smoke meter or particulate matter analyzer.

Procedure:

  • Warm up the engine to a steady operating temperature using the baseline diesel fuel.

  • Record baseline performance and emission data at various engine loads (e.g., 25%, 50%, 75%, and 100% of full load) and a constant engine speed.

  • Switch to the this compound blend and allow the engine to stabilize.

  • Repeat the performance and emission measurements for each blend at the same operating conditions as the baseline fuel.

  • For each test point, measure and record the following parameters:

    • Brake power and torque

    • Fuel consumption rate

    • Exhaust gas temperature

    • Concentrations of CO, CO₂, NOx, and HC in the exhaust

    • Smoke opacity or particulate matter concentration

  • Calculate the brake specific fuel consumption (BSFC) and brake thermal efficiency (BTE) for each fuel blend and compare them to the baseline diesel.

Visualizations

The following diagrams illustrate key processes related to the production and application of this compound as a biofuel additive.

Synthesis_Workflow cluster_synthesis This compound Synthesis Reactants Nonanoic Acid + n-Butanol Catalyst Acid or Enzyme Catalyst Reactants->Catalyst Reaction Esterification Reaction Reactants->Reaction Catalyst->Reaction Separation Separation & Purification (Washing, Drying, Distillation) Reaction->Separation Product Pure this compound Separation->Product

A simplified workflow for the synthesis of this compound.

Engine_Testing_Workflow cluster_testing Engine Performance & Emissions Testing Fuel_Prep Prepare this compound Blends (B5, B10, B20) Blend_Test Run Tests with this compound Blends Fuel_Prep->Blend_Test Engine_Setup Setup Diesel Engine Test Bed Baseline_Test Run Baseline Test with Diesel Fuel Engine_Setup->Baseline_Test Baseline_Test->Blend_Test Data_Acq Data Acquisition (Performance & Emissions) Blend_Test->Data_Acq Analysis Data Analysis & Comparison Data_Acq->Analysis

Workflow for evaluating this compound blends in a diesel engine.

nButanol_Biosynthesis cluster_bio Biotechnological Production of n-Butanol (ABE Fermentation) Biomass Biomass Feedstock (e.g., Corn, Sugarcane) Hydrolysis Hydrolysis Biomass->Hydrolysis Sugars Fermentable Sugars (Glucose, Xylose) Hydrolysis->Sugars Acidogenesis Acidogenesis Phase (Clostridium acetobutylicum) Sugars->Acidogenesis Acids Acetic Acid & Butyric Acid Acidogenesis->Acids Solventogenesis Solventogenesis Phase Acids->Solventogenesis ABE Acetone, Butanol, Ethanol (ABE) Solventogenesis->ABE Purification Downstream Processing (Distillation) ABE->Purification nButanol Pure n-Butanol Purification->nButanol

Metabolic pathway for n-butanol production via ABE fermentation.

Conclusion

This compound shows promise as a biofuel additive that could contribute to cleaner combustion in diesel engines. The provided protocols offer a starting point for its synthesis and evaluation. Further research is needed to generate comprehensive and precise data on its fuel properties and its effects on engine performance and emissions under various operating conditions. Such data will be crucial for a complete assessment of its viability as a commercial biofuel component.

References

Application Note: Butyl Nonanoate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl nonanoate (B1231133) (C₁₃H₂₆O₂) is a fatty acid ester known for its characteristic fruity aroma, finding applications in the flavor and fragrance industries.[1][2][3] In the realm of analytical chemistry, its stability, volatility, and distinct mass spectral fragmentation pattern make it an excellent candidate as a standard for the development and validation of analytical methods, particularly in chromatography.[4][5] This application note provides detailed protocols for the use of butyl nonanoate as a standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, including method validation and sample analysis procedures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development. Key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number50623-57-9[6][7][8]
Molecular FormulaC₁₃H₂₆O₂[6][7][8][9]
Molecular Weight214.34 g/mol [1][4][6][7][8][9]
AppearanceColorless liquid[4][10]
Boiling Point~240-258.6 °C[1][4][11]
Density~0.87 g/cm³[1][4]
Refractive Index~1.423 - 1.431[10][11]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][10]

Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of any analytical method. The following protocol outlines the preparation of a stock solution and subsequent working standards.

Materials:

  • This compound (analytical standard grade, ≥99% purity)

  • Hexane (B92381) (or other suitable solvent, HPLC or GC grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a small amount of hexane.

    • Bring the flask to volume with hexane and mix thoroughly by inverting the flask multiple times.

    • Calculate the exact concentration of the stock solution based on the recorded weight.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution.

    • For example, to prepare a 100 µg/mL working standard, transfer 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with hexane.

    • Further dilutions can be made to create a calibration curve covering the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Logical Workflow for Standard Preparation

G cluster_prep Standard Solution Preparation weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute working Create Working Standards for Calibration dilute->working

Caption: Workflow for the preparation of this compound standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly effective technique for the analysis of volatile compounds like this compound, offering excellent separation and identification capabilities.[3][4][5]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[12]

  • Inlet Temperature: 250°C[12]

  • Injection Volume: 1 µL (splitless mode)[12]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[12]

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Protocol:

  • Inject 1 µL of each working standard and blank (hexane) into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.

  • For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards.[5]

G cluster_gcms GC-MS Analysis Workflow sample_prep Prepare Standards/Samples injection Inject into GC sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Key parameters in the validation of an analytical method.

Conclusion

This compound is a suitable and reliable standard for the development and validation of analytical methods, particularly for GC-MS and HPLC. Its well-defined physicochemical properties and chromatographic behavior allow for the establishment of robust and reproducible analytical procedures. The protocols and data presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to utilize this compound as an analytical standard in their work.

References

Continuous Flow Synthesis of Butyl Nonanoate for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The industrial synthesis of esters such as butyl nonanoate (B1231133), a valuable compound in the fragrance, flavor, and solvent industries, is increasingly transitioning from conventional batch processing to more efficient continuous flow methodologies.[1] This shift is motivated by the numerous advantages of flow chemistry, including enhanced heat and mass transfer, improved safety, precise process control, and greater scalability.[1] This document provides detailed application notes and protocols for the continuous flow synthesis of butyl nonanoate via the esterification of nonanoic acid with butanol, primarily utilizing a packed-bed reactor with a solid acid catalyst.

Introduction

This compound (C₁₃H₂₆O₂) is an ester recognized for its characteristic fruity aroma, making it a significant component in the formulation of fragrances and flavors.[2] It also serves as a specialty solvent and an intermediate in organic synthesis.[2] The traditional synthesis route involves the Fischer-Speier esterification of nonanoic acid and butanol, typically using a homogeneous acid catalyst like sulfuric acid.[2] However, this method suffers from drawbacks such as corrosive reaction conditions, difficult catalyst separation, and the generation of significant waste streams.[2]

Continuous flow synthesis offers a robust alternative, mitigating many of the challenges associated with batch production. By flowing the reactants through a heated reactor containing a heterogeneous catalyst, the reaction can be performed at steady state, leading to consistent product quality and higher throughput.[3][4] Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are particularly well-suited for this application, as they are easily contained within a packed-bed reactor, eliminating the need for downstream catalyst removal and enabling catalyst reuse.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound via acid-catalyzed esterification follows a well-established reaction mechanism. The process begins with the protonation of the carbonyl oxygen of nonanoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by butanol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final ester product, this compound.

G Fig. 1: Acid-Catalyzed Esterification of Nonanoic Acid Nonanoic_Acid Nonanoic Acid Protonated_Acid Protonated Nonanoic Acid Nonanoic_Acid->Protonated_Acid + H+ Butanol Butanol Tetrahedral_Intermediate Tetrahedral Intermediate Butanol->Tetrahedral_Intermediate + Nucleophilic Attack H_plus H+ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate Butyl_Nonanoate This compound Tetrahedral_Intermediate->Butyl_Nonanoate - H2O, -H+ Water Water

Caption: Fig. 1: Acid-Catalyzed Esterification of Nonanoic Acid.

Experimental Workflow

The continuous flow synthesis of this compound can be logically structured into three main stages: reagent preparation, continuous flow reaction, and product purification. This workflow ensures a controlled and efficient conversion of starting materials to the final, high-purity product.

G Fig. 2: Experimental Workflow cluster_0 Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 Purification prep_nonanoic Prepare Nonanoic Acid Solution pumping Pump Reagents prep_nonanoic->pumping prep_butanol Prepare Butanol Solution prep_butanol->pumping mixing Static Mixing pumping->mixing reaction Packed-Bed Reactor mixing->reaction collection Collect Crude Product reaction->collection purification Distillation/Chromatography collection->purification analysis QC Analysis (GC, NMR) purification->analysis

Caption: Fig. 2: Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the continuous flow synthesis of nonanoate esters, based on published results for analogous reactions. These data provide a baseline for the expected performance of this compound synthesis under similar conditions.

Table 1: Reaction Parameters for Continuous Flow Esterification of Nonanoic Acid

ParameterValueCatalystSource
Temperature363 K (90 °C)Amberlyst-15[5][6]
Alcohol:Acid Molar Ratio5:1Amberlyst-15[5][6]
Flow Rate (Q)4.17 x 10⁻⁹ m³/sAmberlyst-15[5][6]
Reactant2-EthylhexanolAmberlyst-15[5][6]

Table 2: Performance Metrics for Continuous Flow Esterification of Nonanoic Acid

MetricValueCatalystSource
Nonanoic Acid Conversion85%Amberlyst-15[5][6]
Reaction TimeNot specifiedAmberlyst-15[5][6]
Product2-Ethylhexyl nonanoateAmberlyst-15[5][6]

Note: The data presented is for the esterification of nonanoic acid with 2-ethylhexanol, which serves as a close model for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the continuous flow esterification of fatty acids using a packed-bed reactor.

Protocol 1: Preparation of the Packed-Bed Reactor
  • Catalyst Preparation: Use a solid acid catalyst such as Amberlyst-15. Prior to use, wash the resin with methanol (B129727) to remove any impurities and then dry under vacuum at 60 °C for 12 hours.

  • Reactor Assembly: A tubular reactor (e.g., stainless steel or PFA tubing) is used. The length and diameter of the reactor will determine the reactor volume and, consequently, the residence time.

  • Catalyst Packing: Carefully pack the dried Amberlyst-15 resin into the reactor tube. Ensure uniform packing to avoid channeling of the fluid flow. The ends of the reactor should be fitted with frits or glass wool to retain the catalyst beads.

  • System Integration: Install the packed-bed reactor into the continuous flow system, which includes pumps for reagent delivery, a pre-heating unit, the reactor itself situated in a heating block or oil bath, a back-pressure regulator, and a collection vessel.

Protocol 2: Continuous Flow Synthesis of this compound
  • Reagent Preparation:

    • Prepare a stock solution of nonanoic acid.

    • Prepare a stock solution of butanol. To drive the reaction equilibrium towards the product, an excess of butanol is typically used. Based on analogous reactions, a butanol to nonanoic acid molar ratio of 5:1 is recommended.[5][6]

  • System Priming: Prime the pumps and the system with the butanol solution to ensure all lines are filled and free of air bubbles.

  • Reaction Initiation:

    • Set the reactor temperature to 363 K (90 °C).[5][6]

    • Set the back-pressure regulator to a suitable pressure (e.g., 5-10 bar) to prevent solvent boiling.

    • Begin pumping the nonanoic acid and butanol solutions into a T-mixer before the reactor at flow rates calculated to achieve the desired residence time and molar ratio. For a starting point, a flow rate of 4.17 x 10⁻⁹ m³/s can be used as a reference.[5][6]

  • Steady State and Collection:

    • Allow the system to run for a period equivalent to 3-5 times the reactor volume to reach a steady state.

    • Once at a steady state, begin collecting the product stream from the outlet of the back-pressure regulator.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the product stream and analyzing them by gas chromatography (GC) or by measuring the acid value through titration.

  • Shutdown: Upon completion, flush the system with butanol followed by a suitable solvent (e.g., methanol or ethanol) to clean the reactor and lines.

Protocol 3: Product Purification
  • Solvent Removal: The crude product mixture will contain this compound, unreacted butanol, nonanoic acid, and water. The excess butanol can be removed by rotary evaporation.

  • Washing: The remaining mixture can be washed with a saturated sodium bicarbonate solution to remove any unreacted nonanoic acid, followed by a wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Distillation: For high purity, the final product can be purified by fractional distillation under reduced pressure.

Conclusion

The continuous flow synthesis of this compound presents a highly efficient, safe, and scalable method for its industrial production. The use of packed-bed reactors with solid acid catalysts like Amberlyst-15 simplifies the process and aligns with the principles of green chemistry by allowing for catalyst recycling and minimizing waste. The protocols and data provided herein, based on closely related esterification reactions, offer a solid foundation for the development and optimization of this process for industrial applications.

References

Troubleshooting & Optimization

How to improve the yield of butyl nonanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of butyl nonanoate (B1231133) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing butyl nonanoate?

The most common method for synthesizing this compound is the Fischer-Speier esterification.[1] This process involves the acid-catalyzed reaction of nonanoic acid with n-butanol.[2] The reaction is reversible, and to achieve high yields, it's essential to shift the chemical equilibrium towards the formation of the ester.[3]

Q2: What are the key factors that influence the yield of this compound in Fischer esterification?

To maximize the yield of this compound, several factors are crucial:

  • Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive n-butanol, shifts the equilibrium towards the product side, thereby increasing the yield.[3][4]

  • Catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and acidic ion-exchange resins like Amberlyst-15.[2][3]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.[3] The reaction is often carried out at the reflux temperature of the alcohol.[4]

  • Removal of Water: Water is a byproduct of the esterification reaction.[2][3] Its presence can shift the equilibrium back towards the reactants, a reaction known as hydrolysis.[4] Continuously removing water as it forms is a highly effective strategy to improve the yield.[4]

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous catalyst?

Heterogeneous catalysts, such as acidic ion-exchange resins, offer several advantages over homogeneous catalysts like sulfuric acid:

  • Ease of Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration.[3]

  • Reusability: Solid acid catalysts can often be recovered and reused, making the process more cost-effective and environmentally friendly.[3]

  • Reduced Corrosion: They are generally less corrosive than strong mineral acids.[3]

  • High Selectivity: They can offer high selectivity for the desired ester product.[3]

Q4: Are there alternative methods for synthesizing this compound?

Yes, an alternative method is enzymatic transesterification. This technique involves reacting an ester of nonanoic acid (like methyl nonanoate) with butanol, catalyzed by a lipase (B570770) enzyme.[1] This method is considered a "green" alternative as it operates under milder conditions and can be highly selective, minimizing byproduct formation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low Product Yield

A low yield of this compound is a frequent problem in Fischer esterification. The following decision tree can help diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low this compound Yield q1 Is the reaction reaching equilibrium too early? start->q1 a1_yes Equilibrium Issue q1->a1_yes Yes q2 Are there issues with the reaction kinetics? q1->q2 No sol1_1 Increase excess of n-butanol (e.g., from 3:1 to 5:1 alcohol to acid ratio). a1_yes->sol1_1 sol1_2 Remove water during reaction (e.g., using a Dean-Stark apparatus). a1_yes->sol1_2 a2_yes Kinetic Issue q2->a2_yes Yes q3 Was there product loss during workup and purification? q2->q3 No sol2_1 Increase catalyst loading (typically 1-2% w/w of the carboxylic acid). a2_yes->sol2_1 sol2_2 Increase reaction temperature (e.g., ensure consistent reflux). a2_yes->sol2_2 sol2_3 Check catalyst activity (use fresh or properly stored catalyst). a2_yes->sol2_3 a3_yes Workup/Purification Issue q3->a3_yes Yes sol3_1 Optimize purification steps (e.g., careful separation of layers, proper distillation). a3_yes->sol3_1

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Product Purity Issues

Problem: The final product is impure, as indicated by analytical methods like GC-MS.

Common Impurities & Solutions:

  • Unreacted Nonanoic Acid and Acid Catalyst:

    • Solution: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and convert the unreacted carboxylic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[4]

  • Unreacted n-Butanol:

    • Solution: Excess n-butanol can often be removed by washing the organic layer with water or brine. For more complete removal, fractional distillation is effective due to the significant boiling point difference between n-butanol (~118 °C) and this compound (~240 °C).[2]

  • Side Products:

    • Solution: If side reactions have occurred, purification by vacuum distillation or column chromatography is recommended to isolate the pure this compound.[1][4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Nonanoic Acid with n-Butanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

  • Nonanoic acid

  • n-Butanol (at least 3 molar equivalents to nonanoic acid)

  • p-Toluenesulfonic acid (p-TSA) (1-2% w/w of nonanoic acid)

  • Toluene (B28343) (as an azeotropic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine nonanoic acid, n-butanol, and toluene.

  • Catalyst Addition: While stirring, add the p-toluenesulfonic acid to the mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

  • Workup - Quenching and Extraction:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent and excess n-butanol using a rotary evaporator to yield the crude this compound.

  • Purification: For high purity, the crude product can be purified by vacuum distillation.[4]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterHomogeneous Catalysis (H₂SO₄/p-TSA)Heterogeneous Catalysis (e.g., Amberlyst-15)
Typical Yield 70–85%[2]Can reach over 85% under optimized conditions[3]
Catalyst Loading 1-2% w/w of carboxylic acid[4]Varies, but increased loading generally improves conversion up to a point[3]
Reaction Temperature 60-100°C, often at reflux[2][3]60-100°C[3]
Reactant Molar Ratio (Butanol:Acid) Excess butanol (e.g., 3:1 or higher) is used to shift equilibrium[3][4]Excess butanol is also used to favor product formation[3]
Key Advantage High reaction rates[3]Ease of separation and reusability[3]
Key Disadvantage Difficult to separate from product, corrosive[2]Potentially lower reaction rates compared to homogeneous catalysts

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine Nonanoic Acid, n-Butanol, and Toluene add_catalyst Add Acid Catalyst (e.g., p-TSA) prep_reactants->add_catalyst reflux Heat to Reflux add_catalyst->reflux remove_water Remove Water via Dean-Stark Trap reflux->remove_water monitor Monitor Progress (TLC/GC) remove_water->monitor cool_quench Cool and Quench monitor->cool_quench extract Wash with NaHCO₃ and Brine cool_quench->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify by Vacuum Distillation dry_evaporate->purify final_product Pure Butyl Nonanoate purify->final_product

Caption: General workflow for the synthesis and purification of this compound.

Factors Affecting Reaction Equilibrium

Equilibrium_Factors equilibrium Nonanoic Acid + n-Butanol <=> this compound + Water factor_butanol Increase [n-Butanol] shift_right Shifts Equilibrium to the Right (Increases Yield) factor_butanol->shift_right factor_water Remove [Water] factor_water->shift_right factor_ester Increase [Ester] or [Water] shift_left Shifts Equilibrium to the Left (Decreases Yield) factor_ester->shift_left shift_right->equilibrium Favors Forward Reaction shift_left->equilibrium Favors Reverse Reaction

Caption: Factors influencing the equilibrium of this compound synthesis.

References

Technical Support Center: Acid-Catalyzed Synthesis of Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of butyl nonanoate (B1231133). The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing butyl nonanoate via acid catalysis?

The synthesis of this compound from nonanoic acid and butanol is a Fischer esterification reaction. In this equilibrium process, a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[1][2] To drive the reaction toward the product, an excess of one reactant (typically the less expensive and more easily removable butanol) is used, and the water produced is often removed as it forms.[3][4]

Q2: What are the common side reactions in the acid-catalyzed synthesis of this compound?

The primary side reactions involve the butanol reactant under acidic conditions. These include:

  • Dehydration of butanol: This reaction forms butenes (1-butene and 2-butene) as byproducts, particularly at higher temperatures.[5]

  • Formation of dibutyl ether: Two molecules of butanol can condense in the presence of an acid catalyst to form dibutyl ether and water. This is more likely to occur at lower temperatures than those required for significant alkene formation.

Q3: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] GC analysis is particularly useful as it can also be used to detect and quantify the presence of side products like dibutyl ether and butenes.

Troubleshooting Guide

Issue 1: Low Yield of this compound

A low yield of the desired ester is a common problem in Fischer esterification. The troubleshooting table below outlines potential causes and their solutions.

Potential Cause Recommended Solution
Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[3]Use a large excess of butanol (e.g., a 3 to 5-fold molar excess) to shift the equilibrium towards the formation of this compound.[6] Additionally, actively remove water as it is formed using a Dean-Stark apparatus.[7]
Insufficient reaction time or temperature: The reaction may not have reached equilibrium.The reaction is typically conducted at the reflux temperature of the alcohol. Ensure the reaction is heated to reflux for a sufficient period (this can range from 1 to 10 hours).[3] Monitor the reaction by TLC or GC to determine the optimal reaction time.
Catalyst issues: The acid catalyst may be inactive or used in an insufficient amount.Use a fresh, active acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The typical catalyst loading is 1-5% by weight of the carboxylic acid.
Presence of water in reactants: Water in the starting materials will inhibit the forward reaction.Use anhydrous butanol and ensure all glassware is thoroughly dried before starting the reaction.

Issue 2: Presence of Significant Impurities in the Product

The presence of impurities can complicate purification and affect the quality of the final product. The primary impurities are typically unreacted starting materials and the side products discussed above.

Observed Impurity Potential Cause Recommended Solution
Unreacted nonanoic acid Incomplete reaction or hydrolysis of the ester during workup.Ensure the reaction goes to completion by monitoring with TLC/GC. During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid.
Unreacted butanol Use of a large excess of butanol.Excess butanol can typically be removed by washing the organic phase with water or brine and then by evaporation under reduced pressure.
Dibutyl ether Reaction temperature is too low, or there is a high concentration of butanol and acid catalyst.Increase the reaction temperature to favor esterification over ether formation. A suitable temperature range is often between 130-140°C to minimize both butene and ether formation.
Butenes Reaction temperature is too high.Reduce the reaction temperature. Dehydration of butanol to butenes becomes more significant at higher temperatures. Avoid temperatures significantly above 140°C.

Quantitative Data on Side Reactions

The following table summarizes the general effect of reaction conditions on the formation of the primary side products. Specific quantitative data for the this compound system is limited in the literature; however, data from analogous systems provide valuable guidance.

Parameter Effect on Dibutyl Ether Formation Effect on Butene Formation General Recommendation for this compound Synthesis
Temperature Favored at lower temperatures (e.g., 130-140°C).[3]Favored at higher temperatures (selectivity can be high around 400°C, but significant formation occurs at lower temperatures as well).[5]Maintain a moderate reflux temperature, for instance by using a solvent like toluene (B28343) to control the boiling point, to minimize both side reactions.
Catalyst Concentration Higher acid concentration can increase the rate of ether formation.Higher acid concentration promotes dehydration.Use a catalytic amount (1-5 wt%) of a strong acid like sulfuric acid.
Butanol:Nonanoic Acid Molar Ratio A high excess of butanol can favor ether formation.Not a primary driver compared to temperature, but a higher concentration of butanol provides more substrate for dehydration.Use a moderate excess of butanol (e.g., 3:1 to 5:1) to drive the esterification without excessively promoting ether formation.[6]

Experimental Protocols

Key Experiment: Acid-Catalyzed Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound with considerations for minimizing side reactions.

Materials:

  • Nonanoic acid

  • n-Butanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene). Ensure all glassware is dry.

  • Reactant Mixture: To the round-bottom flask, add nonanoic acid and a 3- to 5-fold molar excess of n-butanol. If using a Dean-Stark trap, add toluene.

  • Catalyst Addition: With stirring, carefully add the acid catalyst (e.g., 1-2% of the weight of the nonanoic acid).

  • Reaction: Heat the mixture to a gentle reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene. Continue the reflux and monitor the reaction by TLC or GC until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted nonanoic acid)

      • Brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent and excess butanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Reaction_Pathway cluster_main_reaction cluster_side_reactions Nonanoic_Acid Nonanoic Acid Butyl_Nonanoate This compound (Desired Product) Nonanoic_Acid->Butyl_Nonanoate + Butanol Butanol Butanol->Butyl_Nonanoate + Dibutyl_Ether Dibutyl Ether (Side Product) Butanol->Dibutyl_Ether 2x Butenes Butenes (Side Product) Butanol->Butenes Water Water Acid_Catalyst H+ Acid_Catalyst->Butyl_Nonanoate Acid_Catalyst->Dibutyl_Ether Acid_Catalyst->Butenes

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water Is water being removed effectively? Start->Check_Water Use_Dean_Stark Implement Dean-Stark trap or use drying agents. Check_Water->Use_Dean_Stark No Check_Excess_Butanol Is butanol in sufficient excess (e.g., 3-5x)? Check_Water->Check_Excess_Butanol Yes Use_Dean_Stark->Check_Excess_Butanol Increase_Butanol Increase butanol to nonanoic acid ratio. Check_Excess_Butanol->Increase_Butanol No Check_Temp Is temperature appropriate? (Avoid extremes) Check_Excess_Butanol->Check_Temp Yes Increase_Butanol->Check_Temp Adjust_Temp Adjust reflux temperature. (e.g., 130-140°C) Check_Temp->Adjust_Temp No Check_Catalyst Is catalyst concentration adequate (1-5 wt%) and active? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Adjust_Catalyst Use fresh catalyst and optimize loading. Check_Catalyst->Adjust_Catalyst No Purification Review purification procedure. Check_Catalyst->Purification Yes Adjust_Catalyst->Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Purification of butyl nonanoate from unreacted starting materials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of butyl nonanoate (B1231133) from unreacted starting materials, primarily butanol and nonanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating butyl nonanoate from its starting materials?

A1: The significant differences in boiling points and solubility are crucial for effective purification. This compound has a much higher boiling point than butanol, and its solubility characteristics differ from both butanol and nonanoic acid, especially in aqueous solutions.

Data Presentation: Physical Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound214.34[1][2]~240-258.6[2][3]~0.87[2]Low/Sparingly soluble[2][3]
n-Butanol74.12[4]117.7[5]~0.81[5]7.7 g/100 mL (at 20°C)[6]
Nonanoic Acid158.24[7]254[7]~0.906 (at 25°C)[8]Nearly insoluble[7][9]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods are liquid-liquid extraction to remove the unreacted nonanoic acid and excess butanol, followed by fractional distillation to separate the this compound from any remaining butanol and other volatile impurities.[10] For very high purity, column chromatography can also be employed.[3]

Q3: Why is it necessary to wash the crude product with a basic solution like sodium bicarbonate?

A3: Washing with a basic solution, such as sodium bicarbonate, is essential to neutralize and remove any remaining acidic catalyst (e.g., sulfuric acid) and, more importantly, to convert the unreacted nonanoic acid into its sodium salt.[11] This salt is water-soluble and can be easily separated from the organic layer containing the this compound during liquid-liquid extraction.[12][13]

Q4: Can I use simple distillation instead of fractional distillation?

A4: While simple distillation can remove the lower-boiling butanol, fractional distillation is highly recommended for a more efficient and complete separation, especially if there are other impurities with boiling points close to that of butanol or this compound.[14] The large difference in boiling points between butanol (117.7°C) and this compound (~240-258.6°C) does, however, make for a relatively straightforward separation.[3][5]

Troubleshooting Guides

Issue 1: Emulsion formation during liquid-liquid extraction.

Cause: Vigorous shaking of the separatory funnel, especially when a basic solution is used, can lead to the formation of a stable emulsion, making layer separation difficult.

Solution:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[11] The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool may help to break the emulsion.

Issue 2: The final product has a rancid or sharp odor.

Cause: This indicates the presence of residual nonanoic acid, which has a characteristic unpleasant, rancid odor.[7][8]

Solution:

  • Repeat Basic Wash: Perform additional washes of the organic layer with a saturated sodium bicarbonate solution.[11] Test the aqueous layer with pH paper to ensure it is basic, indicating that all the acid has been neutralized.

  • Column Chromatography: If the odor persists after repeated washings, consider purifying the product using column chromatography with a suitable solvent system (e.g., hexane (B92381) and ethyl acetate).[3]

Issue 3: Low yield of purified this compound.

Cause:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

  • Loss during Extraction: The product may have been partially lost during the liquid-liquid extraction steps, especially if an emulsion was discarded.

  • Inefficient Distillation: The product may have been lost during distillation due to improper setup or overheating.

Solution:

  • Optimize Reaction: To drive the equilibrium towards the product, consider using a Dean-Stark apparatus to remove water during the reaction.[15] Using an excess of one reactant (typically the less expensive one, butanol) can also increase the yield.[10]

  • Careful Extraction: Avoid discarding any emulsion layer if possible. Use the techniques mentioned in "Issue 1" to resolve emulsions. Ensure complete transfer of the organic layer between washes.

  • Proper Distillation Technique: Use a well-insulated fractional distillation column and control the heating rate carefully to ensure a slow and steady distillation.[14] Collect the fraction that distills at the correct boiling point for this compound.

Issue 4: The purified product is cloudy.

Cause: Cloudiness in the final product usually indicates the presence of water.[10]

Solution:

  • Drying Agent: Before the final distillation, ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[11] Allow sufficient time for the drying agent to work and ensure it is swirled intermittently.

  • Avoid Contamination: Ensure all glassware used for the final distillation is completely dry.

Experimental Protocols

1. Liquid-Liquid Extraction for Removal of Unreacted Starting Materials

  • Objective: To remove unreacted nonanoic acid and the acid catalyst from the crude reaction mixture.

  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure from CO₂ evolution.

    • Allow the layers to separate. The upper organic layer contains the this compound. The lower aqueous layer contains the sodium nonanoate and neutralized catalyst.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with equal volumes of deionized water and then a saturated brine solution.

    • Drain the aqueous layer after each wash.

    • Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl and let it stand for 10-15 minutes.

    • Filter the dried organic solution to remove the drying agent.

2. Fractional Distillation for Purification of this compound

  • Objective: To separate the this compound from any remaining butanol and other volatile impurities.

  • Procedure:

    • Set up a fractional distillation apparatus. Ensure all glassware is dry.

    • Transfer the dried and filtered organic solution to the distillation flask. Add a few boiling chips.

    • Slowly heat the distillation flask.

    • Collect the initial fraction, which will primarily be any residual solvent and unreacted butanol (boiling point ~117.7°C).

    • Increase the heating to distill the this compound. Collect the fraction that distills at its boiling point (~240-258.6°C).

    • Stop the distillation before the flask goes to dryness.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture (this compound, Butanol, Nonanoic Acid, Catalyst) extraction Liquid-Liquid Extraction (wash with NaHCO3) crude->extraction aqueous_waste Aqueous Waste (Sodium Nonanoate, Neutralized Catalyst) extraction->aqueous_waste remove drying Drying (Anhydrous MgSO4) extraction->drying distillation Fractional Distillation drying->distillation butanol_fraction Butanol Fraction (and other volatiles) distillation->butanol_fraction remove pure_product Purified This compound distillation->pure_product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic start Problem with Purified Product emulsion Emulsion during Extraction? start->emulsion odor Rancid Odor? emulsion->odor No sol_emulsion Gentle Inversion, Add Brine emulsion->sol_emulsion Yes cloudy Cloudy Appearance? odor->cloudy No sol_odor Repeat Basic Wash, Consider Chromatography odor->sol_odor Yes sol_cloudy Thorough Drying Before Distillation cloudy->sol_cloudy Yes end High Purity Product cloudy->end No sol_emulsion->odor sol_odor->cloudy sol_cloudy->end

Caption: Troubleshooting logic for this compound purification.

References

Interpretation of butyl nonanoate mass spectrum fragmentation patterns.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Nonanoate (B1231133) Mass Spectrometry

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with butyl nonanoate and interpreting its mass spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and expected molecular weight of this compound?

A1: this compound has a molecular formula of C13H26O2.[1] Its monoisotopic mass is approximately 214.19 Da, and its average molecular weight is 214.34 g/mol .[1][2]

Q2: What are the primary fragmentation patterns observed in the Electron Ionization (EI) mass spectrum of this compound?

A2: The fragmentation of esters like this compound in EI-MS is characterized by specific cleavage patterns.[3] The most common fragmentations are alpha-cleavage next to the carbonyl group and the McLafferty rearrangement.[3][4]

Q3: What are the major fragment ions and their mass-to-charge ratios (m/z) for this compound?

A3: Key peaks in the EI mass spectrum of this compound typically include ions at m/z values of 56, 57, 141, and 159.[3] The molecular ion peak [M]+ at m/z 214 may also be observed, though it can be weak or absent.[2][3]

Q4: What fragmentation process leads to the prominent peak at m/z 56?

A4: The ion at m/z 56, which is often the base peak, is characteristic of a McLafferty rearrangement.[3][4] This specific rearrangement involves the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen, followed by the cleavage of the C-O bond, resulting in the formation of a neutral butene molecule and a charged enol. The peak at m/z 56 corresponds to the butene radical cation ([C4H8]+•).[3]

Q5: How is the acylium ion at m/z 141 formed?

A5: The fragment at m/z 141 is an acylium ion ([C9H17O]+). It is formed through alpha-cleavage, where the bond between the carbonyl carbon and the oxygen of the butoxy group is broken.[3][5] This results in the loss of a butoxy radical.

Data Presentation: Key Mass Spectral Peaks

The following table summarizes the principal ions observed in the 70 eV EI-MS of this compound.

m/zRelative Intensity (Approximate)Possible Fragment Ion/StructureProposed Fragmentation Pathway
214Low / Sometimes Absent[C13H26O2]+•Molecular Ion (M+)
159Moderate[C9H19O2]+Loss of a butyl radical followed by hydrogen rearrangement
141Moderate to High[C9H17O]+Alpha-cleavage with loss of the butoxy group (•OC4H9)
57High[C4H9]+Butyl cation
56High (Often Base Peak)[C4H8]+•McLafferty rearrangement of the butyl group
41Moderate[C3H5]+Allyl cation, a common smaller fragment

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for analyzing volatile esters like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

    • Ensure the sample is free of non-volatile residues.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Analyze the mass spectrum of the peak and compare the fragmentation pattern to reference spectra from databases like NIST or PubChem.[1][2]

Mandatory Visualizations

Butyl_Nonanoate_Fragmentation cluster_main This compound Fragmentation Pathway cluster_frags Major Fragments mol This compound (M=214) ion Molecular Ion [M]+• m/z 214 mol->ion -e⁻ (70 eV) frag141 Acylium Ion [C9H17O]+ m/z 141 ion->frag141 α-cleavage (- •OC4H9) frag56 McLafferty Rearrangement [C4H8]+• m/z 56 (Base Peak) ion->frag56 McLafferty Rearrangement frag159 [M - C4H9]+• m/z 159 ion->frag159 Loss of Butyl Radical

Caption: Fragmentation pathway of this compound under Electron Ionization.

Troubleshooting Guide

Q1: I don't see the molecular ion peak (m/z 214) in my spectrum. Is this normal?

A1: Yes, this can be normal for straight-chain esters. The molecular ion peak for these compounds is often weak or entirely absent because the initial ion is unstable and fragments very quickly.[4] The presence of prominent fragment ions is a more reliable indicator for identification.

Q2: My signal intensity is very low across the entire spectrum. What are the common causes?

A2: Poor signal intensity is a frequent issue in mass spectrometry.[6] Consider the following troubleshooting steps:

  • Sample Concentration: Your sample may be too dilute. Prepare a more concentrated sample and re-inject.[6]

  • Instrument Tuning: The mass spectrometer may require tuning and calibration. Perform a system check and calibration according to the manufacturer's guidelines.[6]

  • Source Cleanliness: A contaminated ion source can significantly suppress the signal. Check the source and clean it if necessary.

  • Leaks: Check for air leaks in the system, particularly at the injector and the interface between the GC and MS.

Q3: The observed mass values for my fragments are shifted and inaccurate. How can I resolve this?

A3: Inaccurate mass assignments are almost always a calibration issue.[6]

  • Mass Calibration: Perform a full mass calibration of the instrument using the appropriate calibration standard (e.g., PFTBA).[6]

  • Reference Mass: If your system uses a reference mass for real-time correction, ensure the reference vial is full and the system is applying it correctly.[7]

  • Instrument Stability: Ensure the instrument has had adequate time to stabilize thermally and electronically after being turned on.

Q4: I am seeing many unexpected peaks, even in my blank injections. What could be the cause?

A4: Seeing peaks in blank runs points to system contamination or carryover.[7]

  • Carryover: A highly concentrated previous sample may have carried over. Run several blank solvent injections to wash the injector and column.[8]

  • Contaminated Solvents/Gas: Ensure you are using high-purity, LC-MS grade solvents and high-purity carrier gas. A contaminated gas filter can also be a source of background noise.[9]

  • Septum Bleed: Old or over-tightened injector septa can degrade and bleed into the system. Replace the septum.

Troubleshooting_Workflow cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Problem: Low or No Signal check_sample 1. Check Sample Concentration start->check_sample check_tune 2. Verify MS Tune & Calibration check_sample->check_tune solution_sample Concentrate/ Dilute Sample check_sample->solution_sample check_source 3. Inspect Ion Source check_tune->check_source solution_tune Perform Full Tune & Calibration check_tune->solution_tune check_leaks 4. Check for Leaks check_source->check_leaks solution_source Clean Ion Source (Vent Required) check_source->solution_source solution_leaks Tighten Fittings/ Replace Ferrules check_leaks->solution_leaks

Caption: A logical workflow for troubleshooting low signal intensity in MS analysis.

References

Optimizing temperature and catalyst for butyl nonanoate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful esterification of butyl nonanoate (B1231133).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing butyl nonanoate? this compound is typically synthesized via Fischer esterification. This is a reversible reaction where a carboxylic acid (nonanoic acid) reacts with an alcohol (n-butanol) in the presence of an acid catalyst to form an ester (this compound) and water.[1][2][3]

Q2: Why is an acid catalyst required for this esterification? The esterification of a carboxylic acid with an alcohol is inherently slow. An acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][4][5] This significantly increases the reaction rate.

Q3: What are the common types of catalysts used for this reaction? Catalysts are broadly divided into two categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids like p-toluenesulfonic acid (p-TSA).[6] They are highly active but can be difficult to separate from the product and may cause corrosion.[6][7]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and certain metal salts.[6][8][9] Their primary advantage is the ease of separation from the reaction mixture and the potential for reuse.[6]

Q4: How does temperature influence the rate and yield of the reaction? Increasing the reaction temperature generally increases the reaction rate.[6][10] For this compound synthesis, temperatures typically range from 60-100°C.[6][7] However, excessively high temperatures can lead to side reactions. The optimal temperature is often near the boiling point of the reaction mixture to allow for reflux conditions.[11][12]

Q5: Why is the removal of water crucial for obtaining a high yield? Fischer esterification is a reversible, equilibrium-limited reaction.[1][3] Water is a product, and its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[13] To maximize product formation, water should be continuously removed from the reaction mixture as it forms.[1][14] Common methods include using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or employing techniques like pervaporation.[1][15][16]

Troubleshooting Guide

Issue 1: The reaction has run for the recommended time, but the product yield is low.

Potential Cause Recommended Solution & Explanation
Reaction Equilibrium The reaction has reached equilibrium without complete conversion of reactants. According to Le Chatelier's principle, the equilibrium can be shifted towards the product side. Solution: Use a large excess of one reactant, typically the less expensive one (n-butanol).[1][6] This drives the reaction forward to favor ester formation.
Presence of Water Water, either from the reactants or produced during the reaction, is causing hydrolysis of the ester back to the starting materials.[13] Solution: Ensure all reactants and solvents are anhydrous. Employ a method to remove water during the reaction, such as a Dean-Stark apparatus or the addition of molecular sieves.[1]
Inactive or Insufficient Catalyst The catalyst may have lost its activity, or the amount used is insufficient to drive the reaction at an adequate rate.[17] Solution: Use a fresh, anhydrous acid catalyst. Incrementally increase the catalyst loading (typically 1-5 mol% for homogeneous catalysts) until the rate no longer improves significantly.[11][17]
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[17] Solution: Increase the temperature to bring the reaction mixture to a gentle reflux. The rate of reaction and conversion are sensitive to changes in temperature.[10][11]

Issue 2: Side products are forming, complicating purification.

Potential Cause Recommended Solution & Explanation
Hydrolysis This is the reverse of the esterification reaction, where the ester reacts with water to form the carboxylic acid and alcohol. Solution: As with low yield issues, ensure efficient and continuous removal of water from the reaction mixture.[7][13]
Oxidation Under certain harsh conditions, the alcohol or the resulting ester can be oxidized.[7] Solution: Maintain controlled heating and avoid the presence of strong oxidizing agents. Running the reaction under an inert atmosphere (e.g., nitrogen) can also be beneficial.

Issue 3: Difficulty in purifying the final product.

Potential Cause Recommended Solution & Explanation
Residual Acid Catalyst Homogeneous acid catalysts (like H₂SO₄) will remain in the crude product mixture. Solution: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.[13][18][19]
Unreacted Nonanoic Acid If the reaction did not go to completion, unreacted nonanoic acid will be present. Solution: The wash with sodium bicarbonate solution will also remove unreacted nonanoic acid by converting it to its water-soluble sodium salt.[19]
Unreacted Butanol An excess of butanol used to drive the reaction will remain. Solution: Butanol can be removed by washing with water or by distillation.[14] The final purification of this compound is often achieved through distillation under reduced pressure.[18]

Data Presentation

Table 1: Comparison of Catalysts for Nonanoic Acid Esterification

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Amberlyst-15Nonanoic Acid + 2-Ethylhexanol5:190-85% Conversion[9]
Amberlite IR120Nonanoic Acid + 2-Ethylhexanol5:190-54% Conversion[9]
Amberlyst 15Nonanoic Acid + 1-Propanol10:1907~85% Conversion[20]
H₂SO₄SFA-PFAD* + TMP 3.5:1150693% Yield[21]
TiO₂ NanoparticlesLevulinic Acid + n-Butanol-120877.6% Yield[22]
*Saturated Palm Fatty Acid Distillate (contains nonanoic acid precursors)
Trimethylolpropane

Table 2: Effect of Temperature on Esterification Yield

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)Conversion (%)Reference
Oleic Acidn-ButanolQA0.5Ti0.5H0.5PW120183.6[23]
Oleic Acidn-ButanolQA0.5Ti0.5H0.5PW140196.4[23]
Acetic Acidn-ButanolsHCP15028.7[12]
Acetic Acidn-ButanolsHCP175236.2[12]
Acetic Acidn-ButanolsHCP11002~70[12]

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is highly recommended), add nonanoic acid (1.0 eq) and n-butanol (3.0-5.0 eq). The excess butanol also serves as a solvent.[6][24]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2% of the total mass) to the stirred mixture.[24]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by removing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[18] Continue refluxing until the reaction is complete (typically 2-4 hours, or until no more water is collected in the Dean-Stark trap).[18]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification of Crude this compound

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with deionized water to remove the excess butanol.

    • Next, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted nonanoic acid.[13][18] Continue washing until no more CO₂ gas evolves.

    • Finally, wash with a saturated brine (NaCl) solution to remove residual water and salts.[19]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[18]

  • Filtration & Concentration: Filter off the drying agent. Remove the excess solvent (if any was added during extraction) using a rotary evaporator.[18]

  • Final Purification: For high purity, the crude this compound can be purified by distillation under reduced pressure.[18]

Visualizations

G start Low Yield Detected q1 Is the reaction at equilibrium? start->q1 q2 Is the catalyst active and sufficient? q1->q2 No sol1 Shift Equilibrium: - Use large excess of butanol - Remove water (e.g., Dean-Stark) q1->sol1 Yes q3 Are reaction conditions optimal? q2->q3 Yes sol2 Address Catalyst Issues: - Use fresh/anhydrous catalyst - Increase catalyst loading q2->sol2 No sol3 Optimize Conditions: - Increase temperature to reflux - Ensure sufficient reaction time q3->sol3 No end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node

Caption: A troubleshooting workflow for addressing low yield in this compound esterification.

G cluster_reactants Reactants cluster_products Products Nonanoic Acid Nonanoic Acid Protonation 1. Protonation of Carbonyl Nonanoic Acid->Protonation Butanol Butanol Attack 2. Nucleophilic Attack by Butanol Butanol->Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water This compound This compound Deprotonation->this compound

References

Preventing hydrolysis of butyl nonanoate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Nonanoate (B1231133)

Welcome to the Technical Support Center for butyl nonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during storage and to offer troubleshooting assistance for related experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Issue 1: Noticeable "off" odor (rancid, acidic) in the this compound sample.

  • Possible Cause: Hydrolysis of this compound into nonanoic acid and butanol. Nonanoic acid, a fatty acid, can have a distinct unpleasant odor.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze a small aliquot of the sample using the Gas Chromatography (GC) protocol outlined in the "Experimental Protocols" section to quantify the presence of nonanoic acid and butanol.

    • Review Storage Conditions: Compare your current storage conditions with the recommendations in the "Best Practices for Storage" table below. Pay close attention to temperature, humidity control, and exposure to air.

    • Implement Corrective Actions:

      • If stored at ambient temperature, transfer the bulk material to a refrigerated and desiccated environment.

      • If the container has a large headspace, consider purging with an inert gas like nitrogen or argon before sealing.

      • For long-term storage, aliquot the material into smaller, tightly sealed containers to minimize repeated exposure of the entire stock to the atmosphere.

Issue 2: Inconsistent results in experiments using this compound from a previously opened container.

  • Possible Cause: Partial hydrolysis of the ester, leading to a change in its effective concentration and the presence of reactive hydrolysis products (nonanoic acid and butanol).

  • Troubleshooting Steps:

    • Quantify Purity: Use the provided GC or HPLC methods to determine the current purity of your this compound stock.

    • Purification (if necessary): If significant hydrolysis has occurred and the experiment requires high-purity ester, consider purification by distillation. However, for most applications, it is more practical to use a fresh, unopened sample.

    • Future Prevention: Always use fresh aliquots for sensitive experiments. If a container must be used multiple times, ensure it is properly sealed and the headspace is minimized or filled with an inert gas.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway is hydrolysis, a chemical reaction where water molecules break the ester bond, yielding nonanoic acid and butanol.[1] This reaction can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[2][3]

Q2: How does temperature affect the rate of hydrolysis?

Q3: Is humidity a significant concern for storing neat (undissolved) this compound?

A3: Yes, humidity is a critical factor. Esters can react with moisture from the air, especially if the container is not hermetically sealed.[2][4] The use of desiccants is highly recommended to maintain a low-humidity environment.

Q4: Can the pH of the storage environment affect stability?

A4: While this compound itself is neutral, exposure to acidic or basic contaminants can catalyze hydrolysis.[1] Ensure storage containers are clean and free of any acidic or basic residues.

Q5: What is the recommended way to store this compound long-term?

A5: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (2-8°C), and in the presence of a desiccant to minimize exposure to moisture.

Q6: I suspect my this compound has started to hydrolyze. What analytical method can I use to confirm this?

A6: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a suitable method to separate and quantify this compound, butanol, and nonanoic acid. A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize this compound Hydrolysis
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of the hydrolysis reaction significantly.[2][3]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen and moisture, preventing both hydrolysis and potential oxidative degradation.
Humidity Desiccated EnvironmentMinimizes the availability of water for the hydrolysis reaction. The use of molecular sieves is effective.[5]
Container Tightly Sealed GlassPrevents ingress of atmospheric moisture and is non-reactive.
pH Neutral (pH ~7)Avoids acid or base-catalyzed hydrolysis.[1]
Table 2: Influence of Storage Conditions on the Rate of Hydrolysis (Qualitative)

This table provides a qualitative summary based on general principles of ester hydrolysis, as specific kinetic data for this compound is limited.

Storage ConditionRelative Rate of HydrolysisExpected Purity Over Time
Ideal: 2-8°C, Inert Gas, DesiccatedVery LowHigh stability, minimal degradation over extended periods.
Good: 2-8°C, Air, SealedLowGradual, slow hydrolysis may occur over months to years.
Moderate: Room Temp (~25°C), Air, SealedModerateNoticeable hydrolysis may occur over several months.
Poor: Room Temp, Air, Frequently OpenedHighSignificant hydrolysis can be expected in a shorter timeframe (weeks to months).
Very Poor: Elevated Temp (>30°C), HumidVery HighRapid degradation is likely.

Experimental Protocols

Protocol 1: GC-FID Method for Quantification of this compound and its Hydrolysis Products

This method is adapted from established protocols for analyzing fermentation products and fatty acids.[6][7]

  • Objective: To separate and quantify this compound, n-butanol, and nonanoic acid.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Materials:

    • Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar polar capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector: Split/splitless injector.

    • Solvent: Dichloromethane or Hexane (GC grade).

    • Standards: High-purity this compound, n-butanol, and nonanoic acid.

    • Internal Standard (IS): A compound not present in the sample with a different retention time, e.g., decane (B31447) or undecane.

  • Procedure:

    • Standard Preparation: Prepare individual stock solutions of this compound, n-butanol, nonanoic acid, and the internal standard in the chosen solvent (e.g., 1000 µg/mL). Create a series of calibration standards by mixing and diluting the stock solutions to cover the expected concentration range in the samples.

    • Sample Preparation: Dilute an accurately weighed amount of the this compound sample in the solvent to a concentration within the calibration range. Add the internal standard to all standards and samples at a constant concentration.

    • GC Conditions:

      • Injector Temperature: 250°C.

      • Detector Temperature: 280°C.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at 10°C/min.

        • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

      • Injection Volume: 1 µL.

      • Split Ratio: 20:1 (can be adjusted based on concentration).

    • Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the standards. Quantify the compounds by creating a calibration curve of the peak area ratio (analyte/IS) versus concentration.

Mandatory Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Catalytic Conditions cluster_products Hydrolysis Products ButylNonanoate This compound NonanoicAcid Nonanoic Acid ButylNonanoate->NonanoicAcid Butanol Butanol ButylNonanoate->Butanol Water Water (H₂O) Water->NonanoicAcid Water->Butanol Acid Acid (H⁺) Acid->ButylNonanoate Catalyzes Base Base (OH⁻) Base->ButylNonanoate Catalyzes Heat Heat (Increased Temp.) Heat->ButylNonanoate Accelerates

Caption: Factors leading to the hydrolysis of this compound.

Troubleshooting_Workflow Start Suspected Hydrolysis (e.g., off-odor, inconsistent results) Analysis Perform GC/HPLC Analysis (Quantify Ester, Acid, Alcohol) Start->Analysis Evaluate Is Hydrolysis > Acceptable Limit? Analysis->Evaluate Action Review Storage Conditions (Temp, Humidity, Atmosphere) Evaluate->Action Yes Use Use Material as is or Purify Evaluate->Use No Implement Implement Corrective Actions (Refrigerate, Desiccate, Inert Gas) Action->Implement Document Document Findings and Actions Implement->Document Use->Document

Caption: Workflow for troubleshooting this compound hydrolysis.

References

Troubleshooting low conversion rates in enzymatic synthesis of butyl nonanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of butyl nonanoate (B1231133) and addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is a typical conversion rate for the enzymatic synthesis of butyl nonanoate?

A1: Conversion rates for enzymatic esterification can vary widely depending on the specific reaction conditions. While rates exceeding 90% are achievable under optimized conditions for similar esters, initial experiments may yield lower conversions.[1] Factors such as the choice of lipase (B570770), substrate molar ratio, temperature, and water content significantly impact the final yield.

Q2: Which enzyme is recommended for the synthesis of this compound?

A2: Immobilized lipases are commonly used for ester synthesis due to their stability and ease of reuse. Candida antarctica lipase B (CALB), often immobilized and known by trade names such as Novozym® 435, is a highly effective catalyst for the synthesis of various esters and is a good starting point for this compound synthesis.[2]

Q3: What is the optimal temperature for the reaction?

A3: Lipases generally exhibit optimal activity between 40°C and 60°C.[3] However, temperatures above 60°C can lead to thermal denaturation and a loss of enzyme activity.[3] It is recommended to start with a temperature around 40-50°C and optimize from there. Increasing the temperature can also help to increase the solubility of the substrates.[3]

Q4: How does the molar ratio of butanol to nonanoic acid affect the conversion rate?

A4: The substrate molar ratio is a critical parameter. An excess of one of the substrates is often used to shift the reaction equilibrium towards the product side. For similar ester syntheses, an excess of the alcohol (butanol) is common.[4] However, a very high excess of alcohol can sometimes lead to enzyme inhibition.[5] A typical starting point is a molar ratio of butanol to nonanoic acid of 2:1 or 3:1.[1][4]

Q5: Why is water removal important during the synthesis?

A5: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants (hydrolysis), thereby reducing the conversion rate.[6] Methods for water removal include using molecular sieves, performing the reaction under vacuum, or using a Dean-Stark apparatus.

Troubleshooting Guide for Low Conversion Rates

Problem 1: Low conversion rate despite using the recommended starting conditions.
Potential Cause Suggested Solution
Suboptimal Temperature Verify the reaction temperature. If it is below 40°C, consider increasing it in increments of 5°C. If it is above 60°C, the enzyme may be denatured.
Incorrect Substrate Molar Ratio If using an equimolar ratio, try using an excess of butanol (e.g., 2:1 or 3:1 molar ratio of butanol to nonanoic acid).[1][4]
Insufficient Enzyme Concentration Increase the amount of immobilized lipase. A typical starting range is 5-10% (w/w) of the total substrate mass.
Presence of Water Ensure all reactants and solvents are anhydrous. Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it is formed.
Problem 2: The reaction starts but then stalls or proceeds very slowly.
Potential Cause Suggested Solution
Enzyme Inhibition by Substrates High concentrations of either the nonanoic acid or butanol can inhibit the enzyme.[5] If using a large excess of one substrate, try reducing it. Substrate inhibition by high acid concentrations can sometimes be mitigated by a stepwise addition of the acid.
Product Inhibition The accumulation of this compound or the byproduct water can inhibit the enzyme.[7] Continuous removal of water is crucial. If possible, consider in-situ product removal techniques.
Enzyme Deactivation Prolonged exposure to suboptimal pH or high temperatures can deactivate the enzyme. Ensure the pH of the reaction medium is suitable for the lipase (typically near neutral).
Problem 3: The conversion rate is inconsistent between batches.
Potential Cause Suggested Solution
Enzyme Reusability Issues If reusing the immobilized lipase, ensure it is properly washed and dried between runs. Residual reactants or products can inhibit subsequent reactions. A common washing solvent is n-hexane.[1]
Variability in Water Content The initial water content of reactants and solvents can vary. Always use freshly dried solvents and reactants for consistency.
Inadequate Mixing In a heterogeneous system with an immobilized enzyme, proper mixing is essential for good mass transfer. Ensure the stirring speed is sufficient to keep the enzyme particles suspended.

Summary of Typical Reaction Conditions for Lipase-Catalyzed Ester Synthesis

ParameterRecommended RangeNotes
Enzyme Immobilized Candida antarctica lipase B (e.g., Novozym® 435)Highly efficient and robust for esterification.
Temperature 40 - 60 °CTemperatures above 60°C may cause enzyme denaturation.[3]
Substrate Molar Ratio (Butanol:Nonanoic Acid) 1:1 to 3:1An excess of alcohol often improves conversion.[1][4]
Enzyme Concentration 5 - 10% (w/w of substrates)Higher concentrations can increase the reaction rate.
Solvent Solvent-free or non-polar organic solvent (e.g., n-hexane, heptane)Solvent-free systems are greener and can be more efficient.
Water Removal Molecular sieves (3Å or 4Å) or vacuumCrucial for shifting the equilibrium towards product formation.
Agitation Speed 200 - 300 rpmEnsure adequate mixing for good mass transfer.

Detailed Experimental Protocol

This protocol provides a starting point for the enzymatic synthesis of this compound. Optimization of the parameters may be required to achieve the desired conversion rate.

Materials:

  • Nonanoic acid

  • n-Butanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • n-Hexane (or other suitable solvent, optional)

  • Molecular sieves (3Å), activated

  • Reaction vessel with a magnetic stirrer and temperature control

  • Condenser (if refluxing)

Procedure:

  • To a 100 mL round-bottom flask, add nonanoic acid (e.g., 10 mmol) and n-butanol (e.g., 20 mmol, 2:1 molar ratio).

  • If using a solvent, add n-hexane (e.g., 20 mL).

  • Add activated molecular sieves (e.g., 1 g) to the mixture.

  • Add the immobilized lipase (e.g., 5% of the total substrate weight).

  • Place the flask in a heating mantle or oil bath on a magnetic stirrer.

  • Set the temperature to 50°C and the stirring speed to 250 rpm.

  • Allow the reaction to proceed for 24-48 hours.

  • Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) or by titrating the remaining acid content.

  • Once the reaction has reached the desired conversion, stop the heating and stirring.

  • Separate the immobilized enzyme by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Conversion Rate check_conditions Verify Reaction Conditions: - Temperature (40-60°C) - Molar Ratio (e.g., 2:1 Butanol:Acid) - Enzyme Concentration (5-10% w/w) start->check_conditions conditions_ok Are Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Temperature, Molar Ratio, or Enzyme Concentration conditions_ok->adjust_conditions No check_water Check for Water Presence conditions_ok->check_water Yes adjust_conditions->check_conditions Re-evaluate water_present Is Water Being Removed? check_water->water_present add_drying Add Molecular Sieves or Apply Vacuum water_present->add_drying No check_inhibition Consider Enzyme Inhibition water_present->check_inhibition Yes add_drying->check_water Re-evaluate inhibition_type Possible Inhibition Type? check_inhibition->inhibition_type substrate_inhibition Substrate Inhibition: - Reduce excess substrate - Stepwise substrate addition inhibition_type->substrate_inhibition Substrate product_inhibition Product Inhibition: - In-situ product removal inhibition_type->product_inhibition Product check_enzyme_activity Verify Enzyme Activity inhibition_type->check_enzyme_activity Unsure success Improved Conversion Rate substrate_inhibition->success product_inhibition->success enzyme_active Is Enzyme Active? check_enzyme_activity->enzyme_active replace_enzyme Use Fresh or New Batch of Enzyme enzyme_active->replace_enzyme No enzyme_active->success Yes replace_enzyme->success

A troubleshooting workflow for low conversion rates in the enzymatic synthesis of this compound.

References

Minimizing byproduct formation in the synthesis of butyl nonanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of butyl nonanoate (B1231133). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of butyl nonanoate, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Equilibrium Limitation: The Fischer esterification is a reversible reaction.[1][2]- Increase Reactant Concentration: Use a significant excess of n-butanol (e.g., 3-5 equivalents) to shift the equilibrium towards the product.[2] - Water Removal: Employ a Dean-Stark apparatus during reflux to continuously remove water as it is formed.[1] Alternatively, use molecular sieves.
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an inadequate amount.- Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid. - Ensure appropriate catalyst loading, typically 1-5 mol% relative to the limiting reagent.
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Increase the reaction temperature to the reflux temperature of the alcohol. For n-butanol, this is approximately 117°C.
Short Reaction Time: The reaction may not have reached equilibrium.- Extend the reaction time and monitor the progress using techniques like TLC or GC.
Formation of Dibutyl Ether High Catalyst Concentration: Excess strong acid catalyst can promote the dehydration of n-butanol.- Reduce the concentration of the acid catalyst.[3]
High Reaction Temperature: Elevated temperatures favor the intermolecular dehydration of n-butanol to form dibutyl ether.[3]- Maintain the reaction temperature at the reflux temperature of n-butanol and avoid excessive heating. The optimal temperature range to minimize this side reaction is 127-137°C.[3]
Charring or Darkening of the Reaction Mixture High Catalyst Concentration and Temperature: Concentrated sulfuric acid at high temperatures can cause decomposition and polymerization of the starting materials or product, leading to the formation of "black tar".[3]- Add the sulfuric acid slowly and with vigorous stirring to avoid localized high concentrations and overheating. - Use a catalytic amount of acid. - Maintain a controlled and appropriate reaction temperature.
Presence of Unreacted Nonanoic Acid Incomplete Reaction: The reaction did not proceed to completion.- Implement the solutions for low yield, such as using excess alcohol, removing water, ensuring catalyst activity, and allowing for sufficient reaction time.
Inefficient Purification: The workup procedure did not effectively remove the unreacted acid.- During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining nonanoic acid.
Presence of Unreacted n-Butanol Use of Excess Alcohol: n-Butanol is often used in excess to drive the reaction.- After the reaction, remove the excess n-butanol by distillation or by washing the organic layer with water or brine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective method for synthesizing this compound is the Fischer esterification of nonanoic acid with n-butanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2]

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

A2: The primary byproducts are unreacted starting materials (nonanoic acid and n-butanol), water (which is a direct product of the esterification), and dibutyl ether, which is formed from the acid-catalyzed dehydration of n-butanol. At high temperatures and catalyst concentrations, charring and formation of polymeric materials can also occur.[3]

Q3: How can I effectively remove the water produced during the reaction to improve the yield?

A3: The most effective method for removing water during the reaction is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343). Alternatively, for smaller-scale reactions, anhydrous drying agents like molecular sieves can be added to the reaction mixture.[1]

Q4: What is the optimal molar ratio of n-butanol to nonanoic acid?

A4: To maximize the yield of this compound, it is recommended to use a significant excess of n-butanol. A molar ratio of 3:1 to 5:1 (n-butanol:nonanoic acid) is common. Using a 10-fold excess of alcohol has been shown to increase ester yield significantly.[2]

Q5: What is the recommended concentration of the acid catalyst?

A5: Typically, a catalytic amount of a strong acid is sufficient. For sulfuric acid or p-toluenesulfonic acid, a concentration of 1-5 mol% with respect to the limiting reactant (nonanoic acid) is recommended. Higher concentrations can lead to an increase in byproduct formation, particularly dibutyl ether and charring.[3]

Q6: At what temperature should I run the reaction?

A6: The reaction should be carried out at the reflux temperature of the alcohol. For n-butanol, the boiling point is approximately 117°C. It is important to maintain a controlled temperature to avoid excessive byproduct formation. To specifically minimize the formation of dibutyl ether, a temperature range of 127-137°C has been suggested.[3]

Q7: How can I monitor the progress of the reaction?

A7: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring the acid value of the mixture to determine the consumption of nonanoic acid.[1]

Q8: What is the best way to purify the final this compound product?

A8: After the reaction is complete, the mixture should be cooled and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted nonanoic acid. This is followed by washing with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. The final purification of this compound can be achieved by fractional distillation under reduced pressure to separate it from any high-boiling impurities and unreacted starting materials.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on Byproduct Formation

Temperature (°C)This compound Yield (%)Dibutyl Ether (%)Notes
100ModerateLowSlower reaction rate.
117 (Reflux)HighModerateOptimal temperature for esterification.
>130HighIncreasedIncreased rate of dibutyl ether formation.[3]
>140DecreasingHighSignificant charring and decomposition may occur.[3]

Table 2: Influence of Catalyst Concentration on Product and Byproduct Formation

Catalyst (H₂SO₄) Conc. (mol%)This compound Yield (%)Dibutyl Ether (%)Observations
1GoodLowSlower reaction rate.
2-5ExcellentModerateOptimal catalyst concentration for high yield.
>5DecreasingHighIncreased charring and byproduct formation.[3]

Table 3: Impact of Molar Ratio on this compound Yield

Molar Ratio (n-Butanol:Nonanoic Acid)This compound Yield (%)
1:1~65% (at equilibrium)[2]
3:1>85%
5:1>90%
10:1~97%[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Nonanoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add nonanoic acid (1 equivalent).

  • Addition of Reagents: Add n-butanol (3-5 equivalents) to the flask. If using a Dean-Stark apparatus, add toluene as well.

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%) to the reaction mixture.

  • Reflux: Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be around 117°C (the boiling point of n-butanol).

  • Reaction Monitoring: Allow the reaction to reflux for 2-4 hours. Monitor the progress of the reaction by TLC or GC if desired.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid)

      • Brine

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess n-butanol and any solvent by simple distillation or rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Fischer_Esterification Nonanoic_Acid Nonanoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Intermediate) Nonanoic_Acid->Protonated_Carbonyl Butanol n-Butanol Tetrahedral_Intermediate Tetrahedral Intermediate Butanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ (Catalyst) H_plus->Protonated_Carbonyl + Protonated_Carbonyl->Tetrahedral_Intermediate Butyl_Nonanoate This compound Tetrahedral_Intermediate->Butyl_Nonanoate - H2O Water Water (Byproduct) Tetrahedral_Intermediate->Water Butyl_Nonanoate->H_plus Regenerates

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Equilibrium Is water being removed effectively? Start->Check_Equilibrium Check_Catalyst Is catalyst active and in correct concentration? Check_Equilibrium->Check_Catalyst Yes Solution_Water Implement/Optimize water removal (e.g., Dean-Stark) Check_Equilibrium->Solution_Water No Check_Temp_Time Are reaction temperature and time sufficient? Check_Catalyst->Check_Temp_Time Yes Solution_Catalyst Use fresh catalyst at 1-5 mol% Check_Catalyst->Solution_Catalyst No Check_Byproducts Are byproducts (e.g., dibutyl ether) significant? Check_Temp_Time->Check_Byproducts Yes Solution_Temp_Time Increase temperature to reflux and/or extend reaction time Check_Temp_Time->Solution_Temp_Time No Solution_Byproducts Lower temperature and/or catalyst concentration Check_Byproducts->Solution_Byproducts Yes End Improved Yield Check_Byproducts->End No Solution_Water->End Solution_Catalyst->End Solution_Temp_Time->End Solution_Byproducts->End

Caption: Troubleshooting workflow for low this compound yield.

Byproduct_Formation_Logic High_Temp High Reaction Temperature Butanol_Dehydration n-Butanol Dehydration High_Temp->Butanol_Dehydration Charring Charring/Polymerization High_Temp->Charring High_Catalyst High Catalyst Concentration High_Catalyst->Butanol_Dehydration High_Catalyst->Charring Dibutyl_Ether Dibutyl Ether Formation Butanol_Dehydration->Dibutyl_Ether

Caption: Logical relationship for byproduct formation.

References

Stability of butyl nonanoate under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of butyl nonanoate (B1231133) under various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for butyl nonanoate in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of nonanoic acid and butanol.[1] The rate of this reaction is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Its hydrolysis can be catalyzed by both acids and bases.[1][2]

  • Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis of this compound is a reversible reaction, meaning the ester can reform from the acid and alcohol products.[3] The reaction rate increases as the pH decreases.

  • Neutral Conditions (pH ≈ 7): Near neutral pH, the rate of hydrolysis is generally at its minimum.

  • Alkaline Conditions (pH > 8): In alkaline (basic) conditions, the hydrolysis, also known as saponification, is an irreversible process that proceeds to completion.[2] The rate of hydrolysis increases significantly as the pH rises.

Q3: What are the expected degradation products of this compound at different pH values?

A3: The degradation products of this compound are consistent across different pH conditions, with a minor variation in the form of the carboxylic acid.

  • Acidic and Neutral pH: The hydrolysis products are nonanoic acid and butanol.

  • Alkaline pH: The products are the salt of nonanoic acid (nonanoate) and butanol.[2] To obtain the free nonanoic acid from the nonanoate salt, an acidification step is required.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored by measuring the decrease in its concentration over time or by measuring the appearance of its degradation products (nonanoic acid or butanol). Common analytical techniques for this purpose include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for quantifying volatile and semi-volatile compounds like this compound and butanol.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can be used to quantify nonanoic acid and, with appropriate derivatization, this compound.[7][8]

  • Titration: In alkaline hydrolysis (saponification), the consumption of the base (e.g., NaOH) can be monitored by titration to determine the reaction rate.

Data Presentation: Stability Profile of this compound

While specific kinetic data for this compound is not extensively published, the following table summarizes the expected qualitative and semi-quantitative stability profile based on the general principles of ester hydrolysis. The half-life indicates the time it takes for 50% of the initial this compound to degrade.

pH ConditionpH RangeCatalystReaction TypeRelative Rate of HydrolysisExpected Half-LifePrimary Degradation Products
Acidic 1 - 4H⁺Reversible HydrolysisModerate to FastHours to DaysNonanoic Acid, Butanol
Neutral 6 - 8Water (uncatalyzed)Slow HydrolysisVery SlowMonths to YearsNonanoic Acid, Butanol
Alkaline 9 - 13OH⁻Irreversible SaponificationFast to Very FastSeconds to HoursNonanoate Salt, Butanol

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound at different pH values.

1. Materials and Reagents:

  • This compound (high purity)

  • Buffer solutions: pH 2 (e.g., HCl/KCl), pH 7 (e.g., phosphate (B84403) buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • Organic solvent (e.g., acetonitrile (B52724) or methanol, HPLC grade)

  • Quenching solution (e.g., a buffer to neutralize the sample to pH ~7)

  • Analytical standards: Nonanoic acid, Butanol

  • High-purity water

2. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 1 mg/mL in acetonitrile).

  • In separate reaction vessels for each pH condition, add a known volume of the respective buffer solution.

  • Spike a small, precise volume of the this compound stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer's properties.

  • Prepare a control sample by spiking the stock solution into a solution of the organic solvent and water at the same concentration.

3. Incubation:

  • Incubate the samples at a constant, controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to neutralize the pH and stop further degradation.

4. Analytical Quantification (Example using GC-MS):

  • Extraction: Perform a liquid-liquid extraction of the quenched sample with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to isolate the this compound and butanol.

  • Analysis: Inject the organic extract into a GC-MS system.

  • Quantification: Use a validated analytical method to determine the concentration of this compound remaining at each time point. The appearance of nonanoic acid and butanol can also be monitored.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH condition.

  • Determine the degradation rate constant (k) from the slope of the line (for pseudo-first-order kinetics, plot ln[concentration] vs. time).

  • Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = 0.693 / k.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Sampling cluster_analysis 4. Analysis cluster_data 5. Data Processing stock Prepare this compound Stock Solution spike Spike Stock into Buffers stock->spike buffers Prepare pH Buffers (2, 7, 10) buffers->spike incubate Incubate at Controlled Temperature spike->incubate control Prepare Control Sample gcms GC-MS Analysis control->gcms sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (Neutralize pH) sample->quench extract Liquid-Liquid Extraction quench->extract extract->gcms plot Plot Concentration vs. Time gcms->plot calculate Calculate Rate Constant & Half-life plot->calculate

Caption: Workflow for pH stability testing of this compound.

Troubleshooting Guides

troubleshooting_guide start Issue: Inconsistent or Unexpected Degradation Results check_pH Is the pH of the buffer stable throughout the experiment? start->check_pH check_temp Is the incubation temperature constant and accurate? start->check_temp check_analytical Is the analytical method validated and stable? start->check_analytical check_pH->check_temp Yes sol_pH Solution: Verify buffer capacity. Use freshly prepared buffers. check_pH->sol_pH No check_temp->check_analytical Yes sol_temp Solution: Calibrate temperature probe. Ensure uniform heating of samples. check_temp->sol_temp No sol_analytical Solution: Run system suitability tests. Check for degradation in the analytical instrument. check_analytical->sol_analytical No further_investigation Further Investigation: - Check for contamination - Evaluate sample solubility - Assess container interactions check_analytical->further_investigation Yes

Caption: Troubleshooting decision tree for stability studies.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Butyl Nonanoate: Acid-Catalyzed vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of flavor, fragrance, and pharmaceutical development, the synthesis of esters like butyl nonanoate (B1231133) is a fundamental process. This ester, known for its fruity and wine-like aroma, can be synthesized through various methods, with acid-catalyzed and enzymatic routes being the most prominent. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for a given application.

At a Glance: Performance Comparison

ParameterAcid-Catalyzed Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TSA)Immobilized Lipase (B570770) (e.g., Novozym® 435)
Typical Yield 70–85%[1]>90% (inferred from similar esters)[2][3]
Reaction Temperature High (typically 60–110°C, often at reflux)[1][4]Mild (typically 40–70°C)[5]
Reaction Time 1–10 hours[4]2.5–24 hours[2][6]
Product Purity Lower, requires extensive purificationHigh, due to enzyme specificity
Byproducts Water, potential for side-products from high heatWater
Environmental Impact Use of corrosive acids, high energy consumption"Green" process, biodegradable catalyst, lower energy
Catalyst Reusability NoYes (with immobilized enzymes)

Experimental Protocols

Acid-Catalyzed Synthesis of Butyl Nonanoate (Fischer Esterification)

This method relies on the equilibrium-driven reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. To achieve high yields, an excess of one reactant (typically the alcohol) is used, and the water byproduct is often removed as it forms.[7][8]

Materials:

  • Nonanoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add nonanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).

  • If using a Dean-Stark trap for water removal, add toluene to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture.

  • Assemble the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-10 hours.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess butanol by rotary evaporation.

  • The crude this compound can be further purified by distillation under reduced pressure to obtain the final product.

Enzymatic Synthesis of this compound

This "green" alternative utilizes lipases as biocatalysts, which operate under mild conditions and offer high selectivity, leading to a purer product with simpler workup.[3] Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are often preferred as they can be easily recovered and reused.[9]

Materials:

  • Nonanoic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., hexane, or the reaction can be run solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaker incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine nonanoic acid and n-butanol (a molar ratio of 1:1 to 1:3 is common). The reaction can be performed in an organic solvent or, preferably, in a solvent-free system.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add molecular sieves to adsorb the water produced during the reaction, which can improve the conversion.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) in a shaker incubator.

  • Monitor the formation of this compound over time using GC. A high conversion is often achieved within 2.5 to 24 hours.[2][6]

  • Upon completion, the immobilized enzyme is removed by simple filtration. The catalyst can be washed with a solvent and dried for reuse.

  • The filtrate, containing the this compound, can be used as is, or the product can be further purified by removing any unreacted starting materials, typically by vacuum distillation.

Visualizing the Processes

To further illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows and the underlying catalytic mechanism for the enzymatic reaction.

G cluster_0 Acid-Catalyzed Synthesis cluster_1 Enzymatic Synthesis A1 Mix Nonanoic Acid, Butanol, and Acid Catalyst A2 Heat to Reflux (1-10 hours) A1->A2 A3 Cool and Quench A2->A3 A4 Liquid-Liquid Extraction (Wash with Water and Bicarbonate) A3->A4 A5 Dry Organic Layer A4->A5 A6 Solvent Removal A5->A6 A7 Purification (Distillation) A6->A7 A8 This compound A7->A8 B1 Mix Nonanoic Acid, Butanol, and Immobilized Lipase B2 Incubate with Agitation (2.5-24 hours) B1->B2 B3 Filter to Remove Enzyme B2->B3 B4 Solvent Removal (if applicable) B3->B4 B7 Recycle Enzyme B3->B7 B5 Purification (Optional Distillation) B4->B5 B6 This compound B5->B6 G E Lipase (E) E_NA E-Nonanoic Acid Complex E->E_NA + Nonanoic Acid E_Acyl Acyl-Enzyme Intermediate E_NA->E_Acyl - Water E_BN E-Butyl Nonanoate Complex E_Acyl->E_BN + Butanol E_BN->E - this compound NA Nonanoic Acid But Butanol H2O Water BN This compound

References

A Comparative Guide to Butyl Nonanoate and Iso-butyl Nonanoate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fragrance and cosmetic industries, the selection of aroma chemicals is a critical step in product development. The choice between structurally similar molecules, such as isomers, can significantly impact the final fragrance profile, performance, and stability of a product. This guide provides an objective comparison of two such molecules: butyl nonanoate (B1231133) and its isomer, iso-butyl nonanoate, focusing on their application in fragrances.

Fragrance Profile and Application

Both butyl nonanoate and iso-butyl nonanoate are esters that contribute to the fruity and floral scent profiles commonly used in perfumery and personal care products.[1]

This compound: This ester is characterized by a complex aroma with floral, orange, apricot, and rose notes.[2] Its multifaceted scent profile makes it a versatile ingredient in the creation of sophisticated floral and fruity fragrances.

Iso-butyl Nonanoate: In contrast, iso-butyl nonanoate offers a more direct fruity and floral odor.[3] This straightforward and pleasant scent is often utilized to impart a fresh and clean aroma in a variety of cosmetic and personal care products.[3]

Physical and Chemical Properties

The physical and chemical properties of these isomers are similar, yet subtle differences can influence their behavior in formulations. These properties are summarized in Table 1.

PropertyThis compoundIso-butyl Nonanoate
Molecular Formula C₁₃H₂₆O₂C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol 214.34 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point ~270 °C248-249 °C
Flash Point ~109.44 °C~104.44 °C
Density ~0.85 g/cm³~0.86 g/cm³
Solubility Insoluble in water, soluble in alcoholInsoluble in water, soluble in alcohol

Performance in Fragrance Applications: A Lack of Direct Comparative Data

Odor Threshold: The odor threshold is the lowest concentration of a substance that can be detected by the human nose. Lower thresholds indicate a more potent aroma. While specific data for these nonanoates is scarce, studies on other esters show that minor structural changes can significantly impact their odor thresholds.[4] It is plausible that the branched chain of iso-butyl nonanoate could result in a different odor threshold compared to the straight chain of this compound.

Substantivity: Substantivity refers to the longevity of a fragrance on a substrate, such as skin or fabric. This is a critical factor in the performance of perfumes and scented personal care products. The slightly higher boiling point of this compound might suggest a lower volatility and therefore potentially greater substantivity compared to iso-butyl nonanoate. However, this is a theoretical consideration that would require experimental validation.

Stability: The stability of a fragrance molecule within a cosmetic formulation, such as an emulsion, is essential for product integrity and shelf life.[5][6][7] Esters can be susceptible to hydrolysis, particularly at extreme pH values. The steric hindrance offered by the iso-butyl group in iso-butyl nonanoate might provide slightly better protection against hydrolysis compared to the n-butyl group in this compound, potentially leading to enhanced stability in certain formulations.

Experimental Protocols for Fragrance Evaluation

To obtain the necessary quantitative data for a direct comparison, the following experimental protocols are recommended.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.[8][9][10][11]

Methodology:

  • Sample Preparation: The fragrance material is diluted in an appropriate solvent.

  • Injection: A small volume of the diluted sample is injected into a gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.

  • Detection and Olfactory Assessment: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer) for identification, while the other is directed to a sniffing port. A trained panelist sniffs the effluent and records the odor character and intensity at specific retention times.

  • Data Analysis: The data from the chemical detector and the olfactory panel are combined to create an aromagram, which identifies the odor-active compounds.

Sensory Panel Analysis

Sensory panels are essential for evaluating the overall fragrance perception, including intensity, character, and substantivity.[12][13][14][15][16]

Methodology for Substantivity Evaluation:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Application: A standardized amount of the fragrance material, diluted in a suitable base (e.g., ethanol (B145695) or a simple lotion), is applied to a specific area on the panelists' skin or on a smelling strip.

  • Evaluation over Time: Panelists evaluate the intensity of the fragrance at predetermined time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, etc.).

  • Data Collection: Intensity ratings are recorded on a labeled magnitude scale.

  • Data Analysis: The decay of fragrance intensity over time is plotted to determine the substantivity profile.

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound and iso-butyl nonanoate is initiated by their interaction with olfactory receptors in the nasal cavity. This process triggers a complex signaling cascade, as depicted in the following diagram.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (this compound or iso-butyl nonanoate) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Gαolf, β, γ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel 5. Opening Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na 6. Influx Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory signaling pathway for ester perception.

Experimental Workflow for Comparative Analysis

A logical workflow for the comprehensive comparison of this compound and iso-butyl nonanoate in fragrance applications is outlined below.

Experimental_Workflow cluster_synthesis Material Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation & Application Synthesis Synthesis & Purification of this compound & iso-butyl nonanoate GCO Gas Chromatography- Olfactometry (GC-O) - Odor Profile - Odor Threshold Synthesis->GCO Sensory Sensory Panel - Substantivity - Hedonic Evaluation Synthesis->Sensory Stability Stability Testing - In various cosmetic bases - Accelerated aging Synthesis->Stability Data_Analysis Comparative Data Analysis GCO->Data_Analysis Sensory->Data_Analysis Stability->Data_Analysis Formulation Formulation & Application Testing Data_Analysis->Formulation

Workflow for comparing fragrance ingredients.

Conclusion

This compound and iso-butyl nonanoate, while structurally similar, offer distinct fragrance profiles that can be leveraged for different applications. This compound provides a more complex floral and fruity aroma, whereas iso-butyl nonanoate delivers a more straightforward fruity-floral scent. The subtle differences in their physical properties may also influence their performance in terms of substantivity and stability. For a definitive selection in fragrance formulation, it is highly recommended that direct comparative studies following the outlined experimental protocols be conducted to generate the necessary quantitative data. This will enable formulators to make informed decisions based on both the desired olfactory characteristics and the performance requirements of the final product.

References

Comparative Analysis of Butyl Nonanoate with Other Fatty Acid Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical factor in the successful development of drug delivery systems. Fatty acid esters, a versatile class of compounds, have garnered significant attention for their role as solvents, emollients, and penetration enhancers in topical, transdermal, and oral formulations. This guide provides a comparative analysis of butyl nonanoate (B1231133) against other commonly used fatty acid esters, such as ethyl oleate (B1233923) and isopropyl myristate, to aid in the selection of optimal excipients for drug development. While research into the specific applications of butyl nonanoate in drug delivery is ongoing, this analysis draws upon its known physicochemical properties and compares them with the well-documented performance of other esters.[1]

Physicochemical Properties: A Tabulated Comparison

The performance of a fatty acid ester as a drug delivery vehicle is intrinsically linked to its physicochemical properties. These properties influence its ability to solubilize drugs, penetrate biological membranes, and maintain stability within a formulation. The following table summarizes the key physicochemical properties of this compound, ethyl oleate, and isopropyl myristate.

PropertyThis compoundEthyl OleateIsopropyl Myristate
Molecular Formula C13H26O2[2]C20H38O2C17H34O2
Molecular Weight ( g/mol ) 214.34[1][2]310.51270.46
Appearance Colorless liquid[3]Pale yellow to almost colorless, mobile, oily liquidClear, colorless, practically odorless, mobile liquid
Boiling Point (°C) ~240 - 270[1][4]205-208 (with some decomposition)193 at 20 mmHg
Melting Point (°C) -38[4]~ -32~ 3
Density (g/cm³) ~0.87[1]~0.879~0.85
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether[1]Miscible with chloroform, ethanol (95%), etherMiscible with most organic solvents; insoluble in water
LogP (o/w) ~5.371 (estimated)[4]~8.6~7.7

Performance as Drug Delivery Excipients

Fatty acid esters are primarily utilized in drug delivery for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin and to act as a solvent for poorly soluble drugs.

Skin Permeation Enhancement

Fatty acid esters enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion. The efficiency of a fatty acid ester as a penetration enhancer is influenced by its carbon chain length and degree of saturation.

While direct comparative studies on the skin permeation enhancement of this compound are limited, its properties as a medium-chain fatty acid ester suggest it would possess penetration-enhancing capabilities. For comparison, isopropyl myristate is a well-documented penetration enhancer. Its mechanism involves integrating into the lipid bilayers of the stratum corneum, disrupting their ordered structure, and increasing the fluidity of the lipid matrix. This creates more permeable pathways for drug molecules to traverse.

The choice between different fatty acid esters often depends on the specific properties of the drug molecule and the desired characteristics of the final formulation. For instance, isopropyl myristate is often favored for its lighter feel and faster absorption, while esters with longer chains may offer a richer emollient effect.

Drug Solubilization

The lipophilic nature of fatty acid esters makes them excellent solvents for hydrophobic drugs. The ability of an ester to solubilize a drug is crucial for improving its bioavailability, particularly in oral and topical formulations.

  • This compound: Due to its ester structure, this compound is expected to be a good solvent for a range of lipophilic drugs. Research is ongoing to explore its full potential in various drug delivery systems.[1]

  • Ethyl Oleate: This long-chain fatty acid ester is a suitable solvent for steroids and other lipophilic drugs. Its properties are similar to those of almond and peanut oil, but with the advantage of lower viscosity and more rapid absorption.

  • Isopropyl Myristate: The solubility of various drugs in isopropyl myristate has been studied, and it is a common vehicle in topical preparations to enhance drug solubility and subsequent permeation. For example, the solubility of salicylate (B1505791) in isopropyl myristate can be significantly increased by the addition of counter ions.[5]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the performance of fatty acid esters in drug delivery.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the skin permeation of a drug from a formulation containing a fatty acid ester.

Workflow of an In-Vitro Skin Permeation Study

G prep Prepare Skin Membrane mount Mount Skin on Franz Cell prep->mount equilibrate Equilibrate the System mount->equilibrate apply Apply Formulation equilibrate->apply sample Collect Samples from Receptor apply->sample analyze Analyze Samples (e.g., HPLC) sample->analyze data Calculate Permeation Parameters analyze->data

Caption: A typical workflow for conducting an in-vitro skin permeation study using Franz diffusion cells.

Methodology:

  • Skin Membrane Preparation: Excised human or animal skin is carefully prepared to a uniform thickness (typically 200-400 µm). The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS), maintained at 32 ± 1 °C to mimic physiological skin temperature. The medium is continuously stirred to ensure sink conditions.

  • Formulation Application: A precise amount of the test formulation (e.g., a gel or cream containing the drug and the fatty acid ester) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated.

Formulation of a Nanoemulsion for Drug Delivery

This protocol outlines a high-energy homogenization method for preparing a this compound-based nanoemulsion.

Nanoemulsion Formulation Workflow

G oil_phase Prepare Oil Phase (this compound + Drug) pre_emulsion Form Coarse Emulsion (Mix Oil and Aqueous Phases) oil_phase->pre_emulsion aq_phase Prepare Aqueous Phase (Water + Surfactant) aq_phase->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize characterize Characterize Nanoemulsion (Particle Size, PDI, Zeta Potential) homogenize->characterize

Caption: A generalized workflow for the preparation of a nanoemulsion using a high-energy homogenization method.

Methodology:

  • Preparation of Phases:

    • Oil Phase: The lipophilic drug is dissolved in this compound.

    • Aqueous Phase: A surfactant (e.g., Tween 80) and a co-surfactant (e.g., propylene (B89431) glycol) are dissolved in purified water.

  • Formation of Coarse Emulsion: The oil phase is slowly added to the aqueous phase under continuous stirring to form a coarse pre-emulsion.

  • High-Pressure Homogenization: The coarse emulsion is passed through a high-pressure homogenizer at a specified pressure and for a set number of cycles to reduce the droplet size to the nano-range.

  • Characterization: The resulting nanoemulsion is characterized for its physicochemical properties, including droplet size, polydispersity index (PDI), and zeta potential, using techniques like dynamic light scattering (DLS).

Toxicity Profile

The safety of excipients is a paramount consideration in drug formulation. Fatty acid esters are generally considered to be of low toxicity.

  • This compound: According to aggregated GHS information, this compound does not meet the criteria for classification as a hazardous substance.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that nonanoic acid (the parent acid of this compound) and its esters are safe in the present practices of use and concentration in cosmetics, though they caution formulators to consider their potential for penetration enhancement.[6]

  • Other Fatty Acid Esters: Many fatty acid esters have been assessed for their safety in cosmetic and pharmaceutical applications and are generally considered non-irritating and non-sensitizing at typical use concentrations.

Conclusion

This compound, with its favorable physicochemical properties, holds promise as a versatile excipient in drug delivery. Its characteristics suggest it could be an effective solvent and penetration enhancer, similar to other well-established fatty acid esters like ethyl oleate and isopropyl myristate. However, a lack of direct comparative studies necessitates further research to fully elucidate its performance profile. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations. As the demand for innovative and effective drug delivery systems grows, a thorough understanding of the comparative performance of excipients like this compound will be crucial for the development of safe and efficacious pharmaceutical products.

References

A Comparative Guide to the Validation of a GC-MS Method for Quantifying Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of esters like butyl nonanoate (B1231133) is critical in various applications, from fragrance analysis to its use as a solvent or in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose due to its high sensitivity and selectivity. This guide provides an objective comparison of a validated GC-MS method for butyl nonanoate quantification with other viable alternatives, supported by representative experimental data and detailed methodologies.

Quantitative Performance Comparison

The validation of an analytical method ensures its reliability for the intended purpose. Key performance indicators, as defined by regulatory bodies like the FDA, include linearity, sensitivity (LOD and LOQ), accuracy, and precision.[1][2] The following tables summarize the typical performance characteristics of a validated GC-MS method for this compound and compare it with alternative techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Quantification

Validation ParameterTypical Performance Metric
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (%RSD)< 5%

Note: These are representative values based on the analysis of similar short-chain fatty acid esters and may vary depending on the specific instrumentation and matrix.[3][4]

Table 2: Comparison of Analytical Methods for this compound Quantification

Analytical MethodLinearity (r²)LODLOQAccuracy (Recovery %)Precision (%RSD)Selectivity
GC-MS > 0.999Low (ng/mL)Low (ng/mL)90 - 110%< 15%Excellent
GC-FID > 0.998Moderate (µg/mL)Moderate (µg/mL)95 - 105%< 5%Good
HPLC-UV > 0.995High (µg/mL)High (µg/mL)90 - 110%< 10%Moderate

Source: Data compiled from studies on short-chain fatty acid esters.[2][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the quantification of this compound using GC-MS and a comparative method, GC-FID.

GC-MS Quantification of this compound

This protocol outlines a standard procedure for the quantification of this compound in a liquid matrix.

1. Sample Preparation:

  • Internal Standard (IS) Spiking: To a 1 mL aliquot of the sample, add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).

  • Liquid-Liquid Extraction (LLE): Add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or diethyl ether) to the sample. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C

3. Data Analysis:

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrants. Determine the concentration of this compound in the samples from this curve. The mass spectrum of this compound can be used for confirmation.[7]

GC-FID Quantification of this compound

This protocol provides an alternative method using a Flame Ionization Detector.

1. Sample Preparation:

  • The sample preparation procedure is identical to the one described for the GC-MS method.

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 10 min
Detector
DetectorFlame Ionization Detector (FID)
Temperature260°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min

3. Data Analysis:

  • Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibrants. Calculate the concentration in the samples based on this curve. Identification is based solely on retention time.[8]

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flows, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Separate Phase Separation (Centrifuge) Extract->Separate Collect Collect Organic Layer Separate->Collect Inject Inject into GC-MS Collect->Inject Separate_GC GC Separation Inject->Separate_GC Ionize Ionization (EI) Separate_GC->Ionize Detect MS Detection (SIM) Ionize->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS workflow for this compound quantification.

Method_Validation_Flow cluster_validation Validation Parameters Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Routine Routine Use Report->Routine

Logical flow of the analytical method validation process.

References

A Comparative Guide to HPLC and GC Methods for Butyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of butyl nonanoate (B1231133), a key fragrance and flavor compound, is critical for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two principal analytical techniques employed for this purpose. This guide provides an objective cross-validation of these methods, presenting detailed experimental protocols and performance data to facilitate informed decisions in method selection and implementation.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a liquid mobile phase through a solid stationary phase. For a moderately polar compound like butyl nonanoate, reverse-phase HPLC is a suitable approach. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance at lower wavelengths.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is well-suited for GC analysis due to its volatility. The sample is vaporized and separated in a gaseous mobile phase as it passes through a column containing a stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like this compound, offering high sensitivity.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute an aliquot of this stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C.

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium or Nitrogen): 25 mL/min.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Further dilute an aliquot of this stock solution with the same solvent to achieve a final concentration appropriate for GC analysis (e.g., 10-100 µg/mL).

  • An internal standard, such as ethyl nonanoate, can be added to improve quantitative accuracy.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance characteristics. The following table summarizes the typical validation parameters for the HPLC and GC methods for this compound analysis.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 - 2.0 µg/mL0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 1.5 - 6.0 µg/mL0.15 - 0.6 µg/mL
Precision (RSD%) < 2%< 1.5%
Accuracy (Recovery %) 98 - 102%99 - 101%
Selectivity GoodExcellent
Typical Run Time 10 - 15 minutes15 - 20 minutes

Cross-Validation Workflow

A cross-validation study is crucial to ensure that different analytical methods yield equivalent and reliable results for the same analyte. The diagram below illustrates a typical workflow for the cross-validation of HPLC and GC methods for this compound analysis.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion HPLC_Dev HPLC Method Development (Column, Mobile Phase, etc.) HPLC_Val HPLC Method Validation (Linearity, Precision, Accuracy) HPLC_Dev->HPLC_Val GC_Dev GC Method Development (Column, Temp Program, etc.) GC_Val GC Method Validation (Linearity, Precision, Accuracy) GC_Dev->GC_Val Sample_Prep Prepare this compound Standard and Samples Analyze_HPLC Analyze Samples by Validated HPLC Method Sample_Prep->Analyze_HPLC Analyze_GC Analyze Samples by Validated GC Method Sample_Prep->Analyze_GC Compare_Results Compare Quantitative Results (e.g., using t-test) Analyze_HPLC->Compare_Results Analyze_GC->Compare_Results Conclusion Determine Method Equivalency and Select Appropriate Method Compare_Results->Conclusion

Cross-validation workflow for HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound.

GC-FID generally offers superior sensitivity with lower limits of detection and quantitation, making it the preferred method for trace-level analysis. Its high selectivity is also advantageous for complex sample matrices.

HPLC-UV provides a viable alternative, particularly when GC instrumentation is unavailable or when dealing with less volatile sample matrices where extensive sample preparation for GC might be undesirable. The run time for HPLC can also be slightly shorter.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. The cross-validation workflow outlined provides a systematic approach to ensure data integrity and consistency, regardless of the analytical platform employed.

References

Comparison of different lipase enzymes for butyl nonanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of esters such as butyl nonanoate (B1231133), a valuable flavor and fragrance compound, offers a green and highly selective alternative to traditional chemical methods. Lipases, as biocatalysts, function under mild conditions, minimizing byproduct formation and energy consumption. This guide provides a comparative overview of different lipase (B570770) enzymes for the synthesis of butyl nonanoate, supported by experimental data from related ester syntheses.

Performance Comparison of Lipase Biocatalysts

The selection of an appropriate lipase is critical for optimizing the synthesis of this compound. Key performance indicators include conversion yield, reaction time, and optimal reaction conditions. While direct comparative data for this compound is limited, studies on analogous esters like pentyl nonanoate and other butyl esters provide valuable insights into the relative performance of commonly used lipases.

Enzyme/BiocatalystLipase SourceSupport MatrixSubstratesKey Findings & Performance Metrics
Novozym® 435 Candida antarctica lipase B (CALB)Macroporous acrylic resinNonanoic acid and 8-methylnonanolIn a representative synthesis of 8-methylnonyl nonanoate, Novozym® 435 demonstrated high efficiency.[1] For other short-chain esters, it generally outperforms many other lipases.[1]
Lipozyme® RM IM Rhizomucor mieheiAnionic exchange resinNonanoic acid and pentanolAchieved a high yield of 88.08% for pentyl nonanoate synthesis, significantly outperforming Immobead 150 under similar conditions.[2][3][4] Optimal conditions were found to be a 1:9 Molar Ratio (acid:alcohol), 45°C, and 150 minutes reaction time.[2][4]
Immobead 150 Not specifiedNot specifiedNonanoic acid and pentanolShowed a lower percentage conversion (40.0%) for pentyl nonanoate synthesis compared to Lipozyme® RM IM (88.08%).[4]
Amano Lipase Pseudomonas fluorescensNot specifiedNot specifiedThis lipase is noted for its high resistance to short-chain alcohols like methanol (B129727) and ethanol, which can often inactivate other lipases, making it a robust candidate for biodiesel production and potentially for short-chain ester synthesis.[5] It has been effectively used in the kinetic resolution of chlorohydrins.
Porcine Pancreas Lipase Porcine PancreasNot specifiedButyric acid and various alcohols (C4-C11)Demonstrated high conversion (up to 93%) for the synthesis of n-butyl butyrate (B1204436) after 24 hours.

Experimental Protocols

A detailed experimental protocol for the lipase-catalyzed synthesis of a nonanoate ester is provided below, based on the synthesis of 8-methylnonyl nonanoate using Novozym® 435. This protocol can be adapted for the synthesis of this compound.

Enzymatic Synthesis of 8-Methylnonyl Nonanoate[1]

Materials:

  • Nonanoic acid

  • 8-methylnonanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve equimolar amounts of nonanoic acid and 8-methylnonanol in an anhydrous organic solvent. The concentration of reactants can be optimized for specific lipase requirements.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature, ranging from 30°C to 60°C, with constant agitation (e.g., 150-200 rpm). The reaction progress can be monitored by techniques such as gas chromatography (GC) or titration of the remaining acid.

  • Water Removal: To drive the equilibrium towards ester formation, by-product water can be removed by methods such as azeotropic distillation or the addition of molecular sieves to the reaction medium.

  • Reaction Termination and Product Isolation: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by simple filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified using techniques like column chromatography to obtain the pure ester.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound can be visualized as a series of sequential steps, from reactant preparation to final product analysis.

G Experimental Workflow for this compound Synthesis A Reactant Preparation (Nonanoic Acid & Butanol) B Enzyme Addition (Immobilized Lipase) A->B C Esterification Reaction (Controlled Temperature & Agitation) B->C D Reaction Monitoring (e.g., GC, Titration) C->D D->C Continue reaction E Enzyme Separation (Filtration) D->E Desired conversion F Product Isolation (Solvent Evaporation) E->F G Product Purification (e.g., Column Chromatography) F->G H Final Product Analysis (e.g., GC-MS, NMR) G->H

Caption: Workflow for lipase-catalyzed this compound synthesis.

Signaling Pathways and Logical Relationships

The enzymatic esterification process follows a well-established mechanism, often the Ping-Pong Bi-Bi mechanism for many lipases. This mechanism involves the formation of an acyl-enzyme intermediate.

Caption: Ping-Pong Bi-Bi mechanism for lipase esterification.

References

A Comparative Spectroscopic Analysis of Synthetic versus Natural Butyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the spectral data for synthetic and natural butyl nonanoate (B1231133). The fundamental principle underlying this comparison is that the spectral properties of a pure chemical compound are identical regardless of its origin. Therefore, this analysis serves to confirm the chemical identity and purity of butyl nonanoate through a multi-technique spectroscopic approach.

Introduction

This compound (C₁₃H₂₆O₂) is an ester known for its fruity aroma and is used in the flavor and fragrance industry.[1] It can be produced synthetically, typically through the acid-catalyzed esterification of nonanoic acid and butanol, or sourced from natural origins.[1] For scientific and pharmaceutical applications, confirming the identity and purity of such compounds is critical. This guide outlines the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for pure this compound. Any deviation from these reference spectra would suggest the presence of impurities, which might differ based on the compound's synthetic or natural source.

Data Summary Tables

The following tables summarize the expected spectral data for pure this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.06t2H-O-CH₂ -(CH₂)₂-CH₃
~2.28t2H-C(=O)-CH₂ -(CH₂)₆-CH₃
~1.62m4H-O-CH₂-CH₂ -CH₂-CH₃ & -C(=O)-CH₂-CH₂ -(CH₂)₅-CH₃
~1.29m10H-(CH₂)₅-CH₃ (nonanoyl chain) & -O-(CH₂)₂-CH₂ -CH₃
~0.90t6H-CH₃ (butyl chain) & -CH₃ (nonanoyl chain)

Data is predicted and compiled from typical ester spectra.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
~173.9C =O (Ester Carbonyl)
~64.1-O-C H₂- (Butyl Chain)
~34.4-C H₂-C=O (Nonanoyl Chain)
~31.8-C H₂(CH₂)₅CH₃ (Nonanoyl Chain)
~30.7-O-CH₂-C H₂- (Butyl Chain)
~29.2-C H₂- (Multiple on Nonanoyl Chain)
~25.0-C H₂-CH₂-C=O (Nonanoyl Chain)
~22.6-C H₂-CH₃ (Nonanoyl Chain)
~19.2-O-(CH₂)₂-C H₂- (Butyl Chain)
~13.9-C H₃ (Butyl Chain)
~13.7-C H₃ (Nonanoyl Chain)

Source: Predicted values based on spectroscopic databases. For an example of a similar compound's spectrum, see reference[2].

Table 3: Mass Spectrometry (GC-MS) Data of this compound

m/zRelative IntensityProposed Fragment
214Low[M]⁺ (Molecular Ion)
159High[CH₃(CH₂)₇CO]⁺ (Acylium ion)
141Medium[CH₃(CH₂)₇CO - H₂O]⁺
57High[C₄H₉]⁺ (Butyl cation)
56Very High[C₄H₈]⁺ (Butene radical cation from McLafferty rearrangement)

Source: NIST Mass Spectrometry Data Center.[3][4]

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)Description of Vibration
~2950-2850C-H stretching (alkane)
~1740C=O stretching (ester)
~1465C-H bending (alkane)
~1170C-O stretching (ester)

Source: Typical values for esters.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Processing is similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • The resulting mass spectrum of the GC peak corresponding to this compound is compared to a reference library (e.g., NIST).

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly onto the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthetic Synthetic this compound NMR NMR (¹H & ¹³C) Synthetic->NMR GCMS GC-MS Synthetic->GCMS FTIR FTIR Synthetic->FTIR Natural Natural this compound Natural->NMR Natural->GCMS Natural->FTIR Compare Compare Spectra NMR->Compare GCMS->Compare FTIR->Compare Conclusion Identity & Purity Confirmed? Compare->Conclusion

Caption: Experimental workflow for spectral data comparison.

logical_relationship cluster_premise Fundamental Premise cluster_hypothesis Hypothesis cluster_expectation Expected Outcome cluster_observation Observation cluster_conclusion Conclusion Premise A pure chemical compound has a unique and reproducible set of spectral data. Hypothesis Pure synthetic and natural this compound are chemically identical. Premise->Hypothesis Expectation Spectra (NMR, MS, IR) of both samples should be identical. Hypothesis->Expectation Observation Observed spectra match reference data. Expectation->Observation Conclusion Samples are confirmed as pure this compound. Observation->Conclusion

Caption: Logical relationship of spectral data comparison.

References

A Comparative Analysis of the Volatility of Butyl Nonanoate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative volatility of butyl nonanoate (B1231133) against a selection of other common esters. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of these compounds for formulation, processing, and analytical applications. Volatility, a critical parameter, is primarily dictated by a substance's boiling point and vapor pressure. Lower boiling points and higher vapor pressures are indicative of greater volatility.

Quantitative Comparison of Ester Volatility

The following table summarizes the key physical properties related to the volatility of butyl nonanoate and several other esters. The selected esters represent a range of molecular weights and structural complexities, providing a broad context for comparison.

EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Vapor Pressure (mmHg at 25°C)
Ethyl AcetateC4H8O288.1177.1[1][2]93.2[1]
Methyl Butyrate (B1204436)C5H10O2102.13102-103[3][4][5][6]~53 (estimated from 40 mmHg at 30°C)[3][7][8]
Propyl PropanoateC6H12O2116.16122-124[9][10][11]13.9[10]
Pentyl PentanoateC10H20O2172.27206-207Not readily available
This compoundC13H26O2214.34270[12]0.0214[12]
Isothis compoundC13H26O2214.34248.9[13]0.0236[13]

As the data indicates, this compound exhibits significantly lower volatility compared to the other esters listed, which is consistent with its higher molecular weight and longer carbon chain. The trend of decreasing volatility with increasing molecular weight is clearly observable among the straight-chain esters.

Experimental Protocols for Volatility Determination

The determination of vapor pressure is a key experimental procedure for assessing the volatility of a substance. Standardized methods are crucial for obtaining reliable and comparable data. The following protocol is based on the principles outlined in OECD Test Guideline 104 and ASTM E1194.[14][15][16][17][18][19][20]

Vapor Pressure Determination by the Static Method

This method is suitable for substances with a vapor pressure between 10 and 10^5 Pa.

1. Principle: The vapor pressure of a substance at a given temperature is measured when the substance is in thermodynamic equilibrium with its vapor phase in a closed system.

2. Apparatus:

  • A constant temperature bath with a stability of ±0.2 K.

  • A vacuum-tight sample vessel with a connection to a pressure measuring device.

  • A pressure measuring device (e.g., manometer, pressure transducer) capable of the required accuracy for the pressure range of interest.

  • A vacuum pump.

  • A temperature measuring device.

3. Procedure:

  • Introduce a small, degassed sample of the ester into the sample vessel.

  • Connect the sample vessel to the pressure and vacuum lines.

  • Evacuate the apparatus to remove air.

  • Immerse the sample vessel in the constant temperature bath and allow sufficient time for thermal equilibrium to be established.

  • Measure the pressure at equilibrium. This is the vapor pressure of the substance at that temperature.

  • Repeat the measurement at a minimum of two other temperatures to establish the vapor pressure curve.

Visualizing the Relationship Between Molecular Structure and Volatility

The following diagram illustrates the logical relationship between the number of carbon atoms in an ester and its boiling point, which is a primary indicator of its volatility. Generally, as the number of carbon atoms increases, the intermolecular forces (van der Waals forces) become stronger, leading to a higher boiling point and consequently, lower volatility.

G Relationship between Carbon Number and Boiling Point of Esters cluster_structure Molecular Structure cluster_property Physical Property cluster_volatility Resulting Volatility C4 Ethyl Acetate (4 Carbons) BP_low Low Boiling Point (~77°C) C4->BP_low leads to C5 Methyl Butyrate (5 Carbons) BP_med_low Medium-Low Boiling Point (~102°C) C5->BP_med_low leads to C6 Propyl Propanoate (6 Carbons) BP_med Medium Boiling Point (~123°C) C6->BP_med leads to C10 Pentyl Pentanoate (10 Carbons) BP_high High Boiling Point (~207°C) C10->BP_high leads to C13 This compound (13 Carbons) BP_very_high Very High Boiling Point (~270°C) C13->BP_very_high leads to Vol_high High Volatility BP_low->Vol_high results in Vol_med_high Medium-High Volatility BP_med_low->Vol_med_high results in Vol_med Medium Volatility BP_med->Vol_med results in Vol_low Low Volatility BP_high->Vol_low results in Vol_very_low Very Low Volatility BP_very_high->Vol_very_low results in

Caption: Ester Volatility as a Function of Carbon Number and Boiling Point.

References

Efficacy of Butyl Nonanoate as a Pheromone: A Comparative Guide to its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and specific semiochemicals is a cornerstone of modern pest management and ecological research. Butyl nonanoate (B1231133), a simple ester, and its various structural isomers present a landscape of potential insect attractants. This guide provides an objective comparison of the known pheromonal efficacy of butyl nonanoate and its isomers, supported by available experimental data. The information presented herein is intended to guide further research and development in the field of chemical ecology and pest control.

Comparative Analysis of Pheromonal Activity

Direct comparative studies on the efficacy of this compound and its isomers as pheromones are notably scarce in publicly available literature. However, by collating data from individual studies on these compounds, a preliminary assessment can be made. The following table summarizes the known entomological activity of this compound and several of its isomers. It is important to note that the absence of data for a particular compound does not definitively indicate a lack of efficacy, but rather a gap in current research.

Compound NameIsomer of this compoundKnown Pheromonal ActivityTarget Insect SpeciesSupporting Data Type
This compound -Investigated for potential roles as a pheromone or attractant.[1]Aardwolf (Proteles cristatus)[2]Database Entry[2]
Methyl Octanoate (B1194180)YesUsed as a pheromone and has some activity as a bacteria inhibitor.[3]Rhinoceros beetles[3]Database Entry[3][4]
Ethyl 4-methyloctanoateYesMajor component of the aggregation pheromone.[5][6]Coconut Rhinoceros Beetle (Oryctes rhinoceros)[5][6]Field Trials[6]
Ethyl Heptanoate (B1214049)YesUsed in the flavor industry; potential for antimicrobial properties.[7][8]Not specifiedGeneral Literature[7][8]
Propyl Hexanoate (B1226103)YesUsed for replicating fruit scents; found in Bothriochloa bladhii and produced by Saccharomyces cerevisiae.[9]Not specifiedGeneral Literature[9][10]
Pentyl Pentanoate (Amyl Pentanoate)YesAssociated with plant defense against insects.[11]Fall Armyworm (Spodoptera frugiperda), Colletotrichum graminicola, Cochliobolus heterostrophus[11]Laboratory Bioassays[11]
Hexyl ButyrateYesFemale-produced sex pheromone component.[12][13]Plant bugs (Miridae family), e.g., Apolygus spinolae[12][13]Field Trapping[13]
Heptyl PropanoateYesInvestigated for its potential as a semiochemical for insect monitoring and management.[14]Not specifiedGeneral Literature[14][15]
Octyl Acetate (B1210297)YesComponent of the female sex pheromone.[16]Plant bug (Polymerus pekinensis)[16]Field Trapping[16]
(E)-2-Octenyl AcetateYesSex pheromone and aggregation pheromone for nymphs.[17]Bagrada bug (Bagrada hilaris)[17]Electroantennography, Olfactometer Bioassays, Field Trapping[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols used to evaluate the efficacy of some of the esters discussed.

Field Trapping Bioassay for Ethyl 4-methyloctanoate

This protocol was adapted from field trials conducted on the Coconut Rhinoceros Beetle (Oryctes rhinoceros).[6]

  • Objective: To assess the attractiveness of synthetic ethyl 4-methyloctanoate in a natural environment.

  • Traps: Standard traps designed for rhinoceros beetles were used.

  • Lures: Lures were prepared by releasing synthetic ethyl 4-methyloctanoate at a controlled rate of 10 mg/day. A control group with no attractant and a comparison group with a previously used attractant (ethyl chrysanthemate at 40 mg/day) were also established.

  • Experimental Design: Traps were deployed in a randomized block design in North Sumatra, Indonesia. The number of captured insects was recorded weekly.

  • Data Analysis: The mean number of insects captured per trap per week was calculated and compared between the different treatments. The sex and sexual maturity of the captured beetles were also determined.

Electroantennography (EAG) and Behavioral Bioassays for (E)-2-octenyl acetate

This protocol is based on studies with the Bagrada bug (Bagrada hilaris).[17]

  • Objective: To measure the antennal response and behavioral attraction of B. hilaris to (E)-2-octenyl acetate.

  • Electroantennography (EAG):

    • An antenna was excised from a live insect and mounted between two electrodes.

    • A continuous stream of charcoal-filtered and humidified air was passed over the antenna.

    • Puffs of air containing known concentrations of synthetic (E)-2-octenyl acetate were introduced into the airstream.

    • The electrical potential changes (depolarization) from the antenna were recorded and amplified.

    • The amplitude of the EAG response was measured as an indicator of olfactory detection.

  • Olfactometer Bioassay:

    • A Y-tube or four-arm olfactometer was used to provide insects with a choice between different odor sources.

    • One arm of the olfactometer presented air scented with (E)-2-octenyl acetate, while the other arm(s) presented clean air (control).

    • Insects were released at the base of the olfactometer, and their choice of arm was recorded over a set period.

    • The proportion of insects choosing the treatment arm versus the control arm was analyzed to determine attraction.

Visualizing Olfactory Signaling

The detection of pheromones by insects initiates a complex signaling cascade within their olfactory receptor neurons. The following diagram illustrates a generalized workflow for such a process.

Insect_Olfactory_Signaling Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR Olfactory Receptor (OR) OBP->OR Delivery to Receptor IonChannel Ion Channel OR->IonChannel Activation ORN Olfactory Receptor Neuron (ORN) Membrane ActionPotential Action Potential Generation IonChannel->ActionPotential Ion Influx & Depolarization AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission Behavior Behavioral Response (Attraction) AntennalLobe->Behavior Signal Processing

Generalized insect olfactory signaling pathway.

Conclusion

The available evidence suggests that several isomers of this compound, particularly ethyl 4-methyloctanoate, hexyl butyrate, and octyl acetate, function as effective pheromones for specific insect species.[5][6][12][13][16] For this compound itself and many of its other isomers, there is a significant lack of empirical data regarding their pheromonal efficacy. This highlights a critical knowledge gap and a promising area for future research. The methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds as potential tools for integrated pest management and for a deeper understanding of chemical communication in insects. Further investigation, including comparative field trials and electrophysiological studies across a range of insect taxa, is necessary to fully elucidate the potential of this compound and its isomers as semiochemicals.

References

Performance of butyl nonanoate as a biofuel component versus traditional fuels.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of butyl nonanoate's performance as a biofuel component against traditional fossil fuels reveals its potential as a renewable alternative, particularly in blends with diesel. Butyl nonanoate (B1231133), an ester typically synthesized from nonanoic acid and butanol, exhibits properties that make it a candidate for use in compression-ignition engines.[1][2] Its performance characteristics, particularly when blended with conventional diesel, show promise in terms of combustion and emissions, though trade-offs in energy content and fuel consumption exist.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a fuel dictate its behavior during storage, injection, and combustion. This compound shares some characteristics with biodiesel (fatty acid methyl esters) but has its own distinct profile compared to traditional diesel and gasoline.

PropertyThis compoundDiesel Fuel (Typical)Gasoline (Typical)ASTM Method
Molecular Formula C13H26O2[3]Approx. C12H23Approx. C8H18N/A
Molecular Weight ( g/mol ) 214.34[3]~170~114N/A
Density @ 15-25°C (g/cm³) ~0.87[1]0.82 - 0.850.72 - 0.78ASTM D1298 / D4052[4]
Kinematic Viscosity @ 40°C (mm²/s) ~3.6 (estimated for similar esters)[5]1.9 - 4.1~0.4 - 0.8ASTM D445[6]
Flash Point (°C) 109.4[7]> 52< -40ASTM D93[6]
Boiling Point (°C) ~240 - 270[1][7]180 - 36025 - 215ASTM D1160[6]
Cetane Number ~50-60 (estimated for similar esters)[5]40 - 55< 15ASTM D613[6]
Lower Heating Value (MJ/kg) ~39.2 (estimated for similar esters)[5]~42.5~44N/A

Engine Performance and Emission Characteristics

Engine performance is evaluated by metrics such as brake-specific fuel consumption (BSFC) and brake thermal efficiency (BTE), while emissions are analyzed for key pollutants. Data for pure this compound is scarce; therefore, performance data is often derived from studies of similar butyl esters or butanol-diesel blends.[8][9]

ParameterButyl Ester Blends (e.g., B20)Pure DieselKey Observations
Brake Specific Fuel Consumption (BSFC) Generally higherBaselineBiodiesel blends have lower energy density, leading to slightly higher fuel consumption for the same power output.[9][10]
Brake Thermal Efficiency (BTE) Slightly lower or comparableBaselineThe higher oxygen content in esters can lead to more complete combustion, partially offsetting the lower energy value.[9][11]
NOx Emissions Can be slightly higherBaselineHigher oxygen content and combustion temperatures can sometimes lead to increased NOx formation, though this can be mitigated with additives or engine tuning.[11][12]
CO Emissions Generally lowerBaselineThe presence of oxygen in the fuel molecule promotes more complete oxidation of carbon, reducing CO emissions.[8][10]
Hydrocarbon (HC) Emissions Generally lowerBaselineImproved combustion efficiency typically leads to a reduction in unburned hydrocarbons.[10]
Smoke/Particulate Matter (PM) Significantly lowerBaselineThe oxygenated nature of biodiesel and the absence of aromatics lead to a significant reduction in smoke and particulate matter.[8][13]

Experimental Protocols

The data presented is derived from standardized testing procedures designed to ensure comparability and quality. The American Society for Testing and Materials (ASTM) provides the primary standards for biodiesel and petroleum fuels in the United States.[14]

Physicochemical Property Testing
  • Kinematic Viscosity (ASTM D445): This test measures a fluid's resistance to flow under gravity.[6] A calibrated viscometer is submerged in a temperature-controlled bath at 40°C. The time taken for a fixed volume of fuel to flow through the capillary of the viscometer is measured. The kinematic viscosity is then calculated by multiplying this time by the viscometer's calibration constant.[4]

  • Flash Point (ASTM D93): This method determines the lowest temperature at which a fuel's vapor will ignite when exposed to a flame.[6] The fuel is heated at a controlled rate in a closed cup. An ignition source is periodically directed into the cup, and the flash point is the temperature at which a flash is observed.[4]

  • Cetane Number (ASTM D613): This test measures the ignition quality of a diesel fuel.[14] The fuel is tested in a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The cetane number is determined by comparing the fuel's ignition delay with that of reference fuels with known cetane numbers.[14]

  • Density (ASTM D1298 / D4052): This test measures the mass per unit volume of the fuel.[4] The hydrometer method (D1298) involves placing a hydrometer in a sample of the fuel at a known temperature and taking a reading. The digital densitometer method (D4052) is a more precise alternative.[15]

Engine Performance and Emissions Testing
  • Engine Setup: Tests are typically conducted on a single-cylinder, four-stroke, direct-injection compression-ignition (diesel) engine coupled to a dynamometer. The dynamometer measures the engine's torque and speed to calculate brake power.[16]

  • Test Procedure: The engine is first operated with a baseline fuel (e.g., pure diesel) to establish reference performance data.[10] It is then run on the test fuel (e.g., a this compound blend) under various load conditions (e.g., 25%, 50%, 75%, 100%) at a constant speed.[10][17]

  • Data Acquisition:

    • Performance: Fuel flow rate is measured to calculate Brake Specific Fuel Consumption (BSFC). Brake Thermal Efficiency (BTE) is calculated from the BSFC, engine power, and the fuel's heating value.[9]

    • Emissions: The engine's exhaust gas is continuously sampled and analyzed using a gas analyzer. This instrument measures the concentrations (in ppm or %) of key pollutants, including oxides of nitrogen (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and carbon dioxide (CO2). Smoke opacity is measured with an opacimeter.[10]

Visualization of Biofuel Comparison Workflow

The logical process for evaluating a novel biofuel like this compound against a conventional fuel involves several distinct stages, from initial production and characterization to final performance assessment.

Biofuel_Comparison_Workflow cluster_0 Fuel Production cluster_1 Fuel Characterization (ASTM Standards) cluster_3 Comparative Analysis a1 Nonanoic Acid + Butanol a2 Esterification a1->a2 a3 This compound (Biofuel) a2->a3 b1 Physicochemical Property Tests a3->b1 Sample c1 Performance Analysis (BSFC, BTE) b1->c1 d1 Data Comparison vs. Traditional Fuels c1->d1 c2 Emissions Analysis (NOx, CO, PM) c2->d1

Caption: Workflow for Biofuel Performance Evaluation.

References

Safety Operating Guide

Proper Disposal of Butyl Nonanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of butyl nonanoate (B1231133).

Immediate Safety and Handling Considerations

While butyl nonanoate is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care in a laboratory setting.[1] It is a combustible liquid with a flash point of approximately 109.44 °C (229.00 °F).[1] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, absorb the material with an inert substance and place it in a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

The primary determinant for the disposal of any chemical is its classification as hazardous or non-hazardous. Based on available data, this compound is not considered a hazardous waste under federal regulations. However, state and local regulations may vary, and institutional policies must always be followed.

Step 1: Waste Determination

Before disposal, you must confirm whether your this compound waste is considered hazardous. While generally non-hazardous, contamination with other chemicals can alter its classification. If the this compound is mixed with any listed hazardous wastes, it must be treated as hazardous waste.

Step 2: Consult Your Institutional EHS Department

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures. They can provide specific guidance based on local regulations and facility protocols. Always contact your EHS office to confirm the appropriate disposal method.

Step 3: Waste Collection and Storage

If determined to be non-hazardous, collect the this compound waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound") and indicate that it is "Non-Hazardous Waste." Store the container in a designated waste accumulation area, away from incompatible materials.

Step 4: Disposal as Non-Hazardous Waste

For non-hazardous liquid waste, your EHS department will direct you to the appropriate disposal route. This may involve collection by a certified waste disposal company that handles non-hazardous chemical waste.[2] Due to its low water solubility, drain disposal is not recommended.[3] Do not pour liquid waste into regular trash receptacles.[4]

Step 5: Disposal of Empty Containers

Empty containers that held this compound should be managed according to your institution's procedures for "RCRA Empty" containers. This may involve triple-rinsing the container with a suitable solvent. The rinsate must then be collected and disposed of as chemical waste. Once properly cleaned, the defaced container may be disposed of in the regular trash or recycled.

This compound Properties for Disposal Consideration

The following table summarizes key quantitative data for this compound relevant to its safe disposal.

PropertyValueSource
CAS Number 50623-57-9[1][5][6]
Molecular Formula C13H26O2[5][6]
Boiling Point ~258.6 °C[3]
Flash Point ~109.44 °C (229.00 °F)[1]
Density ~0.869 g/cm³[3]
Water Solubility Low (1.130 mg/L @ 25 °C est.)[1]
GHS Hazard Classification Not Classified[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound as a waste product. The disposal procedures outlined are based on the chemical's properties and general laboratory waste guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Have Butyl Nonanoate Waste is_contaminated Is the waste mixed with any hazardous chemicals? start->is_contaminated consult_ehs_haz Consult Institutional EHS for Hazardous Waste Disposal is_contaminated->consult_ehs_haz Yes consult_ehs_nonhaz Consult Institutional EHS for Non-Hazardous Waste Disposal is_contaminated->consult_ehs_nonhaz No collect_haz Collect and Label as 'Hazardous Waste' consult_ehs_haz->collect_haz collect_nonhaz Collect and Label as 'Non-Hazardous Waste' consult_ehs_nonhaz->collect_nonhaz follow_ehs_haz Follow EHS Instructions for Hazardous Waste Pickup collect_haz->follow_ehs_haz follow_ehs_nonhaz Follow EHS Instructions for Non-Hazardous Waste Pickup collect_nonhaz->follow_ehs_nonhaz

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Butyl nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Butyl nonanoate (B1231133) in a laboratory setting. The following procedural guidance is designed to answer specific operational questions, ensuring user safety and procedural consistency.

Hazard Identification and Personal Protective Equipment (PPE)

While Butyl nonanoate is reported by many companies as not meeting the criteria for GHS hazard classification, it is crucial to follow standard laboratory safety protocols.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesShould be worn at all times to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2] Gloves should be inspected for integrity before each use.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect the skin and clothing from potential splashes.[2]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is a critical step in minimizing the risk of exposure and cross-contamination. The diagram below outlines the key procedural steps for the safe handling of this compound, from initial receipt to final disposal.

start Receiving and Verification storage Secure Storage start->storage Store in a cool, dry, well-ventilated area pre_use Pre-Use Preparation storage->pre_use Retrieve from storage handling Handling and Use pre_use->handling Don appropriate PPE spill Spill Management handling->spill Accidental Release waste Waste Collection handling->waste Collect used material end Documentation handling->end Record usage spill->handling Clean and decontaminate disposal Disposal waste->disposal Follow institutional protocols disposal->end Record disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Handling: Handle in a well-ventilated area.[3] Wear the appropriate personal protective equipment as detailed in the table above. Avoid contact with skin and eyes.[3] Take precautionary measures against static discharge and keep away from sources of ignition as it can be a flammable liquid.[4][5] Use non-sparking tools.[3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Skin Contact In case of contact, immediately wash the skin with soap and plenty of water.[4][6] Remove contaminated clothing.[4] If irritation develops and persists, get medical attention.[2][6]
Inhalation If a person breathes in large amounts of the chemical, move the exposed person to fresh air at once.[6] If breathing has stopped, perform artificial respiration.[4] Get medical attention as soon as possible.[6]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization: Unused this compound should be treated as chemical waste.[2]

Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not let the product enter drains.[8] Contaminated packaging should be disposed of as unused product.[8]

Spill Management: In the event of a spill, remove all sources of ignition.[8] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[5][9] Use non-sparking tools for collection.[9] Ensure the area is well-ventilated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.